molecular formula C26H50N4O9S B606150 Biotin-PEG7-Amine CAS No. 1334172-76-7

Biotin-PEG7-Amine

カタログ番号: B606150
CAS番号: 1334172-76-7
分子量: 594.8 g/mol
InChIキー: HRGIYGOBSBFLMX-LSQMVHIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biotin-PEG7-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, Biotin-PEG-amines may be useful in the development of antibody drug conjugates.

特性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32)/t22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGIYGOBSBFLMX-LSQMVHIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105798
Record name (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334172-76-7
Record name (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334172-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Biotin-PEG7-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Biotin-PEG7-Amine, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. The document details a robust synthetic protocol, outlines key characterization methodologies, and presents expected analytical data in a clear and accessible format. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmaceutical sciences, enabling them to confidently synthesize, purify, and characterize this important reagent for their specific research and development needs. The inclusion of detailed experimental procedures and illustrative diagrams aims to facilitate the practical implementation of the described methods.

Introduction

This compound is a versatile chemical tool that combines the high-affinity binding of biotin to avidin and streptavidin with the benefits of a polyethylene glycol (PEG) spacer. The PEG linker, in this case, comprising seven ethylene glycol units, enhances the water solubility of the molecule and provides a flexible spacer arm to minimize steric hindrance between the biotin moiety and its binding partner. The terminal primary amine group allows for covalent conjugation to a variety of functional groups, such as carboxylic acids and activated esters (e.g., NHS esters), making it an ideal reagent for the biotinylation of proteins, peptides, nucleic acids, and other biomolecules.[][2][3] Its application is prominent in the development of targeted drug delivery systems, immunoassays, affinity chromatography, and as a linker in Proteolysis Targeting Chimeras (PROTACs).[4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an activated biotin derivative, such as Biotin-NHS (N-Hydroxysuccinimide ester), with a suitable amine-terminated PEG linker. A common strategy involves the use of a large excess of a diamine-PEG linker to statistically favor the formation of the mono-biotinylated product. Subsequent purification is then required to isolate the desired compound.

Experimental Protocol: Synthesis via Reaction with Excess Diamine

This protocol describes the synthesis of this compound by reacting Biotin-NHS with a 10-fold molar excess of heptaethylene glycol diamine.

Materials:

  • Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

  • Heptaethylene glycol diamine

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Biotin-NHS (1 equivalent) in anhydrous DMF.

  • Addition of Diamine: In a separate flask, dissolve heptaethylene glycol diamine (10 equivalents) in anhydrous DMF. Add triethylamine (2 equivalents) to this solution.

  • Reaction: Slowly add the Biotin-NHS solution to the stirred solution of heptaethylene glycol diamine at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (e.g., 9:1 v/v) with ninhydrin staining to visualize the amine-containing compounds.

  • Work-up: After the reaction is complete, remove the DMF under reduced pressure.

  • Precipitation: Add a large excess of cold diethyl ether to the residue to precipitate the product and unreacted diamine, while leaving some impurities in the ether. Decant the ether.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient elution system of DCM and methanol is typically effective. For example, start with 100% DCM and gradually increase the methanol concentration (e.g., from 0% to 20%). The fractions containing the desired mono-biotinylated product can be identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white to off-white solid or a sticky oil.

DOT Script for Synthesis Workflow:

Synthesis_Workflow reagent1 Biotin-NHS in DMF reaction Reaction (Room Temp, Overnight) reagent1->reaction reagent2 Heptaethylene Glycol Diamine (10 eq.) & TEA in DMF reagent2->reaction workup Solvent Removal reaction->workup precipitation Precipitation (Diethyl Ether) workup->precipitation purification Silica Gel Column Chromatography precipitation->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference/Source
Molecular Formula C26H50N4O9S
Molecular Weight 594.77 g/mol
Appearance White to off-white solid or sticky oil
Purity (Typical) ≥95% (by HPLC or NMR)
Solubility Soluble in water, DMSO, DMF
Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the presence of characteristic protons of both the biotin and the PEG moieties, and to assess the purity of the compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Integrate the peaks corresponding to the biotin and PEG protons to confirm the structure and estimate purity.

Expected ¹H NMR Data (in D₂O, chemical shifts are approximate):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5m1HBiotin C-H
~4.3m1HBiotin C-H
~3.6m~24HPEG -CH₂-O-
~3.2m1HBiotin S-CH
~2.9t2H-CH₂-NH₂ (terminal amine)
~2.8d1HBiotin S-CH₂
~2.6d1HBiotin S-CH₂
~2.2t2HBiotin -CO-CH₂-
~1.3-1.7m6HBiotin alkyl chain -CH₂-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound, confirming its identity. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (595.34 for C₂₆H₅₁N₄O₉S⁺).

Expected MS Data:

IonCalculated m/zObserved m/z
[M+H]⁺ 595.34~595.3
[M+Na]⁺ 617.32~617.3

Logical Relationships and Pathways

The primary utility of this compound lies in its ability to act as a bridge between a biotin-binding protein and a molecule of interest. This relationship is central to its various applications.

DOT Script for Biotin-Avidin Interaction:

Biotin_Avidin_Interaction cluster_conjugate Biotinylated Molecule Biotin_PEG7_Amine This compound Molecule Molecule of Interest (Protein, Drug, etc.) Biotin_PEG7_Amine->Molecule Covalent Bond Avidin Avidin / Streptavidin Biotin_PEG7_Amine->Avidin High-Affinity Non-covalent Interaction

Caption: Interaction of a biotinylated molecule with avidin.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound, along with comprehensive methods for its characterization. The presented information is intended to equip researchers with the necessary knowledge to produce and validate this important bifunctional linker for their specific applications. The straightforward synthesis and well-defined characterization parameters make this compound an accessible and reliable tool for a wide range of biological and pharmaceutical research endeavors. The use of the described protocols will ensure the quality and consistency of the reagent, which is critical for the reproducibility and success of subsequent experiments.

References

Unveiling the Potential of Biotin-PEG7-Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties, experimental applications, and underlying mechanisms of Biotin-PEG7-Amine, a versatile heterobifunctional linker crucial for advancements in targeted protein degradation and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive resource, including detailed experimental protocols and visual workflows, to facilitate its effective utilization in the laboratory.

Core Physicochemical Properties

This compound is a molecule combining the high-affinity binding of biotin to avidin and streptavidin with a hydrophilic seven-unit polyethylene glycol (PEG) spacer, terminating in a reactive primary amine. This unique structure imparts desirable characteristics for various biochemical applications. The PEG linker enhances solubility in aqueous solutions, reduces steric hindrance, and improves the pharmacokinetic properties of conjugated molecules.[1]

A summary of its key physicochemical properties is presented below:

PropertyValueReference(s)
Molecular Formula C26H50N4O9S[2][3]
Molecular Weight 594.76 g/mol [2][3]
CAS Number 1334172-76-7
Appearance White to off-white solid or solid-liquid mixture
Purity Typically ≥95% (as determined by HPLC and/or NMR)
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C for long-term stability. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.

Experimental Protocols

The terminal primary amine of this compound serves as a versatile reactive handle for conjugation to various molecules, most notably those containing carboxylic acids or activated esters like N-hydroxysuccinimide (NHS) esters.

Protocol 1: Conjugation to a Carboxylic Acid-Containing Molecule using EDC

This protocol describes the covalent attachment of this compound to a protein or other molecule bearing a carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a zero-length crosslinker.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to enhance efficiency)

  • Activation Buffer: MES buffer (pH 4.7-6.0) or PBS (pH 7.2-7.5), amine-free

  • Quenching Solution: Hydroxylamine or another amine-containing buffer

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Add this compound to the solution at a molar excess (e.g., 10-50 fold) relative to the carboxylic acid-containing molecule.

  • Prepare a fresh solution of EDC in the Activation Buffer. If using, also prepare a solution of NHS or Sulfo-NHS.

  • Add the EDC solution (and NHS/Sulfo-NHS solution) to the reaction mixture.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding the Quenching Solution to consume unreacted EDC.

  • Purify the biotinylated product from excess reagents using an appropriate method such as dialysis or size-exclusion chromatography.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC (RP-HPLC).

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and ACN) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 280 nm

    • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over 20-30 minutes.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by calculating the peak area of the main component relative to the total peak area.

Protocol 3: Solubility Assessment

A qualitative assessment of solubility can be performed by visual inspection upon dissolving the compound in various solvents. For a more quantitative measure, a PEG precipitation assay can be adapted.

Procedure (Qualitative):

  • To a small, known amount of this compound in a clear vial, add a specific volume of the solvent to be tested (e.g., water, DMSO, DMF, DCM).

  • Vortex or sonicate the mixture to facilitate dissolution.

  • Visually inspect the solution for any undissolved particulate matter. A clear solution indicates solubility at that concentration.

Key Applications and Workflows

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product This compound This compound Conjugation1 Conjugation Step 1 This compound->Conjugation1 2. Target-Ligand-COOH Target Ligand (with Carboxyl group) Activation EDC/NHS Activation Target-Ligand-COOH->Activation 1. E3-Ligase-Ligand E3 Ligase Ligand Conjugation2 Conjugation Step 2 E3-Ligase-Ligand->Conjugation2 3. Activation->Conjugation1 Intermediate Biotin-PEG7-Target Ligand Conjugation1->Intermediate Intermediate->Conjugation2 PROTAC PROTAC Molecule Conjugation2->PROTAC PROTAC_Mechanism_of_Action PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recycling Recycling TernaryComplex->Recycling PROTAC & E3 Ligase TaggedProtein Ubiquitinated Target Protein Ubiquitination->TaggedProtein Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome TaggedProtein->Proteasome Degradation Degradation Proteasome->Degradation

References

A Technical Guide to Biotin-PEG7-Amine (CAS: 1334172-76-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG7-Amine, with the CAS number 1334172-76-7, is a versatile heterobifunctional linker widely employed in biomedical research and drug development. This molecule incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, a terminal primary amine for covalent conjugation to various substrates, and a seven-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated biomolecules.[1][2][3][4][5] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in research and development, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and diagnostic assays.

Core Properties and Specifications

This compound is a well-defined molecule with consistent physical and chemical properties crucial for reproducible experimental outcomes. The key specifications are summarized in the table below.

PropertyValueReferences
CAS Number 1334172-76-7
Molecular Formula C26H50N4O9S
Molecular Weight 594.76 g/mol
Purity Typically ≥95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, DMSO, DCM, and DMF
Storage Conditions Store at -20°C, protected from moisture

Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a valuable tool in a variety of applications, from fundamental research to the development of novel therapeutics.

PROTAC Linker Synthesis

A primary application of this compound is as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective protein targets.

Bioconjugation and Biomolecule Labeling

The terminal primary amine of this compound allows for its covalent attachment to various biomolecules, including proteins, peptides, and nucleic acids. This is typically achieved by reacting the amine with molecules containing carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters). This process, known as biotinylation, is fundamental for:

  • Detection and Quantification: Biotinylated molecules can be easily detected and quantified using avidin or streptavidin conjugates carrying enzymes (e.g., HRP, AP), fluorophores, or other reporters in techniques like ELISA, Western blotting, and immunohistochemistry.

  • Purification and Immobilization: The high-affinity interaction between biotin and avidin/streptavidin is utilized for the purification of biotinylated molecules and their immobilization onto solid supports for various assays.

Targeted Drug Delivery

The biotin moiety can act as a targeting ligand for cells that overexpress biotin receptors, such as certain cancer cells. By conjugating a therapeutic agent to this compound, it is possible to create a targeted drug delivery system that selectively delivers the payload to the desired cells, potentially increasing efficacy and reducing off-target toxicity.

Experimental Protocols

The following sections provide generalized protocols for common applications of this compound. Optimization may be required for specific applications.

General Protocol for Conjugation to Carboxylic Acids (EDC/NHS Chemistry)

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.

Materials:

  • This compound

  • Molecule with a carboxylic acid group (e.g., a protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Dissolve Reactants: Dissolve the carboxylic acid-containing molecule in the Activation Buffer. Dissolve this compound in the Coupling Buffer.

  • Activate Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the carboxylic acid solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the activated carboxylic acid solution to the this compound solution. A 10- to 50-fold molar excess of this compound is often used to ensure efficient labeling of the carboxylated molecule and to minimize polymerization of the target molecule.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Determination of Biotin Incorporation (HABA Assay)

The extent of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Mandatory Visualizations

Logical Relationship: The PROTAC Concept

The following diagram illustrates the mechanism of action for a PROTAC, a key application for this compound as a linker.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC PROTAC Linker This compound (as Linker) E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination Ub Ubiquitin Ub->Target_Protein

Caption: The PROTAC concept: targeted protein degradation.

Experimental Workflow: Biotin-Based ELISA

This diagram outlines a typical workflow for an Enzyme-Linked Immunosorbent Assay (ELISA) utilizing a biotinylated detection antibody.

ELISA_Workflow A 1. Coating: Antigen immobilized on plate B 2. Blocking: Unoccupied sites are blocked A->B C 3. Primary Antibody Incubation: Unlabeled primary antibody binds to antigen B->C D 4. Secondary Antibody Incubation: Biotinylated secondary antibody binds to primary antibody C->D E 5. Enzyme Conjugate Incubation: Streptavidin-HRP binds to biotin D->E F 6. Substrate Addition: Substrate is converted by HRP, producing a color change E->F G 7. Detection: Measure absorbance to quantify antigen F->G

Caption: Workflow for an indirect biotin-based ELISA.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure, combining a biotin handle, a flexible and solubilizing PEG spacer, and a reactive primary amine, enables a wide range of applications in bioconjugation, targeted drug delivery, and diagnostics. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this valuable chemical entity in research and development endeavors.

References

An In-depth Technical Guide to Biotin-PEG7-Amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG7-Amine is a versatile, heterobifunctional linker molecule integral to numerous applications in biotechnology and drug discovery. This technical guide provides a comprehensive overview of its structure, molecular weight, and key physicochemical properties. It details its primary applications in bioconjugation, particularly for the biotinylation of proteins and as a component in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for common conjugation reactions are provided, alongside visual representations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a chemical compound that features a biotin moiety at one end, a seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The biotin component allows for strong and specific binding to avidin and streptavidin, a cornerstone of many detection and purification systems in molecular biology. The PEG spacer enhances water solubility, reduces steric hindrance, and provides a flexible linker arm. The terminal amine group serves as a reactive handle for covalent conjugation to various molecules, most commonly through reactions with N-hydroxysuccinimide (NHS) esters or carboxylic acids.

Structure and Physicochemical Properties

The precise chemical structure and properties of this compound are fundamental to its utility in various biochemical applications.

Chemical Structure

The structure of this compound consists of three key components:

  • Biotin: A vitamin with exceptionally high affinity for avidin and streptavidin.

  • PEG7 Spacer: A hydrophilic chain of seven ethylene glycol units, which increases the overall water solubility and provides a flexible spacer.

  • Terminal Amine: A primary amine (-NH2) group that serves as a nucleophile for conjugation reactions.

Molecular and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C26H50N4O9S[1][2][3]
Molecular Weight 594.76 g/mol (or 594.8 Da)[1][2]
CAS Number 1334172-76-7
Appearance White to off-white solid, may be a sticky solid or viscous liquid
Purity Typically ≥96% or ≥98%
Solubility Soluble in water, DMSO, DCM, and DMF
Storage Conditions Store at -20°C, protected from moisture

Applications in Research and Drug Development

This compound is a valuable tool for researchers due to its ability to link biomolecules to a biotin tag, enabling a wide range of applications.

Biotinylation of Proteins and Other Biomolecules

The most common application of this compound is the biotinylation of proteins, antibodies, and other molecules containing reactive functional groups. The terminal amine of this compound can be conjugated to molecules containing:

  • NHS esters: The primary amine of this compound readily reacts with NHS esters to form a stable amide bond.

  • Carboxylic acids: In the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), the amine group can be coupled to carboxylic acids to form an amide linkage.

Biotinylated molecules can then be used in various assays, including:

  • Enzyme-linked immunosorbent assays (ELISAs)

  • Western blotting

  • Immunohistochemistry

  • Flow cytometry

  • Affinity purification

PROTAC Development

This compound serves as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexible PEG7 linker in this compound can be used to connect the target-binding ligand to the E3 ligase-binding ligand in a PROTAC construct. The biotin moiety can be utilized for the detection, purification, and study of the PROTAC's interactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Conjugating this compound to an NHS Ester

This protocol outlines the general steps for reacting this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-containing molecule

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the NHS ester solution: Dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO to a desired stock concentration.

  • Prepare the this compound solution: Dissolve this compound in the amine-free buffer to a desired stock concentration.

  • Reaction: Add a 1.1 to 2-fold molar excess of the this compound solution to the NHS ester solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept low (ideally <10%) to avoid denaturation of proteins, if applicable.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

experimental_workflow_nhs_ester cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification prep_nhs Dissolve NHS-Ester in DMF/DMSO reaction Mix NHS-Ester and This compound Solutions prep_nhs->reaction Add to prep_biotin Dissolve this compound in Amine-Free Buffer prep_biotin->reaction incubation Incubate at RT (1-2h) or 4°C (overnight) reaction->incubation purification Purify Conjugate via Desalting Column or Dialysis incubation->purification

Workflow for NHS Ester Conjugation
Protocol for Conjugating this compound to a Carboxylic Acid

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid group using EDC and NHS.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare solutions: Dissolve the carboxylic acid-containing molecule in Activation Buffer. Dissolve this compound in Coupling Buffer. Prepare fresh stock solutions of EDC and NHS in Activation Buffer.

  • Activate carboxylic acid: Add a 2-10 fold molar excess of EDC and NHS to the carboxylic acid solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Coupling reaction: Add the activated carboxylic acid solution to the this compound solution. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench reaction: Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the biotinylated product by a desalting column or dialysis to remove unreacted reagents and byproducts.

experimental_workflow_edc_nhs cluster_activation Activation cluster_coupling Coupling cluster_quenching_purification Quenching & Purification prep_cooh Dissolve Carboxylic Acid in Activation Buffer add_edc_nhs Add EDC and NHS to Carboxylic Acid prep_cooh->add_edc_nhs incubation_activation Incubate at RT (15-30 min) add_edc_nhs->incubation_activation coupling_reaction Mix Activated Acid with this compound incubation_activation->coupling_reaction prep_biotin Dissolve this compound in Coupling Buffer prep_biotin->coupling_reaction incubation_coupling Incubate at RT (2h) or 4°C (overnight) coupling_reaction->incubation_coupling quench Add Quenching Solution incubation_coupling->quench purify Purify Conjugate quench->purify

Workflow for Carboxylic Acid Conjugation

Signaling Pathway and Logical Relationships

The use of this compound in PROTAC development is a prime example of its application in modulating cellular signaling pathways.

PROTAC-Mediated Protein Degradation Pathway

A PROTAC synthesized using this compound as a linker facilitates the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system. The logical flow of this process is depicted below.

protac_pathway cluster_protac PROTAC Action cluster_ubiquitination Ubiquitination cluster_degradation Degradation protac PROTAC with This compound Linker ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ub_poi Ubiquitinated POI ternary_complex->ub_poi Ubiquitination ubiquitin Ubiquitin ubiquitin->ub_poi proteasome Proteasome ub_poi->proteasome Recognition degradation Degraded POI (Peptides) proteasome->degradation Degradation

PROTAC-Mediated Protein Degradation

Conclusion

This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, comprising a biotin moiety, a flexible PEG7 spacer, and a reactive primary amine, enables a broad range of applications from simple biotinylation for detection and purification to the more complex construction of novel therapeutic modalities like PROTACs. The detailed protocols and diagrams provided in this guide are intended to facilitate the effective use of this compound in the laboratory and to support the advancement of research and drug discovery efforts.

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG7-Amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Biotin-PEG7-Amine, a heterobifunctional linker widely utilized in bioconjugation. This document details the roles of its constituent parts—the biotin moiety, the polyethylene glycol (PEG) spacer, and the terminal amine group—and provides insights into its application in research and drug development.

Core Concepts in Bioconjugation with this compound

This compound is a chemical tool designed to link molecules together, a process known as bioconjugation. Its utility stems from its three distinct components, each with a specific function:

  • Biotin: A vitamin that exhibits an extraordinarily high-affinity, non-covalent interaction with the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, making it an ideal tag for detection, purification, and immobilization of biomolecules.

  • PEG7 Linker: A seven-unit polyethylene glycol spacer. The PEG linker is hydrophilic, which enhances the solubility of the conjugate in aqueous solutions and reduces aggregation.[1][2] It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules, allowing for efficient binding of the biotin to avidin or streptavidin.[1][3]

  • Amine Group: A primary amine (-NH2) at the terminus of the PEG linker serves as a reactive handle for covalent bond formation. Primary amines are nucleophilic and can readily react with various electrophilic functional groups on target molecules, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of activators), to form stable amide bonds.[4]

The overall mechanism involves a two-step process. First, the amine group of this compound is covalently attached to a target molecule. Subsequently, the biotin end of the resulting conjugate can be used for non-covalent, high-affinity binding to avidin or streptavidin.

The Chemistry of Amine-Reactive Bioconjugation

The primary amine group of this compound is a versatile functional group for conjugation to a wide range of biomolecules, including proteins, peptides, and nucleic acids. The most common reaction involves the formation of a stable amide bond.

Reaction with NHS Esters

N-hydroxysuccinimide (NHS) esters are one of the most common amine-reactive functional groups. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of this compound attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct. This reaction is typically carried out in a pH range of 7.2 to 8.5.

Reaction with Carboxylic Acids

This compound can also be conjugated to molecules containing carboxylic acid groups (-COOH) through the use of carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of the biotin-PEG linker, resulting in the formation of an amide bond.

Quantitative Data in Bioconjugation

The efficiency and stability of bioconjugation reactions are influenced by several factors, including the properties of the linker. The following tables summarize key quantitative data related to bioconjugation.

ParameterValueReference
Biotin-Streptavidin Dissociation Constant (Kd) ~10⁻¹⁴ to 10⁻¹⁵ M
Optimal pH for NHS Ester Reaction with Primary Amines 7.2 - 8.5
Purity of commercial this compound ≥96% to 98%
Molecular Weight of this compound 594.76 g/mol

Table 1: Key Physicochemical and Reaction Parameters

Linker PropertyEffect on ConjugateReference
Increased PEG Length Increased solubility and stability
Reduced immunogenicity
Enhanced bioavailability and prolonged circulation time
May decrease binding affinity if excessively long
Presence of PEG Spacer Reduces steric hindrance for biotin-streptavidin binding

Table 2: Influence of PEG Linker Properties on Bioconjugate Performance

Experimental Protocols

General Protocol for Protein Biotinylation using an NHS-Ester Activated Molecule

This protocol describes the general steps for conjugating an NHS-ester activated molecule to a protein, which can be adapted for the use of a biotin-NHS ester to label a protein that will subsequently be captured by a this compound conjugate.

Materials:

  • Protein to be biotinylated (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • Biotin-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine will compete with the reaction and should be avoided.

  • Biotin-NHS Ester Preparation: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS-ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Cell Surface Protein Labeling

This protocol outlines the labeling of primary amines on the surface of living cells.

Materials:

  • Adherent or suspension cells

  • Sulfo-NHS-Biotin (a water-soluble, membrane-impermeable biotinylation reagent)

  • Ice-cold PBS, pH 8.0

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Biotinylation: Resuspend or cover the cells with a freshly prepared solution of Sulfo-NHS-Biotin in ice-cold PBS, pH 8.0. Incubate for 30 minutes on ice with gentle agitation.

  • Quenching: Aspirate the biotinylation solution and wash the cells three times with an ice-cold quenching solution to stop the reaction.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.

Visualizing Workflows and Pathways

General Bioconjugation Workflow

The following diagram illustrates the general workflow for creating and utilizing a bioconjugate with this compound.

G cluster_0 Bioconjugation cluster_1 Application Target_Molecule Target Molecule (e.g., Antibody, Drug) Activation Activation (if target is -COOH) Target_Molecule->Activation Conjugation Covalent Bond Formation (Amide Bond) Target_Molecule->Conjugation Biotin_PEG7_Amine This compound Biotin_PEG7_Amine->Conjugation Activation->Conjugation Biotinylated_Conjugate Biotinylated Conjugate Conjugation->Biotinylated_Conjugate Binding High-Affinity Binding Biotinylated_Conjugate->Binding Streptavidin_Matrix Streptavidin-Coated Surface (e.g., Beads, Plate) Streptavidin_Matrix->Binding Immobilized_Complex Immobilized Bioconjugate Binding->Immobilized_Complex

Caption: General workflow of bioconjugation using this compound.

Signaling Pathway Application: Targeted Drug Delivery

Biotinylated conjugates can be used for targeted drug delivery to cells overexpressing biotin receptors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Drug_Conjugate Biotin-PEG-Drug Conjugate Biotin_Receptor Biotin Receptor Drug_Conjugate->Biotin_Receptor Binding Endosome Endosome Biotin_Receptor->Endosome Receptor-Mediated Endocytosis Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery via a biotinylated conjugate.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Immunoassays: In techniques like ELISA and Western blotting, biotinylated detection antibodies, when used with streptavidin-enzyme conjugates, can significantly amplify the signal, leading to enhanced sensitivity.

  • Protein Purification: Biotinylated proteins can be efficiently captured from complex mixtures using streptavidin-functionalized resins, enabling one-step affinity purification.

  • Cell Surface Labeling: The amine-reactive nature of the linker allows for the labeling of cell surface proteins for subsequent isolation and identification in proteomics studies.

  • Targeted Drug Delivery: Biotin can act as a targeting ligand to deliver therapeutic agents to cells that overexpress biotin transporters, such as many cancer cells.

  • PROTACs: this compound is also used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its well-defined structure, combining the high-affinity biotin tag, the beneficial properties of the PEG spacer, and the reactive amine handle, enables the straightforward and efficient labeling and modification of a wide range of biomolecules. Understanding the underlying chemical principles and having access to robust protocols are key to successfully applying this reagent in research, diagnostics, and the development of novel therapeutics.

References

Solubility of Biotin-PEG7-Amine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG7-Amine, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic assay development. Understanding the solubility of this reagent in various solvents is critical for designing and executing robust experimental protocols, ensuring reproducibility, and optimizing the efficiency of labeling and conjugation reactions.

Core Concepts: Structure and Solubility

This compound incorporates three key functional components: a biotin moiety for high-affinity binding to avidin and streptavidin, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group for covalent attachment to target molecules. The presence of the PEG linker significantly influences the molecule's solubility, enhancing its dissolution in aqueous media and a range of organic solvents. This increased solubility is advantageous for bioconjugation reactions, as it can help prevent the aggregation of proteins or other biomolecules.[1]

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in several common laboratory solvents. While precise quantitative data for all solvents is not uniformly available in the public domain, a combination of reported values and qualitative assessments provides a strong framework for its application.

SolventSolubilityConcentration (mM)Notes
Water83.33 mg/mL[2]140.11 mMMay require sonication to achieve full dissolution[2].
Dimethyl Sulfoxide (DMSO)Soluble[3][4]Not specifiedWidely used for preparing concentrated stock solutions.
Dichloromethane (DCM)SolubleNot specifiedA common solvent for organic synthesis and purification.
Dimethylformamide (DMF)SolubleNot specifiedAnother polar aprotic solvent suitable for dissolving the reagent.

It is important to note that the physical form of this compound can be a white to off-white solid, which may appear sticky.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent or buffer system, the shake-flask method is a reliable and widely accepted experimental protocol. This method determines the equilibrium solubility of a compound, which is defined as the maximum concentration at which a compound is fully dissolved in a solvent under conditions where the solution is in equilibrium with the solid compound.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated for a sufficient period to ensure that equilibrium is reached. After saturation, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved solute in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Materials and Equipment
  • This compound

  • Solvents of interest (e.g., Water, DMSO, DCM, DMF)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Microcentrifuge or syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

Procedure
  • Preparation of the Sample: Add an excess amount of this compound to a vial containing a precisely measured volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution was achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Separation of Solid and Liquid Phases: After equilibration, carefully remove the vials from the shaker. To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed and collect the supernatant or filter the solution using a syringe filter compatible with the solvent.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Using HPLC: Inject the diluted sample into an HPLC system. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

    • Using UV-Vis Spectroscopy: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using a standard curve.

  • Calculation of Solubility: Multiply the determined concentration of the diluted sample by the dilution factor to obtain the solubility of this compound in the tested solvent.

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound A Add excess this compound to a known volume of solvent B Equilibrate on shaker (e.g., 24-48h at 25°C) A->B C Separate solid and liquid phases (Centrifugation or Filtration) B->C D Collect clear supernatant (Saturated Solution) C->D E Prepare serial dilutions of the supernatant D->E F Quantify concentration (HPLC or UV-Vis) E->F H Calculate solubility from concentration and dilution factor F->H G Prepare standard curve with known concentrations G->F

Caption: A flowchart of the shake-flask method for determining solubility.

References

An In-depth Technical Guide to the Amine Reactivity of Biotin-PEG7-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amine reactivity of Biotin-PEG7-Amine, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and diagnostic applications. This document details the core chemical properties, reaction kinetics, and established protocols for its use, enabling researchers to effectively incorporate this reagent into their workflows.

Introduction to this compound

This compound is a molecule composed of three key functional components: a biotin moiety for high-affinity binding to avidin and streptavidin, a seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group.[1] The PEG spacer enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated biomolecule.[1][2][3] The terminal primary amine is the reactive handle for conjugation to various functional groups.

Chemical Properties
PropertyValueReference
Molecular Formula C26H50N4O9S[4]
Molecular Weight 594.76 g/mol
CAS Number 1334172-76-7
Appearance White to off-white solid or viscous liquid
Solubility Water, DMSO, DMF, DCM
Storage Store at -20°C, desiccated.

Core Reactivity of the Terminal Amine

The primary amine (-NH2) of this compound is a nucleophile that readily reacts with electrophilic functional groups to form stable covalent bonds. The two most common reaction partners for the amine group are N-hydroxysuccinimide (NHS) esters and activated carboxylic acids.

Reaction with N-hydroxysuccinimide (NHS) Esters

The reaction of the primary amine with an NHS ester proceeds via nucleophilic acyl substitution to form a stable amide bond. This is one of the most common bioconjugation strategies.

Reaction Scheme:

Biotin-PEG7-NH2 + R-C(=O)O-NHS → Biotin-PEG7-NH-C(=O)-R + NHS

The efficiency of this reaction is highly dependent on pH. The primary amine needs to be in its unprotonated form to be nucleophilic. Therefore, the reaction is typically carried out at a pH between 7.2 and 9.0. However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation efficiency.

NHS_Ester_Reaction BiotinPEG7Amine Biotin-PEG7-NH₂ Intermediate Tetrahedral Intermediate BiotinPEG7Amine->Intermediate Nucleophilic Attack NHSEster R-NHS Ester NHSEster->Intermediate Hydrolysis NHS Ester Hydrolysis (competing reaction) NHSEster->Hydrolysis Conjugate Biotin-PEG7-Amide Conjugate Intermediate->Conjugate Collapse NHS NHS (leaving group) Intermediate->NHS H2O H₂O H2O->Hydrolysis

Reaction with Carboxylic Acids (EDC/NHS Chemistry)

The primary amine of this compound can be coupled to carboxylic acids (-COOH) using carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.

To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which can then react with NHS to form a more stable NHS ester. This semi-stable intermediate can then react with the amine of this compound to form an amide bond.

Reaction Scheme:

  • R-COOH + EDC → R-C(=O)O-C(=NHR')NHR'' (O-acylisourea intermediate)

  • O-acylisourea intermediate + NHS → R-C(=O)O-NHS + Urea byproduct

  • R-C(=O)O-NHS + Biotin-PEG7-NH2 → Biotin-PEG7-NH-C(=O)-R + NHS

The activation step with EDC is typically most efficient at a pH of 4.5-5.5, while the subsequent reaction of the NHS ester with the amine is optimal at pH 7.2-8.0.

EDC_NHS_Reaction CarboxylicAcid R-COOH Acylisourea O-acylisourea intermediate CarboxylicAcid->Acylisourea EDC EDC EDC->Acylisourea Activation NHSEster R-NHS Ester (semi-stable) Acylisourea->NHSEster NHS NHS NHS->NHSEster Stabilization Conjugate Biotin-PEG7-Amide Conjugate NHSEster->Conjugate BiotinPEG7Amine Biotin-PEG7-NH₂ BiotinPEG7Amine->Conjugate Aminolysis

Quantitative Data on Amine Reactivity

While specific kinetic data for this compound is not extensively published, the following tables provide illustrative data based on the well-established reactivity of primary amines with NHS esters and EDC-activated carboxyl groups under various conditions. These values are intended to serve as a guide for reaction optimization.

Table 1: Influence of pH on NHS Ester Reaction
pHReaction Half-life (t½) of Amine-NHS Ester Reaction (Illustrative)NHS Ester Hydrolysis Half-life (t½) (Illustrative)Expected Conjugation Yield
7.0~ 1-2 hours~ 4-5 hoursModerate
7.5~ 30-60 minutes~ 1-2 hoursGood
8.0~ 10-30 minutes~ 30-60 minutesHigh
8.5~ 5-15 minutes~ 10-20 minutesOptimal
9.0< 5 minutes< 10 minutesDecreased due to rapid hydrolysis

Data is illustrative and based on general knowledge of amine-NHS ester reactions. Actual values may vary depending on the specific reactants, buffer, and temperature.

Table 2: Effect of Molar Ratio on Conjugation Efficiency (Illustrative)
Molar Ratio (this compound : Reactive Group)Expected Conjugation Efficiency (NHS Ester Reaction)Expected Conjugation Efficiency (EDC/NHS Reaction)
1:130-50%20-40%
5:160-80%50-70%
10:180-95%70-90%
20:1>95%>90%

Data is illustrative. Optimal molar ratios should be determined empirically for each specific application.

Experimental Protocols

Protocol for Conjugation of this compound to an NHS Ester-activated Protein

Materials:

  • This compound

  • NHS ester-activated protein

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Protein Solution: Dissolve the NHS ester-activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add the desired molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

NHS_Protocol_Workflow start Start prep_protein Prepare NHS-activated protein solution start->prep_protein prep_biotin Prepare this compound solution in DMSO/DMF start->prep_biotin react Mix reactants and incubate (1-2h RT or O/N 4°C) prep_protein->react prep_biotin->react quench Quench reaction with Tris buffer react->quench purify Purify conjugate via desalting column quench->purify end End purify->end

Protocol for Conjugation of this compound to a Carboxylic Acid-containing Molecule using EDC/NHS

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 5.5

  • Coupling Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.5

  • Desalting column

Procedure:

  • Prepare Molecule Solution: Dissolve the carboxylic acid-containing molecule in Activation Buffer.

  • Activation: Add a 5-10 fold molar excess of EDC and NHS to the molecule solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Buffer Exchange (Optional but Recommended): To increase the pH for the amine reaction, perform a rapid buffer exchange into Coupling Buffer using a desalting column.

  • Prepare this compound Solution: Dissolve this compound in the Coupling Buffer.

  • Coupling Reaction: Immediately add the activated molecule to the this compound solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate from excess reagents and byproducts using a desalting column.

EDC_Protocol_Workflow start Start prep_molecule Dissolve COOH-molecule in Activation Buffer (pH 5.5) start->prep_molecule prep_biotin Dissolve this compound in Coupling Buffer start->prep_biotin activate Add EDC and NHS (15-30 min RT) prep_molecule->activate buffer_exchange Buffer exchange to Coupling Buffer (pH 7.5) activate->buffer_exchange couple Mix activated molecule and This compound (2h RT or O/N 4°C) buffer_exchange->couple prep_biotin->couple purify Purify conjugate via desalting column couple->purify end End purify->end

Protocol for Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated sample (purified)

  • PBS (phosphate-buffered saline)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_initial).

  • Add Sample: Add 100 µL of the purified biotinylated sample to the cuvette, mix well, and wait for the reading to stabilize.

  • Measure Final Absorbance: Measure the absorbance at 500 nm (A500_final).

  • Calculation: The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the change in absorbance, along with the extinction coefficients of the HABA-avidin complex and the protein concentration. Refer to the specific HABA assay kit protocol for detailed calculation formulas.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conjugation Yield - Incorrect pH of reaction buffer.- Verify the pH of all buffers. For NHS ester reactions, ensure pH is 7.2-8.5. For EDC activation, use pH 4.5-5.5, followed by coupling at pH 7.2-8.0.
- Hydrolysis of NHS ester.- Prepare NHS ester and this compound solutions immediately before use. Avoid moisture.
- Presence of primary amine-containing buffers (e.g., Tris, glycine).- Use amine-free buffers such as PBS, MES, or HEPES for the conjugation reaction.
- Insufficient molar excess of this compound.- Increase the molar ratio of this compound to the reactive molecule.
Protein Precipitation - High concentration of organic solvent.- Ensure the final concentration of DMSO or DMF is below 10%.
- Over-modification of the protein.- Reduce the molar excess of the biotinylating reagent.
Inconsistent Results - Inaccurate quantification of reactants.- Accurately determine the concentration of the protein and this compound.
- Degradation of reagents.- Store reagents under the recommended conditions (-20°C, desiccated). Allow to come to room temperature before opening to prevent condensation.

Conclusion

This compound is a highly effective and versatile reagent for the biotinylation of biomolecules. Understanding the fundamental principles of its amine reactivity with NHS esters and activated carboxylic acids is crucial for successful bioconjugation. By carefully controlling reaction parameters such as pH, molar ratios, and buffer composition, researchers can achieve high conjugation efficiencies and generate well-defined biotinylated products for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to Biotin-PEG7-Amine for PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The linker is not merely a spacer but plays a crucial role in optimizing the orientation and stability of this ternary complex, which directly impacts the efficiency and selectivity of protein degradation.

The choice of linker influences several key parameters of a PROTAC, including:

  • Degradation Efficiency (DC50 and Dmax): The length and composition of the linker determine the geometry of the ternary complex, affecting the rate and maximal level of protein degradation.

  • Selectivity: A well-designed linker can favor the formation of a productive ternary complex with the desired target protein over other structurally related proteins.

  • Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule.

Biotin-PEG7-Amine: A Versatile PROTAC Linker

This compound is a commercially available linker that incorporates three key functional components: a biotin moiety, a polyethylene glycol (PEG) spacer with seven repeating units, and a terminal amine group.

Physicochemical Properties
PropertyValueSource
Molecular Formula C26H50N4O9S[1]
Molecular Weight 594.76 g/mol [1]
Appearance White to off-white solid or liquid[1]
Solubility Soluble in water, DMSO, DCM, and DMF
Reactivity The terminal amine group is reactive towards activated carboxylic acids (e.g., NHS esters) for amide bond formation.
Functional Components and Their Roles in PROTAC Design
  • Biotin Moiety: The biotin group offers several advantages in PROTAC design:

    • Targeted Delivery: Biotin receptors are overexpressed on the surface of various cancer cells, presenting an opportunity for targeted delivery of the PROTAC to tumor tissues, potentially enhancing efficacy and reducing off-target toxicity.

    • Affinity Tag: Biotin serves as a high-affinity tag for streptavidin, enabling a range of in vitro applications such as affinity purification of the PROTAC, pull-down assays to identify binding partners, and various detection methods.

  • PEG7 Spacer: The polyethylene glycol spacer provides:

    • Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic properties.

    • Flexibility and Length: The seven ethylene glycol units offer a flexible linker of a defined length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.

  • Terminal Amine Group: The primary amine provides a versatile handle for conjugation to a variety of ligands. It can readily react with activated carboxylic acids on either the target-binding ligand or the E3 ligase ligand to form a stable amide bond.

Application of Biotinylated PEG Linkers in PROTAC Design: A Representative Example

Due to the lack of publicly available quantitative data for a PROTAC specifically utilizing a this compound linker, we will present data for a representative PROTAC employing a biotinylated PEG linker with a different PEG chain length. This data serves to illustrate the typical performance metrics of such a molecule. The following data is for a hypothetical PROTAC, designated as Bio-PEG-Degrader , which incorporates a biotinylated PEG linker.

Quantitative Degradation Data
ParameterValueCell LineTarget Protein
DC50 50 nMHEK293Target Protein X
Dmax >90%HEK293Target Protein X
Binding Affinity (Target) 100 nM (Kd)-Target Protein X
Binding Affinity (E3 Ligase) 200 nM (Kd)-VHL

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific target protein, ligands, and cell line used.

Experimental Protocols

Synthesis of a Biotin-PEG7-PROTAC

This protocol describes a general method for synthesizing a PROTAC using this compound, a target-binding ligand with a carboxylic acid group, and an E3 ligase ligand with an NHS ester.

Materials:

  • Target-binding ligand-COOH

  • This compound

  • E3 ligase ligand-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) for characterization

Procedure:

  • Amide Bond Formation (Step 1):

    • Dissolve the target-binding ligand-COOH (1 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate (Target-ligand-Biotin-PEG7-Amine) by flash chromatography.

  • Amide Bond Formation (Step 2):

    • Dissolve the purified intermediate from Step 1 (1 eq) and the E3 ligase ligand-NHS ester (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2 eq) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and 1H NMR spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex Target Target Protein (POI) E3_Ligase E3 Ubiquitin Ligase Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP E2->E3_Ligase Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Purification Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Biotin Receptor-Mediated Signaling in Cancer

Biotin_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Biotin_PROTAC Biotin-PROTAC Biotin_Receptor Biotin Receptor (e.g., SMVT) Biotin_PROTAC->Biotin_Receptor Binding Endocytosis Receptor-Mediated Endocytosis Biotin_Receptor->Endocytosis PROTAC_Release PROTAC Release from Endosome Endocytosis->PROTAC_Release PROTAC_Action PROTAC-Mediated Degradation (see Fig 5.1) PROTAC_Release->PROTAC_Action

References

Biotin-PEG7-Amine in Targeted Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects. This is achieved by selectively delivering potent drug molecules to specific cells or tissues. One promising strategy involves the use of targeting ligands that bind to receptors overexpressed on the surface of diseased cells. Biotin, a water-soluble B vitamin, has emerged as a valuable targeting moiety due to the high expression of its receptors, such as the sodium-dependent multivitamin transporter (SMVT), on various cancer cells.[1][2][3]

This technical guide focuses on Biotin-PEG7-Amine, a heterobifunctional linker molecule that plays a crucial role in the development of biotin-targeted drug delivery systems. The molecule consists of three key components:

  • Biotin: The targeting ligand that facilitates selective recognition by cancer cells.

  • Polyethylene Glycol (PEG) Spacer (7 units): A hydrophilic and flexible linker that increases the solubility of the conjugate, reduces steric hindrance for receptor binding, and can prolong circulation time in vivo.

  • Terminal Amine Group (-NH2): A reactive functional group that allows for covalent conjugation to a drug molecule or a nanoparticle carrier system.[4][5]

This guide will provide an in-depth overview of the properties of this compound, its application in constructing targeted drug delivery systems, detailed experimental protocols, and a summary of relevant quantitative data.

Physicochemical Properties of this compound

This compound is a well-defined chemical entity with properties that make it suitable for bioconjugation and drug delivery applications.

PropertyValueReference
Molecular Formula C26H50N4O9S
Molecular Weight 594.8 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in Water, DMSO, DCM, DMF
Purity Typically ≥95%

Mechanism of Action: Biotin Receptor-Mediated Endocytosis

The targeting capability of this compound relies on the principle of receptor-mediated endocytosis. Many cancer cell types, including those of the breast, ovaries, and lungs, overexpress biotin receptors to meet their high metabolic demands. The primary transporter for biotin is the sodium-dependent multivitamin transporter (SMVT).

The process begins with the binding of the biotinylated drug or nanoparticle to the SMVT on the cancer cell surface. This binding event triggers the internalization of the receptor-ligand complex into the cell through the formation of vesicles. Once inside the cell, the drug can be released from its carrier to exert its cytotoxic effect.

Signaling Pathway for Biotin Receptor (SMVT)-Mediated Endocytosis

The following diagram illustrates the key steps involved in the SMVT-mediated uptake of a biotinylated therapeutic agent.

SMVT_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotinylated_Drug Biotin-PEG7-Drug Conjugate SMVT_Receptor SMVT Receptor Biotinylated_Drug->SMVT_Receptor Binding Endosome Early Endosome SMVT_Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Degradation & Release Cellular_Target Cellular Target (e.g., DNA, Microtubules) Drug_Release->Cellular_Target Therapeutic Action

Caption: Biotin receptor-mediated endocytosis pathway.

Quantitative Data in Biotin-Targeted Drug Delivery

The following tables summarize key quantitative data from various studies on biotinylated drug delivery systems.

Table 1: Physicochemical Properties of Biotinylated Nanoparticles
Nanoparticle FormulationDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Biotinylated PLA-PEGPaclitaxel~110-10>90% (incorporation)Not specified
nab-Paclitaxel (self-made)PaclitaxelNot specifiedNot specified15.29 ± 0.1099.86 ± 0.02
Abraxane® (commercial)PaclitaxelNot specifiedNot specified9.72 ± 0.0999.83 ± 0.03
PTX-LAP Co-loaded NPsPaclitaxel & LapatinibNot specifiedNot specifiedNot specified67.0 ± 2.2 (PTX)
Biotin-GNP-24Not specified--
Biotinylated PLGA NPsSN-38Not specifiedNot specifiedNot specifiedNot specified
Table 2: In Vivo Tumor Accumulation of Targeted Nanoparticles
Nanoparticle FormulationAnimal ModelTumor TypeTime PointTumor Accumulation (%ID/g)Reference
Biotin-GNPMouseNot specified24 h0.72 ± 0.09
64Cu-NOTA-mSiO2-PEG-TRC105Mouse4T1 Breast Cancer5 h5.9 ± 0.4
64Cu-NOTA-mSiO2-PEGMouse4T1 Breast Cancer5 h~3
Pegylated GNRsSwiss nu/nu miceSquamous Cell Carcinoma24 h1.35 ± 0.29
Pegylated GNSsSwiss nu/nu miceSquamous Cell Carcinoma24 h0.118 ± 0.027

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound based targeted drug delivery systems.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Drug/Molecule via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a molecule containing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • Carboxyl-containing drug/molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer (4-morpholinoethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: Hydroxylamine or 2-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane or size-exclusion chromatography column for purification

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the carboxyl-containing drug/molecule in Activation Buffer. b. Add a 5 to 10-fold molar excess of EDC and NHS to the solution. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form a stable NHS-ester intermediate.

  • Conjugation with this compound: a. Dissolve this compound in Reaction Buffer (a small amount of DMF or DMSO can be used for initial dissolution if necessary). b. Add the activated drug solution to the this compound solution. A 1.1 to 1.5-fold molar excess of the amine is recommended. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing unreacted NHS-esters.

  • Purification: a. Purify the resulting Biotin-PEG7-Drug conjugate from excess reagents and byproducts using dialysis against PBS or size-exclusion chromatography.

  • Characterization: a. Confirm the successful conjugation using techniques such as NMR, Mass Spectrometry, and FTIR spectroscopy.

Protocol 2: Formulation of Biotinylated PLGA Nanoparticles

This protocol outlines the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles surface-functionalized with this compound using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • PLGA-COOH (carboxyl-terminated PLGA)

  • Biotin-PEG-NH2 (such as this compound)

  • Drug to be encapsulated

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • EDC and NHS

  • Deionized water

Procedure:

  • PLGA-PEG-Biotin Synthesis (Pre-formulation): a. Conjugate Biotin-PEG-Amine to PLGA-COOH using the EDC/NHS chemistry described in Protocol 1 to form a PLGA-PEG-Biotin copolymer. b. Purify the copolymer by precipitation in a non-solvent like cold methanol or ether and dry under vacuum.

  • Nanoparticle Formulation: a. Dissolve the PLGA-PEG-Biotin copolymer and the drug in the organic solvent to form the oil phase. b. Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA). c. Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion. d. Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Purification: a. Collect the nanoparticles by ultracentrifugation. b. Wash the nanoparticle pellet several times with deionized water to remove excess surfactant and unencapsulated drug. c. Lyophilize the purified nanoparticles for long-term storage.

  • Characterization: a. Determine the particle size and zeta potential using Dynamic Light Scattering (DLS). b. Analyze the morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after dissolving a known amount of nanoparticles in a suitable solvent.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line with known biotin receptor expression

  • Complete cell culture medium

  • Biotinylated drug delivery system

  • Control formulations (e.g., free drug, non-targeted nanoparticles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the biotinylated drug delivery system, free drug, and control formulations in culture medium. b. Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control for 100% viability. c. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-15 minutes to ensure complete dissolution. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Protocol 4: In Vivo Biodistribution Study in a Murine Tumor Model

This protocol describes a typical procedure for evaluating the biodistribution and tumor-targeting efficiency of a biotinylated drug delivery system in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells)

  • Biotinylated drug delivery system labeled with a detectable marker (e.g., a fluorescent dye or a radionuclide)

  • Control formulation (non-targeted)

  • Anesthesia

  • Gamma counter or in vivo imaging system (e.g., IVIS)

Procedure:

  • Animal Model: a. Establish the tumor model by subcutaneously injecting a suspension of cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Administration of Nanoparticles: a. Randomly divide the mice into treatment and control groups. b. Administer a single intravenous (tail vein) injection of the labeled biotinylated nanoparticles or the control formulation at a predetermined dose.

  • In Vivo Imaging (Optional): a. At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an appropriate imaging system to visualize the biodistribution of the nanoparticles in real-time.

  • Ex Vivo Biodistribution: a. At the final time point, euthanize the mice. b. Perfuse the circulatory system with saline to remove blood from the organs. c. Carefully dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and brain). d. Weigh each organ and measure the amount of the detectable marker (e.g., fluorescence intensity or radioactivity) in each organ and the tumor using a suitable instrument.

  • Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. b. Compare the tumor accumulation and organ distribution of the biotinylated nanoparticles with the control group to evaluate the targeting efficiency.

Experimental and Logical Workflows

The development and evaluation of a targeted drug delivery system follow a logical progression of steps, from initial design to in vivo validation.

General Workflow for Targeted Drug Delivery System Development

This diagram outlines the overarching process for creating and testing a targeted drug delivery system.

Drug_Delivery_Workflow Start Start: Identify Therapeutic Need & Target Formulation Formulation & Synthesis (e.g., Nanoparticle preparation, Drug loading, this compound conjugation) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology, Drug Loading, Stability) Formulation->Characterization In_Vitro In Vitro Evaluation (Cellular Uptake, Cytotoxicity (MTT), Drug Release) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Animal Model Development, Biodistribution, Efficacy, Toxicity) In_Vitro->In_Vivo Data_Analysis Data Analysis & Optimization In_Vivo->Data_Analysis Data_Analysis->Formulation Iterative Optimization End End: Preclinical Candidate Data_Analysis->End

Caption: General workflow for targeted drug delivery system development.

Conclusion

This compound is a versatile and effective tool for the development of targeted drug delivery systems. Its unique structure, combining a high-affinity targeting ligand, a biocompatible spacer, and a reactive handle for conjugation, enables the precise delivery of therapeutic agents to cancer cells overexpressing biotin receptors. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working in the field of targeted cancer therapy. Further research and optimization of these systems hold great promise for improving the efficacy and safety of cancer treatments.

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG7-Amine Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, is a cornerstone technique in biotechnology and drug development. The exceptionally high affinity of biotin for streptavidin and avidin (KD ≈ 10-15 M) enables a wide range of applications, including protein purification, immobilization, and detection in various assays like ELISA, Western blotting, and immunohistochemistry.[1][2] Biotin-PEG7-Amine is a biotinylation reagent featuring a seven-unit polyethylene glycol (PEG) spacer arm terminating in a primary amine. The PEG spacer enhances the water solubility of the labeled protein and reduces steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin or avidin.[3]

This reagent is designed for conjugation to carboxyl groups (aspartic acid, glutamic acid, and the C-terminus) on a protein surface. This is achieved through the use of a carboxyl-activating agent, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the reaction efficiency and stability of the active intermediate.[4][5]

Principle of the Reaction

The bioconjugation of this compound to a protein's carboxyl groups is a two-step process:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed, leading to low conjugation efficiency.

  • Amine Coupling: To improve the efficiency and create a more stable intermediate, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester then readily reacts with the primary amine of the this compound to form a stable amide bond, covalently linking the biotin reagent to the protein.

Experimental Workflow

The overall workflow for the biotinylation of a protein with this compound is depicted below.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Activation Carboxyl Group Activation (Protein + EDC + NHS) Protein_Prep->Activation Reagent_Prep Reagent Preparation (this compound, EDC, NHS) Reagent_Prep->Activation Coupling Amine Coupling (+ this compound) Activation->Coupling Quenching Reaction Quenching Coupling->Quenching Purification Purification (Dialysis / SEC) Quenching->Purification Analysis Analysis (Degree of Biotinylation) Purification->Analysis

Caption: Workflow for Protein Biotinylation with this compound.

Materials and Reagents

ReagentRecommended Purity/Grade
Protein of Interest>95% pure
This compound≥95%
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular biology grade
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular biology grade
Activation/Coupling Buffer (e.g., 0.1 M MES, pH 4.5-6.0)Amine- and carboxyl-free
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)Molecular biology grade
Purification Buffer (e.g., PBS, pH 7.4)Sterile-filtered
Desalting Columns or Dialysis CassettesAppropriate molecular weight cutoff (MWCO)

Detailed Experimental Protocol

This protocol provides a general guideline for the biotinylation of a protein using this compound. The optimal conditions, including the molar ratios of reagents, may need to be determined empirically for each specific protein.

1. Protein Preparation

  • Dissolve the protein in an amine- and carboxyl-free buffer, such as 0.1 M MES buffer at a pH of 4.5-6.0, to a final concentration of 1-10 mg/mL.

  • If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates (e.g., acetate), it must be exchanged into the appropriate activation buffer using a desalting column or dialysis.

2. Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

  • Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of NHS/Sulfo-NHS in the activation buffer.

  • Prepare a 50 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

3. Biotinylation Reaction

  • Add the desired molar excess of NHS/Sulfo-NHS to the protein solution and mix gently. A 2- to 5-fold molar excess over EDC is common.

  • Add the desired molar excess of EDC to the protein solution and mix gently. A 10- to 50-fold molar excess of EDC over the protein is a typical starting point.

  • Incubate the reaction for 15 minutes at room temperature to activate the carboxyl groups.

  • Add the desired molar excess of this compound to the reaction mixture. A 20- to 100-fold molar excess over the protein is recommended to ensure efficient labeling and minimize protein cross-linking.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction

  • To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Biotinylated Protein

  • Remove excess, unreacted biotinylation reagents and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4). This step is crucial to prevent interference in downstream applications.

Quantification of Biotinylation

Determining the degree of biotinylation (the number of biotin molecules per protein molecule) is essential for ensuring reproducibility.

HABA Assay: A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. HABA binds to avidin, producing a colorimetric signal at 500 nm. When the biotinylated protein is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.

ParameterValue
Molar Extinction Coefficient of HABA-Avidin Complex at 500 nm34,000 M-1cm-1
Wavelength for Measurement500 nm

Fluorescence-Based Assays: More sensitive methods, such as those using streptavidin-FITC, can also be employed. The binding of biotin enhances the fluorescence of the streptavidin-FITC conjugate, which can be used to quantify the amount of biotin.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive EDC or NHS/Sulfo-NHS (hydrolyzed).Use fresh reagents. Equilibrate to room temperature before opening.
Presence of primary amines or carboxyls in the buffer.Perform buffer exchange into an appropriate amine- and carboxyl-free buffer.
Insufficient molar excess of biotin reagent or EDC.Increase the molar ratio of this compound and/or EDC to protein.
Protein Precipitation High concentration of organic solvent from the biotin stock.Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C).
High Background in Assays Incomplete removal of unreacted biotin.Ensure thorough purification by dialysis or size-exclusion chromatography.
Loss of Protein Activity Biotinylation of critical carboxyl residues in the active site.Reduce the molar excess of the biotin reagent and EDC to achieve a lower degree of labeling. Consider alternative labeling chemistries.

Signaling Pathway and Logical Relationships

The logical relationship between the components of the bioconjugation reaction is illustrated below.

Reaction_Mechanism cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Protein_COOH Protein-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Protein_COOH->O_Acylisourea + EDC Biotin_Amine Biotin-PEG7-NH2 EDC EDC NHS NHS / Sulfo-NHS NHS_Ester NHS Ester Intermediate (Semi-stable) O_Acylisourea->NHS_Ester + NHS Final_Product Biotinylated Protein (Stable Amide Bond) NHS_Ester->Final_Product + Biotin-PEG7-NH2

References

Step-by-Step Guide to Antibody Labeling with Biotin-PEG7-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of antibodies with Biotin-PEG7-Amine. This process is crucial for a variety of applications in research and drug development, including immunoassays, affinity purification, and cell sorting. The inclusion of a polyethylene glycol (PEG) spacer arm minimizes steric hindrance and enhances the accessibility of the biotin moiety for binding to streptavidin or avidin, thereby improving assay sensitivity.

Principle of the Reaction

The labeling of an antibody with this compound involves a two-step carbodiimide crosslinking reaction. This method targets the carboxyl groups (-COOH) present on the antibody, specifically on the side chains of aspartic and glutamic acid residues, as well as the C-terminus of the polypeptide chains.

First, a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxyl groups on the antibody to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.

In the second step, the amine group (-NH2) at the terminus of the this compound molecule attacks the NHS ester, resulting in the formation of a stable amide bond and covalently conjugating the biotin derivative to the antibody.

Experimental Protocols

This section details the necessary protocols for antibody preparation, the biotinylation reaction, purification of the conjugated antibody, and characterization of the final product.

Antibody Preparation

Prior to labeling, it is critical to prepare the antibody in a suitable buffer.

Protocol:

  • Buffer Exchange: The antibody solution must be free of amine- and carboxyl-containing buffers (e.g., Tris, Glycine, Acetate, Citrate) as these will compete with the conjugation reaction. Dialyze or use a desalting column to exchange the antibody into an amine- and carboxyl-free buffer, such as 0.1 M MES buffer (4-morpholinoethanesulfonic acid) with 0.5 M NaCl, pH 6.0.

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer. Higher concentrations generally lead to more efficient labeling.[1]

Antibody Biotinylation with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

  • Prepared Antibody (1-5 mg/mL in 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Protocol:

  • Prepare Reagent Solutions:

    • This compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 50 mM.

    • EDC Solution: Immediately before use, prepare a 500 mM EDC solution in Activation Buffer (e.g., 10 mg of EDC in 0.1 mL of Activation Buffer).

    • NHS Solution: Immediately before use, prepare a 500 mM NHS solution in Activation Buffer.

  • Activation of Antibody Carboxyl Groups:

    • To 1 mL of the prepared antibody solution, add the required volume of EDC and NHS solutions. For optimal results, a molar excess of EDC and NHS over the antibody is recommended. Refer to Table 1 for recommended molar ratios.

    • Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately after the activation step, add the this compound solution to the reaction mixture. A molar excess of the biotin reagent over the antibody is crucial to ensure efficient labeling and to minimize antibody crosslinking.[2] Refer to Table 1 for recommended molar ratios.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of reaction mixture).

    • Incubate for 15 minutes at room temperature.

Purification of the Biotinylated Antibody

It is essential to remove unreacted biotin and byproducts from the labeled antibody.

Protocol:

  • Dialysis: Dialyze the quenched reaction mixture against PBS, pH 7.4, at 4°C. Perform at least three buffer changes over 24-48 hours, with each buffer volume being at least 1000 times the sample volume.

  • Size-Exclusion Chromatography (Gel Filtration): Alternatively, use a desalting spin column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4, for a faster purification. Follow the manufacturer's instructions for the specific column used.[3]

  • Storage: Store the purified biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a carrier protein like BSA (0.1%) and a preservative such as sodium azide (0.02-0.05%) can improve stability.

Characterization: HABA Assay for Determining Biotin Incorporation

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method to estimate the degree of biotinylation.[4] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[4]

Materials:

  • Purified Biotinylated Antibody

  • HABA/Avidin Premix Solution

  • PBS, pH 7.4

  • Spectrophotometer (cuvette or microplate reader)

Protocol (Cuvette Format):

  • Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin premix according to the manufacturer's instructions.

  • Blank Measurement: Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin solution.

  • Sample Measurement: Add 100 µL of the purified biotinylated antibody sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds). Measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin/Biotin sample.

Calculations:

The molar ratio of biotin to antibody can be calculated using the following formulas:

  • Calculate the change in absorbance (ΔA500): ΔA500 = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin sample)

  • Calculate the concentration of biotin (moles/L): [Biotin] = ΔA500 / (ε × path length)

    • ε (Molar extinction coefficient of the HABA/Avidin complex at 500 nm) = 34,000 M-1cm-1

    • Path length is typically 1 cm for a standard cuvette.

  • Calculate the moles of biotin per mole of antibody: Moles of Biotin / Mole of Antibody = ([Biotin] × Vtotal) / (moles of antibody)

    • Vtotal is the total volume in the cuvette (in Liters).

    • Moles of antibody = (Antibody concentration in mg/mL / Antibody molecular weight in g/mol ) × Vsample

Data Presentation

The following tables provide a summary of the quantitative data for the biotinylation and characterization protocols.

Table 1: Recommended Molar Ratios for Antibody Biotinylation

ReagentRecommended Molar Excess (Reagent:Antibody)Purpose
EDC10-50 foldActivates carboxyl groups on the antibody.
NHS20-100 foldStabilizes the activated carboxyl groups.
This compound20-100 foldCovalently labels the activated antibody.

Table 2: Quantitative Parameters for the HABA Assay

ParameterValueUnit
Wavelength for Absorbance Measurement500nm
Molar Extinction Coefficient (ε) of HABA/Avidin Complex34,000M-1cm-1
Typical Cuvette Path Length1cm
HABA/Avidin Solution Volume (Cuvette)900µL
Biotinylated Antibody Sample Volume (Cuvette)100µL
HABA/Avidin Solution Volume (Microplate)180µL
Biotinylated Antibody Sample Volume (Microplate)20µL

Mandatory Visualizations

Signaling Pathway Diagram

Biotinylated antibodies are instrumental in studying signaling pathways. For example, in an ELISA-based assay to detect the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key event in cell signaling, a biotinylated anti-phosphotyrosine antibody can be used for detection, providing signal amplification through the streptavidin-biotin interaction.

EGFR_Signaling_ELISA cluster_elisa ELISA Well Capture_Ab Anti-EGFR Capture Antibody EGFR EGFR (Phosphorylated) Capture_Ab->EGFR Binding Biotin_Ab Biotinylated Anti-Phosphotyrosine Antibody EGFR->Biotin_Ab Binding Streptavidin_HRP Streptavidin-HRP Biotin_Ab->Streptavidin_HRP High-Affinity Binding Substrate TMB Substrate Streptavidin_HRP->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal Generates

Caption: EGFR signaling detection using a biotinylated antibody in an ELISA format.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for antibody biotinylation, from initial preparation to the final characterization.

Antibody_Biotinylation_Workflow Start Start: Unlabeled Antibody Buffer_Exchange 1. Antibody Preparation: Buffer Exchange (Amine/Carboxyl-free buffer) Start->Buffer_Exchange Activation 2. Activation: Add EDC and NHS Buffer_Exchange->Activation Conjugation 3. Conjugation: Add this compound Activation->Conjugation Quenching 4. Quenching: Add Tris or Glycine Conjugation->Quenching Purification 5. Purification: Dialysis or Desalting Column Quenching->Purification Characterization 6. Characterization: HABA Assay to determine Biotin:Ab ratio Purification->Characterization End End: Purified Biotinylated Antibody Characterization->End Biotin_Conjugation_Chemistry Antibody_COOH Antibody -COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Antibody_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Final_Conjugate Biotinylated Antibody (Stable Amide Bond) NHS_Ester->Final_Conjugate + Biotin_Amine This compound -NH2 Biotin_Amine->Final_Conjugate

References

Application Notes and Protocols for Cell Surface Protein Biotinylation using Biotin-PEG7-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Amine is a versatile reagent designed for the efficient biotinylation of proteins and other biomolecules. This reagent features a biotin moiety for strong and specific binding to avidin and streptavidin, a terminal primary amine group for covalent conjugation, and a hydrophilic 7-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility in aqueous solutions and minimizes steric hindrance, thereby improving the efficiency of biotinylation reactions.[1]

The primary amine group of this compound allows for its conjugation to target molecules through two main reaction strategies:

  • Reaction with N-hydroxysuccinimide (NHS) esters: The amine group reacts with NHS esters in a pH range of 7-9 to form stable amide bonds. This is a common method for labeling proteins at their primary amines, such as the side chains of lysine residues.[2][3]

  • Reaction with carboxylic acids: In the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, the amine group can be conjugated to carboxyl groups (e.g., on aspartate or glutamate residues) to form a stable amide bond.[4][5]

This membrane-impermeable reagent is particularly well-suited for selectively labeling cell surface proteins, a critical technique in studying receptor trafficking, protein internalization, and the composition of the cell surface proteome.

Applications

  • Selective Biotinylation of Cell Surface Proteins: Due to its hydrophilicity and inability to permeate the cell membrane, this compound is ideal for labeling proteins exposed on the exterior of living cells.

  • Proteomic Analysis of the Cell Surface: Labeled surface proteins can be isolated using streptavidin-affinity purification and subsequently identified and quantified by mass spectrometry.

  • Studying Receptor Dimerization and Signaling: By labeling surface receptors, researchers can investigate protein-protein interactions, such as the dimerization of growth factor receptors like EGFR and HER2, which is a critical step in their signal transduction pathways.

  • Analysis of Integrin Signaling: Cell surface biotinylation can be employed to study the composition and dynamics of integrin adhesion complexes, which mediate cell-extracellular matrix interactions and signaling.

  • Immunoassays: Biotinylated proteins can be used in various immunoassay formats, including ELISA and flow cytometry.

Data Presentation

Table 1: Recommended Reagent Concentrations for Cell Surface Biotinylation
ParameterRecommended RangeNotes
This compound (via NHS ester activation of protein) 1-5 mMOptimal concentration may vary depending on cell type and protein abundance. Start with a concentration of 2 mM.
Protein Concentration 1-10 mg/mLHigher protein concentrations generally lead to more efficient labeling.
Molar Ratio (Biotin Reagent:Protein) 10:1 to 40:1A 20-fold molar excess is a common starting point for purified protein labeling. For cell surface labeling, concentration of the biotin reagent is the more critical parameter.
Quenching Agent (e.g., Glycine) 50-100 mMUsed to stop the biotinylation reaction by reacting with any excess NHS ester groups.
Cell Density ~1 x 106 to 25 x 106 cells/mLHigher cell densities can improve labeling efficiency.
Table 2: Typical Incubation Parameters for Cell Surface Biotinylation
ParameterConditionRationale
Incubation Temperature 4°C or Room Temperature4°C is often preferred to minimize protein internalization during labeling.
Incubation Time 30 minutesSufficient for efficient labeling of surface proteins. Longer times may increase the risk of reagent internalization.
pH of Reaction Buffer 7.2 - 8.0NHS ester reactions are more efficient at slightly alkaline pH.

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation via Amine Coupling

This protocol describes the labeling of cell surface proteins on living cells using an NHS ester-activated protein, which will then react with the amine group of this compound. A more direct approach involves using a biotinylation reagent with a pre-activated NHS ester group to directly label primary amines on the cell surface proteins.

Materials:

  • Cells of interest (adherent or in suspension)

  • This compound

  • NHS ester (e.g., Sulfo-NHS)

  • Phosphate-Buffered Saline (PBS), ice-cold, pH 7.4 and pH 8.0

  • Quenching Buffer (e.g., 100 mM glycine in PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to confluency in culture plates.

    • For suspension cells, harvest and wash three times with ice-cold PBS (pH 7.4) to remove any amine-containing culture medium. Resuspend cells in PBS (pH 8.0) at a concentration of 1-25 x 106 cells/mL.

  • Activation of Cell Surface Proteins (if not using a direct NHS-biotin reagent):

    • Prepare a fresh solution of Sulfo-NHS in ice-cold PBS (pH 8.0) at a final concentration of 2-5 mM.

    • Add the Sulfo-NHS solution to the cell suspension or overlay on adherent cells.

  • Biotinylation Reaction:

    • Immediately add this compound to the cell suspension to a final concentration of 1-5 mM.

    • Incubate for 30 minutes at room temperature or on ice with gentle agitation. Incubation at 4°C is recommended to minimize endocytosis of labeled proteins.

  • Quenching:

    • Stop the reaction by adding ice-cold Quenching Buffer to a final concentration of 100 mM glycine.

    • Incubate for 10-15 minutes on ice.

    • Wash the cells three times with ice-cold PBS (pH 7.4).

  • Cell Lysis:

    • Lyse the cells by adding ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose or magnetic beads to the clarified lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three to five times with Wash Buffer.

  • Elution and Analysis:

    • Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting or prepare for mass spectrometry analysis.

Protocol 2: Biotinylation of Purified Proteins at Carboxyl Groups

This protocol describes the labeling of a purified protein at its aspartate and glutamate residues using this compound in the presence of EDC.

Materials:

  • Purified protein in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Reaction Buffer (e.g., 0.1 M MES, pH 5.5)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare Reagents:

    • Dissolve this compound in the Reaction Buffer to a final concentration that is in 10- to 50-fold molar excess to the protein.

    • Immediately before use, dissolve EDC in the Reaction Buffer to a final concentration that is in molar excess to the protein (a good starting point is a 2- to 10-fold molar excess over the number of carboxyl groups).

  • Reaction:

    • Add the this compound solution to the protein solution.

    • Add the freshly prepared EDC solution to the protein/biotin mixture.

    • Incubate for 2 hours at room temperature.

  • Purification: Remove excess, unreacted this compound and EDC byproducts using a desalting column or dialysis.

  • Analysis: Confirm biotinylation using a method such as the HABA assay or by Western blot analysis with streptavidin-HRP.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_biotinylation Biotinylation cluster_enrichment Enrichment cluster_analysis Analysis cell_culture 1. Cell Culture (Adherent or Suspension) wash_cells 2. Wash Cells with ice-cold PBS cell_culture->wash_cells add_biotin 3. Add this compound (in PBS, pH 8.0) wash_cells->add_biotin incubate 4. Incubate (30 min at 4°C) add_biotin->incubate quench 5. Quench Reaction (100 mM Glycine) incubate->quench lysis 6. Cell Lysis quench->lysis bind_streptavidin 7. Bind to Streptavidin Beads lysis->bind_streptavidin wash_beads 8. Wash Beads bind_streptavidin->wash_beads elute 9. Elute Proteins wash_beads->elute analysis 10. Western Blot or Mass Spectrometry elute->analysis

Caption: Experimental workflow for cell surface protein biotinylation.

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Biotinylated) EGFR->EGFR_dimer Dimerization autophosphorylation Autophosphorylation EGFR_dimer->autophosphorylation Activation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) autophosphorylation->downstream response Cellular Response (Proliferation, Survival) downstream->response

Caption: EGFR signaling pathway studied via cell surface biotinylation.

References

Application Notes and Protocols: Biotin-PEG7-Amine Reaction with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical reaction between Biotin-PEG7-Amine and N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is a cornerstone for labeling molecules of interest with biotin, enabling a wide array of applications in research and drug development. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.

Principle of the Reaction

The reaction between this compound and an NHS ester is a nucleophilic acyl substitution. The primary amine (-NH2) on the this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2][3] This reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amine is deprotonated and thus more nucleophilic.[1][4]

The polyethylene glycol (PEG) spacer, in this case with seven repeating units, is hydrophilic and flexible. This spacer arm increases the water solubility of the biotinylated molecule and reduces the potential for aggregation. Furthermore, the length of the PEG spacer minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin.

ReactionMechanism Biotin_PEG7_Amine Biotin-PEG7-NH₂ Conjugate Biotin-PEG7-NH-CO-Molecule (Stable Amide Bond) Biotin_PEG7_Amine->Conjugate + Molecule-CO-NHS (pH 7.2-8.5) NHS_Ester Molecule-CO-NHS NHS N-hydroxysuccinimide Conjugate->NHS +

Applications in Research and Drug Development

The covalent attachment of biotin to a molecule of interest via an NHS ester reaction is a versatile tool with numerous applications:

  • Immunoassays : Biotinylated molecules are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection and quantification.

  • Affinity Purification : This technique allows for the efficient isolation and purification of biotinylated molecules and their binding partners from complex mixtures using streptavidin-coated resins.

  • Protein-Protein Interaction Studies : Biotinylation is integral to pull-down assays and surface plasmon resonance (SPR) for investigating molecular interactions.

  • Cell Surface Labeling : The use of membrane-impermeable sulfo-NHS esters allows for the specific biotinylation and subsequent study of cell surface proteins.

  • Drug Delivery : Biotin can be used to target drugs to cells expressing biotin receptors. The PEG spacer can improve the pharmacokinetic properties of the drug conjugate.

Quantitative Data

The properties of biotin-PEG reagents can vary. Below is a summary of relevant data for this compound and related compounds.

CompoundMolecular Weight ( g/mol )Chemical FormulaCAS NumberSolubility
This compound 594.8C26H50N4O9S1334172-76-7Water, DMSO, DMF, DCM

Experimental Protocols

General Protocol for Labeling an NHS-Ester Activated Molecule with this compound

This protocol provides a general guideline for the biotinylation of a molecule containing an NHS ester with this compound. The optimal conditions may need to be determined experimentally for each specific application.

Materials Required:

  • This compound

  • NHS-ester activated molecule of interest

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M Glycine

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette) for removal of excess biotin reagent.

Procedure:

  • Preparation of this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). This solution should be prepared fresh immediately before use as NHS esters can hydrolyze in the presence of moisture.

  • Preparation of the Molecule to be Labeled:

    • Dissolve the NHS-ester activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Biotinylation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the solution of the NHS-ester activated molecule. A 1.5 to 3-fold molar excess of the amine-containing reagent over the NHS ester is a good starting point.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) is less than 10% of the total reaction volume to avoid denaturation of proteins.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Molecule:

    • Remove excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography (desalting column) or dialysis.

  • Storage:

    • Store the purified biotinylated molecule under conditions appropriate for the unlabeled molecule.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Prep_Biotin Dissolve this compound in DMSO/DMF Mix Add this compound to Molecule Solution Prep_Biotin->Mix Prep_Molecule Dissolve NHS-Ester Molecule in Amine-Free Buffer Prep_Molecule->Mix Incubate Incubate at RT or 4°C Mix->Incubate Quench Add Quenching Buffer (Tris or Glycine) Incubate->Quench Purify Remove Excess Reagents (Dialysis / SEC) Quench->Purify Store Store Biotinylated Product Purify->Store

Troubleshooting
IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolyzed NHS ester on the target molecule.Use a fresh preparation of the NHS-ester activated molecule.
Competing amines in the buffer.Perform buffer exchange into an amine-free buffer (e.g., PBS).
Insufficient molar ratio of this compound.Increase the molar excess of the biotin reagent.
Protein Precipitation High concentration of organic solvent.Keep the volume of the biotin stock solution below 10% of the total reaction volume.
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C).

A Note on the More Common Reverse Reaction

It is important to note that a more common approach in bioconjugation is the use of a Biotin-PEG-NHS ester to label a molecule containing primary amines (e.g., proteins with lysine residues). The chemical principle is identical, but the reactive functionalities on the biotinylation reagent and the molecule of interest are swapped. The protocols and principles outlined in these notes are readily adaptable for this more conventional biotinylation strategy.

References

Application Notes and Protocols for Biotin-PEG7-Amine Labeling via EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of Biotin-PEG7-Amine to carboxyl groups on proteins, peptides, or other molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. Biotinylation is a fundamental technique for the non-radioactive labeling and subsequent detection or purification of molecules. The inclusion of a polyethylene glycol (PEG) spacer, in this case, a 7-unit PEG chain, enhances the water solubility of the resulting conjugate and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.[1]

The EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no atoms from the crosslinkers are incorporated into the final product.[2] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it to an amine-reactive NHS ester, which is more stable and efficiently reacts with the primary amine of this compound to form a stable amide bond.[2][3]

Materials and Reagents

  • Molecule to be labeled (Protein/Peptide): Must contain accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus).

  • This compound: (MW: 594.79 g/mol )

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.70 g/mol )

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: (MW: 115.09 g/mol for NHS, 217.14 g/mol for Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0. Amine- and carboxylate-free.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Amine-free.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

  • Storage Buffer: Buffer suitable for the long-term stability of the conjugated molecule.

Quantitative Data Summary

For successful biotinylation, the molar ratios of the reagents are critical. The following table provides recommended starting concentrations and molar excess values. Optimization may be required depending on the specific application and the molecule being labeled.

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to higher labeling efficiency.
EDC Molar Excess (to Protein) 10-50 foldA higher excess is often used for dilute protein solutions.
NHS/Sulfo-NHS Molar Excess (to Protein) 10-50 foldTypically used in equimolar or slight excess to EDC.
This compound Molar Excess (to Protein) 20-100 foldA large excess drives the reaction towards biotinylation and minimizes protein-protein crosslinking.
HABA Assay Linear Range 2-16 µM of biotinFor quantification of biotin incorporation.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Biotinylation of a Protein

This two-step protocol is preferred as it minimizes the risk of protein-protein polymerization by quenching the EDC before the addition of the amine-containing biotinylation reagent.

1. Preparation of Reagents:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store aqueous stock solutions.

  • Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to prepare a stock solution.

2. Activation of Carboxyl Groups:

  • Dissolve the protein to be labeled in ice-cold Activation Buffer (0.1 M MES, pH 4.5-6.0).

  • Add the desired molar excess of EDC and NHS to the protein solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3. Quenching of EDC (Optional but Recommended):

  • To quench the EDC and prevent unwanted side reactions, add 2-mercaptoethanol to a final concentration of 20 mM.

  • Incubate for 10 minutes at room temperature.

  • Remove the quenching agent and byproducts by passing the solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).

4. Coupling with this compound:

  • Immediately add the desired molar excess of the this compound stock solution to the activated and buffer-exchanged protein solution.

  • Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

5. Quenching of the Coupling Reaction:

  • Add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS-esters.

  • Incubate for 15 minutes at room temperature.

6. Purification of the Biotinylated Protein:

  • Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against a suitable storage buffer.

Protocol 2: Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the extent of biotinylation.

1. Reagent Preparation:

  • Prepare an Avidin/HABA solution according to the manufacturer's instructions.

  • Ensure the biotinylated protein sample is free of unconjugated biotin by thorough purification.

2. Assay Procedure:

  • Measure the absorbance of the Avidin/HABA solution at 500 nm (A500_initial).

  • Add a known concentration of the biotinylated protein to the Avidin/HABA solution and mix well.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 500 nm again (A500_final). The absorbance will decrease as biotin displaces HABA from avidin.

3. Calculation of Biotin Concentration:

  • Calculate the change in absorbance (ΔA500) = A500_initial - A500_final.

  • The concentration of biotin can be calculated using the Beer-Lambert law, where the extinction coefficient for the Avidin/HABA complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.

  • Moles of biotin = ΔA500 / (34,000 * path length in cm).

  • The molar ratio of biotin to protein can then be determined by dividing the moles of biotin by the moles of protein added to the assay.

Protocol 3: Analysis of Biotinylated Proteins by Western Blot

1. SDS-PAGE and Transfer:

  • Separate the biotinylated protein sample using SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

2. Blocking and Probing:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

3. Detection:

  • Develop the blot using a chemiluminescent HRP substrate and visualize the signal using an appropriate imaging system.

Visualizations

experimental_workflow Protein Protein with Carboxyl Groups in Activation Buffer (pH 4.5-6.0) Activation Add EDC and NHS (15-30 min, RT) Protein->Activation ActivatedProtein NHS-activated Protein Activation->ActivatedProtein Coupling Add this compound (2h RT or O/N 4°C, pH 7.2-8.0) ActivatedProtein->Coupling BiotinylatedProtein Biotinylated Protein (Crude) Coupling->BiotinylatedProtein Quench Quench Reaction (Tris or Glycine) BiotinylatedProtein->Quench QuenchedProduct Quenched Reaction Mixture Quench->QuenchedProduct Purification Purification (Desalting/Dialysis) QuenchedProduct->Purification FinalProduct Pure Biotinylated Protein Purification->FinalProduct

Caption: Experimental workflow for the biotinylation of a protein using EDC/NHS chemistry.

pulldown_assay BiotinylatedBait Biotinylated Bait Protein Incubation Incubate Bait with Lysate BiotinylatedBait->Incubation CellLysate Cell Lysate (Containing Prey Proteins) CellLysate->Incubation ComplexFormation Bait-Prey Complex Formation Incubation->ComplexFormation Capture Capture with Streptavidin Beads ComplexFormation->Capture StreptavidinBeads Streptavidin-Coated Beads StreptavidinBeads->Capture CapturedComplex Bead-Bound Complex Capture->CapturedComplex Wash Wash to Remove Non-specific Binders CapturedComplex->Wash WashedComplex Purified Bead-Bound Complex Wash->WashedComplex Elution Elute Proteins WashedComplex->Elution Analysis Analyze by Mass Spectrometry or Western Blot Elution->Analysis

Caption: Workflow of a pull-down assay using a biotinylated protein.

References

Application Notes: Biotin-PEG7-Amine for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced materials for biomedical applications, including targeted drug delivery, diagnostics, and bio-sensing. Biotin-PEG7-Amine is a heterobifunctional linker that combines the benefits of polyethylene glycol (PEG) and the high-affinity binding of biotin to avidin or streptavidin. The PEG component, a flexible, hydrophilic chain, enhances the solubility and stability of nanoparticles in biological media, reduces non-specific protein adsorption, and can prolong circulation time by creating a "stealth" effect that helps evade the immune system.[1][2] The terminal amine group allows for covalent conjugation to nanoparticles, while the biotin moiety serves as a highly specific tag for subsequent bio-recognition applications.[3][4]

The interaction between biotin and avidin (or its analogues like streptavidin and neutravidin) is one of the strongest non-covalent bonds known in nature, with an association constant (Ka) of approximately 10¹⁵ M⁻¹.[5] This robust and highly specific interaction is widely exploited to attach targeting ligands (e.g., antibodies, peptides), imaging agents, or other functional molecules to the nanoparticle surface in a controlled and modular fashion.

Chemical Properties of this compound

The properties of this compound make it a versatile reagent for bioconjugation.

PropertyValueSource
Chemical Name This compound
CAS Number 1334172-76-7
Molecular Formula C26H50N4O9S
Molecular Weight 594.8 g/mol
Purity Typically ≥98%
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C
Reactive Group Primary Amine (-NH2)
Target Functional Group Carboxylic acids, NHS esters

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the functionalization of nanoparticles that have carboxyl groups (-COOH) on their surface, such as poly(lactic-co-glycolic acid) (PLGA) or carboxyl-terminated gold nanoparticles. The method utilizes carbodiimide chemistry to form a stable amide bond between the nanoparticle and the amine group of the linker.

Workflow for Covalent Conjugation

G Workflow for Covalent Conjugation of this compound cluster_activation Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification NP Carboxylated Nanoparticle (-COOH) ActivatedNP Activated Nanoparticle (NHS-ester) NP->ActivatedNP 15-30 min BiotinNP Biotin-PEG7-Functionalized Nanoparticle ActivatedNP->BiotinNP 2-4 hours PurifiedNP Purified Biotinylated Nanoparticle BiotinNP->PurifiedNP 30 min+ Activators EDC + Sulfo-NHS in MES Buffer BPEG7 This compound in PBS Quench Quenching Agent (e.g., Tris, Glycine) Purify Centrifugation or Dialysis

Caption: Covalent attachment of this compound to carboxylated nanoparticles.

Materials and Equipment:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or gold nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Centrifuge and/or dialysis system for purification

  • pH meter, vortex mixer, rotator

Procedure:

  • Nanoparticle Preparation : Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Carboxyl Group Activation :

    • Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC/Sulfo-NHS over the available carboxyl groups is recommended. If the exact surface group concentration is unknown, start with concentrations of 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate the mixture for 15-30 minutes at room temperature on a rotator. This reaction forms a semi-stable NHS-ester on the nanoparticle surface.

  • Conjugation with this compound :

    • Immediately after activation, centrifuge the nanoparticles to remove excess EDC/Sulfo-NHS and resuspend the activated pellet in Conjugation Buffer (PBS, pH 7.4).

    • Dissolve this compound in Conjugation Buffer and add it to the activated nanoparticle suspension. A 10 to 20-fold molar excess of the linker relative to the nanoparticles is a good starting point.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification :

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.

    • Purify the biotinylated nanoparticles from excess linker and byproducts. This can be achieved through repeated cycles of centrifugation and resuspension in a clean buffer or through dialysis against PBS.

Protocol 2: Surface Modification via Avidin-Biotin Interaction

This protocol outlines how to attach a biotinylated ligand (e.g., an antibody for targeted delivery) to the biotin-functionalized nanoparticles prepared in Protocol 1, using avidin or streptavidin as a bridge.

Workflow for Avidin-Biotin Mediated Assembly

G Avidin-Biotin Assembly for Targeted Nanoparticles BiotinNP Biotinylated Nanoparticle Complex1 NP-Biotin-Avidin Complex BiotinNP->Complex1 Step 1: Incubate Avidin Streptavidin (Tetrameric) Avidin->Complex1 TargetedNP Targeted Nanoparticle Complex1->TargetedNP Step 2: Incubate BiotinLigand Biotinylated Ligand (e.g., Antibody) BiotinLigand->TargetedNP TargetCell Target Cell Receptor TargetedNP->TargetCell Step 3: Targeting

Caption: Stepwise assembly of a targeted nanoparticle using an avidin bridge.

Materials and Equipment:

  • Biotin-PEG7-functionalized nanoparticles (from Protocol 1)

  • Streptavidin or NeutrAvidin (preferred over avidin to reduce non-specific binding)

  • Biotinylated targeting ligand (e.g., antibody, peptide, aptamer)

  • Reaction Buffer: PBS with 0.1% BSA (Bovine Serum Albumin) to prevent non-specific adsorption

  • Size-exclusion chromatography or centrifugal filter units for purification

Procedure:

  • Incubation with Streptavidin :

    • Disperse the biotinylated nanoparticles in the Reaction Buffer.

    • Add streptavidin to the nanoparticle suspension. Since streptavidin is tetrameric and can bind up to four biotin molecules, the ratio is critical. To avoid aggregation, use a slight molar excess of streptavidin relative to the estimated surface biotin sites.

    • Incubate for 30-60 minutes at room temperature with gentle mixing. This allows one or two of streptavidin's binding sites to attach to the nanoparticle, leaving the others free.

  • Purification (Optional but Recommended) : Remove unbound streptavidin using a centrifugal filter unit or size-exclusion chromatography. This step prevents the free streptavidin from binding to the targeting ligand in the next step.

  • Incubation with Biotinylated Ligand :

    • Add the biotinylated targeting ligand to the streptavidin-coated nanoparticle suspension.

    • Incubate for 30-60 minutes at room temperature with gentle mixing. The ligand will bind to the available sites on the streptavidin bridge.

  • Final Purification : Purify the final targeted nanoparticle construct from any unbound ligand using an appropriate method based on size, such as dialysis or size-exclusion chromatography.

Quantitative Data and Characterization

Successful functionalization should be confirmed using various analytical techniques. The following table summarizes key parameters and expected outcomes.

Parameter / TechniqueTypical Values / Expected OutcomePurpose
Reagent Concentration EDC (2-5 mM), Sulfo-NHS (5-10 mM), this compound (10-20x molar excess)To ensure efficient activation and conjugation.
Reaction Time Activation: 15-30 min; Conjugation: 2-4 hrsTo allow reactions to proceed to completion without causing nanoparticle degradation.
Hydrodynamic Diameter (DLS) Slight increase (5-15 nm) after PEGylationConfirms the addition of the PEG-biotin layer to the nanoparticle surface.
Zeta Potential Shift towards neutral or slight change depending on the initial chargeIndicates modification of the nanoparticle surface charge. For example, a negative carboxylated NP will become less negative.
Biotin Surface Density Can range from hundreds to thousands of molecules per NP (e.g., ~2650 molecules/NP for 210 nm PLGA NP)Quantifies the success of the conjugation reaction. Can be measured using assays like the HABA assay.
FTIR / NMR Spectroscopy Appearance of characteristic peaks for amide bonds and PEG chainsProvides chemical proof of covalent conjugation.
Binding Assay (e.g., ELISA, SPR) High affinity binding to an avidin/streptavidin-coated surfaceFunctionally confirms the presence and accessibility of biotin on the nanoparticle surface.

References

Application of Biotin-PEG7-Amine in Pull-Down Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides comprehensive application notes and detailed protocols for utilizing Biotin-PEG7-Amine in pull-down assays, a powerful technique for studying protein-protein interactions. Tailored for researchers, scientists, and drug development professionals, these guidelines offer a step-by-step approach from the biotinylation of a bait protein to the final analysis of interacting partners. The inclusion of a polyethylene glycol (PEG) spacer in the this compound linker enhances solubility and minimizes steric hindrance, thereby improving the efficiency and reliability of pull-down experiments.

Introduction to this compound in Pull-Down Assays

Pull-down assays are a cornerstone of proteomics and molecular biology, enabling the isolation and identification of protein interaction partners. The principle of this technique relies on the high-affinity interaction between biotin and streptavidin. A "bait" protein is first labeled with biotin and then incubated with a cell lysate or protein mixture containing potential "prey" proteins. The resulting protein complexes are then captured using streptavidin-coated beads.

This compound is a versatile reagent for biotinylating proteins. It features a biotin moiety for strong binding to streptavidin, a seven-unit polyethylene glycol (PEG7) spacer arm, and a terminal amine group. The PEG spacer is hydrophilic, which helps to prevent the aggregation of the biotinylated protein and reduces non-specific binding during the pull-down assay.[1] The terminal amine group allows for covalent conjugation to carboxyl groups on the bait protein using standard crosslinking chemistry, such as EDC/NHS activation.

Key Features and Advantages of this compound

FeatureAdvantage
Biotin Moiety Provides a strong and highly specific interaction with streptavidin (Kd ≈ 10⁻¹⁵ M), ensuring efficient capture of the bait-prey complex.
PEG7 Spacer Arm The hydrophilic and flexible spacer reduces steric hindrance, allowing for better accessibility of biotin to streptavidin. It also enhances the solubility of the labeled protein, minimizing aggregation.[1]
Terminal Amine Group Enables covalent and stable conjugation to the bait protein through its carboxyl groups (e.g., on aspartic and glutamic acid residues) via amide bond formation.
Defined Length The well-defined length of the PEG7 spacer provides consistency in experimental setups.

Experimental Protocols

This section provides detailed protocols for the two key stages of a pull-down assay using this compound: the biotinylation of the bait protein and the subsequent pull-down of interacting proteins.

Protocol 1: Biotinylation of Bait Protein with this compound

This protocol describes the covalent conjugation of this compound to a purified bait protein containing accessible carboxyl groups. This is achieved by activating the carboxyl groups with EDC and NHS, followed by the addition of the amine-containing biotin linker.

Materials:

  • Purified bait protein (in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

  • Reaction tubes

Procedure:

  • Protein Preparation: Prepare the bait protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the protein solution to a final concentration of 5 mM each.

    • Incubate for 15 minutes at room temperature.

  • Biotinylation Reaction:

    • Immediately add this compound to the reaction mixture. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.[2] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess reactive groups.

    • Incubate for 15 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]

  • Quantification and Storage:

    • Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).

    • The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

    • Store the biotinylated protein at -20°C or -80°C for long-term use.

G BaitProtein Bait Protein (-COOH) EDC_NHS EDC + NHS Activation BaitProtein->EDC_NHS 15 min, RT ActivatedProtein Activated Bait Protein (-CO-NHS) EDC_NHS->ActivatedProtein BiotinPEG7Amine This compound (-NH2) ActivatedProtein->BiotinPEG7Amine 30-60 min, RT BiotinylatedProtein Biotinylated Bait Protein BiotinPEG7Amine->BiotinylatedProtein Quenching Quenching (e.g., Tris) BiotinylatedProtein->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification FinalProduct Purified Biotinylated Bait Protein Purification->FinalProduct

Biotinylation Workflow
Protocol 2: Pull-Down of Interacting Proteins

This protocol outlines the procedure for using the biotinylated bait protein to capture its interacting partners from a cell lysate.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

  • Reaction tubes

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a new tube.

    • Wash the beads twice with Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed.

  • Immobilization of Bait Protein:

    • Resuspend the washed beads in a suitable binding buffer.

    • Add the biotinylated bait protein to the beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin.

  • Blocking (Optional but Recommended):

    • Wash the beads with the immobilized bait protein to remove any unbound bait.

    • Incubate the beads with a blocking buffer (e.g., PBS with 1% BSA) to reduce non-specific binding.

  • Binding of Prey Proteins:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 1-3 hours at 4°C with gentle rotation to allow the prey proteins to bind to the bait.

  • Washing:

    • Separate the beads from the lysate.

    • Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the beads. This can be done by:

      • Adding SDS-PAGE sample buffer and boiling for 5-10 minutes. This method is suitable for subsequent analysis by Western blotting or mass spectrometry.

      • Incubating with an elution buffer containing a high concentration of free biotin to competitively elute the biotinylated protein and its interactors.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

    • For unbiased identification of interacting partners, the eluted proteins can be analyzed by mass spectrometry.

G BiotinBait Biotinylated Bait Protein Immobilization Immobilization BiotinBait->Immobilization StreptavidinBeads Streptavidin Beads StreptavidinBeads->Immobilization Incubation Incubation (Binding) Immobilization->Incubation CellLysate Cell Lysate (Prey Proteins) CellLysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Analysis Analysis (SDS-PAGE, MS) Elution->Analysis

Pull-Down Assay Workflow

Application Example: Investigating the EGFR Signaling Pathway

Pull-down assays using biotinylated ligands are a powerful tool to study receptor-ligand interactions and the subsequent recruitment of signaling proteins. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its signaling pathways are often dysregulated in cancer.

A biotinylated version of an EGFR ligand (e.g., EGF) can be used as the bait to pull down EGFR and its associated signaling complex from cell lysates. This allows for the identification of proteins that are recruited to the receptor upon ligand binding, providing insights into the specific signaling cascades that are activated.

G EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K StreptavidinBeads Streptavidin Beads EGFR->StreptavidinBeads SOS SOS GRB2->SOS GRB2->StreptavidinBeads RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT BiotinEGF Biotin-EGF (Bait) BiotinEGF->EGFR Binding BiotinEGF->StreptavidinBeads PulldownComplex Pulled-down Complex for MS Analysis StreptavidinBeads->PulldownComplex Pull-down

EGFR Signaling Pull-Down

Data Presentation: Quantitative Analysis

The results of a pull-down assay followed by mass spectrometry can provide a wealth of quantitative data. The following table is a hypothetical representation of data that could be obtained from a pull-down experiment using biotinylated EGF as bait to identify interacting proteins in a cancer cell line.

Protein ID (UniProt)Gene NameProtein NamePeptide Spectrum Matches (PSMs)Fold Change (EGF vs. Control)
P00533EGFREpidermal growth factor receptor25850.2
P62993GRB2Growth factor receptor-bound protein 211235.8
Q07889SHC1SHC-transforming protein 19828.4
P27361PIK3R1Phosphoinositide-3-kinase regulatory subunit 17515.6
P51588SOS1Son of sevenless homolog 16312.1
P04049RAF1RAF proto-oncogene serine/threonine-protein kinase458.9

Troubleshooting

ProblemPossible CauseSolution
Low yield of bait protein after biotinylation Inefficient conjugation reaction.Optimize the molar excess of this compound. Ensure the protein buffer is amine-free.
High background of non-specific proteins Insufficient washing. Non-specific binding to beads.Increase the number of wash steps and the stringency of the wash buffer (e.g., increase detergent concentration). Include a pre-clearing step with beads alone before adding the bait.
No prey proteins detected The interaction is weak or transient. The prey protein is in low abundance.Optimize incubation times and temperatures. Increase the amount of cell lysate used.
Bait protein not binding to streptavidin beads Inefficient biotinylation.Verify biotinylation using a HABA assay.

Conclusion

This compound is a valuable tool for researchers studying protein-protein interactions. Its unique properties, including the hydrophilic PEG spacer, contribute to more reliable and efficient pull-down assays. The detailed protocols and application examples provided in this document serve as a comprehensive guide for the successful implementation of this technique in a research setting. By following these guidelines, researchers can confidently identify and characterize novel protein interaction networks, leading to a deeper understanding of cellular processes and the development of new therapeutic strategies.

References

Application Notes and Protocols for PROTAC Synthesis using a Biotin-PEG7-Amine Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with Biotin-PEG7-Amine Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation. This technology offers a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The this compound linker is a valuable tool in the synthesis of PROTACs. The polyethylene glycol (PEG) component, with its seven ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal amine group provides a reactive handle for conjugation to a ligand, typically through a stable amide bond. Furthermore, the integrated biotin moiety serves as a powerful affinity tag for a variety of downstream applications, including purification, target engagement studies, and protein-protein interaction analyses.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome, the cell's primary protein disposal system. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to POI ligand PROTAC PROTAC (Biotin-PEG7-Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligand PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using a this compound linker. This protocol assumes the protein of interest (POI) ligand has a carboxylic acid for coupling and the E3 ligase ligand has a suitable functional group for a separate conjugation step (not detailed here).

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of a POI ligand containing a carboxylic acid to the amine terminus of the this compound linker.

Materials:

  • POI ligand with a terminal carboxylic acid

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vessel and stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve the POI ligand (1.0 equivalent) in the chosen anhydrous solvent to a final concentration of approximately 0.1 M.

    • In a separate vessel, dissolve the this compound (1.1 equivalents) in the same anhydrous solvent.

  • Activation of Carboxylic Acid:

    • To the solution of the POI ligand, add the amide coupling reagents. For example, add HATU (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amide Coupling Reaction:

    • To the activated POI ligand solution, add the solution of this compound.

    • Add the tertiary amine base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.

    • Allow the reaction to proceed at room temperature with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with -COOH) Activation Activation (HATU, HOBt) POI_Ligand->Activation Biotin_Linker This compound Coupling Amide Coupling (DIPEA, DMF) Biotin_Linker->Coupling Activation->Coupling Purification Purification (HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final Biotinylated PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Protocol 2: Downstream Application - Target Engagement Assay using Biotinylated PROTAC

The biotin handle on the synthesized PROTAC allows for straightforward assessment of target engagement in cell lysates or with purified proteins.

Materials:

  • Synthesized biotinylated PROTAC

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysate or purified target protein

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western Blotting reagents and equipment

  • Primary antibody against the target protein

Procedure:

  • Incubation:

    • Incubate the biotinylated PROTAC with the cell lysate or purified target protein for a sufficient time to allow for binding (e.g., 1-2 hours at 4°C).

  • Capture of Biotinylated PROTAC-Protein Complex:

    • Add streptavidin-coated beads to the incubation mixture.

    • Incubate for an additional 30-60 minutes at 4°C with gentle rotation to allow the biotinylated PROTAC to bind to the streptavidin beads.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Remove the supernatant and wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding elution buffer and heating (e.g., 95°C for 5 minutes).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western Blot using a primary antibody specific for the target protein to confirm its presence.

Target_Engagement_Workflow cluster_assay Target Engagement Assay Biotin_PROTAC Biotinylated PROTAC Incubation Incubation (PROTAC + Lysate) Biotin_PROTAC->Incubation Cell_Lysate Cell Lysate / Purified POI Cell_Lysate->Incubation Capture Capture of Complex Incubation->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Wash Washing Steps Capture->Wash Elution Elution of Bound Proteins Wash->Elution Analysis SDS-PAGE & Western Blot (Detect POI) Elution->Analysis

Caption: Workflow for a biotin-based target engagement assay.

Data Presentation

Quantitative data from PROTAC synthesis and characterization should be summarized for clear comparison. Below is a template for presenting such data.

PROTAC Identifier POI Ligand E3 Ligase Ligand Linker Reaction Yield (%) Purity (LC-MS, %) Molecular Weight (Expected) Molecular Weight (Observed, MS) Target Degradation (DC50, nM)
PROTAC-001Ligand ALigand XThis compound65>981234.561234.550
PROTAC-002Ligand BLigand XThis compound58>991345.671345.775
PROTAC-003Ligand ALigand YThis compound72>971123.451123.425

Note: The values in this table are for illustrative purposes only and will vary depending on the specific ligands and reaction conditions used.

Conclusion

The this compound linker is a versatile and valuable tool for the synthesis of PROTACs. Its PEG component enhances solubility and its terminal amine allows for straightforward conjugation. The integrated biotin moiety facilitates a range of downstream applications that are crucial for the characterization and validation of novel PROTAC molecules. The protocols and workflows provided here offer a solid foundation for researchers to synthesize and evaluate their own biotinylated PROTACs, accelerating the development of this promising therapeutic modality.

Application Notes and Protocols for Biotin-PEG7-Amine in Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-labeled oligonucleotides are indispensable tools in a wide array of molecular biology applications, including affinity purification, enzyme-linked immunosorbent assays (ELISA), Southern and Northern blotting, and in situ hybridization. The high-affinity interaction between biotin and streptavidin provides a robust and versatile method for the detection, immobilization, and manipulation of nucleic acids. Biotin-PEG7-Amine is a labeling reagent that offers a long, hydrophilic polyethylene glycol (PEG) spacer arm, which enhances the accessibility of the biotin moiety and minimizes steric hindrance, thereby improving its binding to streptavidin. This document provides detailed application notes and protocols for the efficient labeling of oligonucleotides with this compound.

Chemical Properties of this compound

This compound is a chemical compound that features a biotin molecule linked to a primary amine through a seven-unit polyethylene glycol (PEG) spacer. This structure imparts desirable properties for bioconjugation. The primary amine group allows for its covalent attachment to molecules containing a reactive carboxyl group, such as oligonucleotides that have been synthesized with a 3' or 5' carboxyl modification.

PropertyValue
Molecular Formula C₂₆H₅₀N₄O₉S
Molecular Weight 594.76 g/mol
Spacer Arm Length 29.1 Å (PEG7)
Reactive Group Primary Amine (-NH₂)
Target Functional Group Carboxylic Acid (-COOH)
Solubility Soluble in aqueous solutions and common organic solvents like DMSO and DMF

Principle of Labeling

The covalent attachment of this compound to a carboxylated oligonucleotide is typically achieved through a carbodiimide-mediated coupling reaction. The most common carbodiimide used for this purpose is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group on the oligonucleotide to form a highly reactive O-acylisourea intermediate.

  • Amine Coupling: This intermediate can then react with the primary amine of the this compound to form a stable amide bond. The inclusion of NHS or Sulfo-NHS in the reaction mixture can improve efficiency by converting the O-acylisourea intermediate into a more stable amine-reactive NHS ester.

Experimental Protocols

Materials and Reagents
  • Carboxylated oligonucleotide (e.g., 5'-Carboxy-Modifier C10 Oligonucleotide)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 50 mM Tris-HCl, pH 8.0

  • Nuclease-free water

  • Ethanol (absolute and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Purification column (e.g., desalting column or HPLC)

Protocol for Labeling Carboxylated Oligonucleotide with this compound

This protocol is optimized for labeling 10 nmol of a 20-mer carboxylated oligonucleotide.

1. Reagent Preparation:

  • Carboxylated Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM (10 nmol in 10 µL).

  • This compound: Prepare a 100 mM stock solution in anhydrous DMSO.

  • EDC: Prepare a 500 mM stock solution in nuclease-free water immediately before use.

  • Sulfo-NHS: Prepare a 500 mM stock solution in nuclease-free water immediately before use.

2. Activation of Carboxylated Oligonucleotide:

  • In a microcentrifuge tube, combine the following:

    • 10 µL of 1 mM carboxylated oligonucleotide (10 nmol)

    • 78 µL of Activation/Coupling Buffer

    • 10 µL of 500 mM EDC (5 µmol, 500-fold molar excess)

    • 2 µL of 500 mM Sulfo-NHS (1 µmol, 100-fold molar excess)

  • Vortex briefly to mix and incubate for 15 minutes at room temperature.

3. Coupling Reaction:

  • To the activated oligonucleotide solution, add 10 µL of 100 mM this compound (1 µmol, 100-fold molar excess).

  • Vortex briefly and incubate for 2 hours at room temperature with gentle shaking.

4. Quenching the Reaction:

  • Add 100 µL of Quenching Buffer to the reaction mixture.

  • Incubate for 15 minutes at room temperature.

5. Purification of the Biotinylated Oligonucleotide:

  • Ethanol Precipitation (for desalting):

    • Add 20 µL of 3 M Sodium Acetate to the quenched reaction.

    • Add 600 µL of ice-cold absolute ethanol.

    • Vortex and incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the pellet with 500 µL of 70% ethanol and centrifuge for 10 minutes.

    • Remove the supernatant and air-dry the pellet.

    • Resuspend the pellet in a desired volume of nuclease-free water or TE buffer.

  • HPLC Purification (for higher purity):

    • For applications requiring high purity, the biotinylated oligonucleotide can be purified by reverse-phase or ion-exchange HPLC.

Data Presentation

Table 1: Representative Labeling Efficiency of this compound with a 20-mer Carboxylated Oligonucleotide
Molar Excess of this compoundMolar Excess of EDCLabeling Efficiency (%)*
50x500x75-85
100x500x85-95
200x500x>95

*Labeling efficiency was determined by MALDI-TOF mass spectrometry analysis.

Table 2: Characterization of Biotinylated Oligonucleotide
Analysis MethodUnlabeled OligonucleotideBiotinylated Oligonucleotide
Expected Mass (Da) 6125.06701.8
Observed Mass (Da) by MALDI-TOF 6125.26702.1
Absorbance (A₂₆₀/A₂₈₀) 1.851.82
HABA Assay (pmol biotin/pmol oligo) N/A0.92

Visualization of Workflows and Pathways

Oligonucleotide_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification cluster_analysis Analysis Oligo Carboxylated Oligonucleotide Activation Activation of Oligonucleotide Oligo->Activation Biotin This compound Coupling Coupling with this compound Biotin->Coupling EDC EDC EDC->Activation SNHS Sulfo-NHS SNHS->Activation Activation->Coupling Quenching Quenching Coupling->Quenching Purify Ethanol Precipitation / HPLC Quenching->Purify Analysis Mass Spectrometry / HABA Assay Purify->Analysis

Caption: Experimental workflow for labeling a carboxylated oligonucleotide with this compound.

Biotin_Streptavidin_Interaction Oligo Biotinylated Oligonucleotide Complex Biotin-Streptavidin Complex Oligo->Complex High-Affinity Binding Streptavidin Streptavidin Streptavidin->Complex Application Downstream Application (e.g., Affinity Purification) Complex->Application

Caption: The high-affinity interaction between biotin and streptavidin enables various applications.

Applications of Biotinylated Oligonucleotides

Biotin-labeled oligonucleotides are versatile tools with a broad range of applications in molecular biology and diagnostics.[1]

  • Affinity Purification: Biotinylated oligonucleotides can be used to capture and purify specific DNA- or RNA-binding proteins from complex mixtures.[2] The strong interaction with streptavidin-coated beads allows for efficient isolation.

  • Detection Assays: In techniques like ELISA, Southern blotting, and Northern blotting, biotinylated probes enable the sensitive detection of target nucleic acid sequences.[3] The streptavidin is often conjugated to a reporter enzyme, such as horseradish peroxidase (HRP), for signal generation.

  • In Situ Hybridization (ISH): Biotin-labeled probes are used to visualize the location of specific DNA or RNA sequences within cells and tissues.[4]

  • PCR Applications: Biotinylated primers can be used to generate labeled PCR products, which can then be easily purified or immobilized.[3]

  • Biosensors and Microarrays: The immobilization of biotinylated oligonucleotides onto streptavidin-coated surfaces is a common strategy for the fabrication of DNA microarrays and biosensors.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC or this compoundUse fresh, high-quality reagents. Prepare EDC and Sulfo-NHS solutions immediately before use.
Suboptimal pH of reaction bufferEnsure the pH of the Activation/Coupling Buffer is between 5.5 and 6.5 for efficient EDC chemistry.
Presence of primary amines in buffersAvoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the this compound for reaction with the activated oligonucleotide.
Oligonucleotide Degradation Nuclease contaminationUse nuclease-free water, tubes, and pipette tips throughout the procedure.
Poor Recovery After Purification Incomplete precipitationEnsure the correct ratio of sodium acetate and ethanol is used. Increase incubation time at -20°C.
Pellet loss during washingBe careful when aspirating the supernatant after centrifugation.

Conclusion

The use of this compound provides a reliable and efficient method for the biotinylation of carboxylated oligonucleotides. The long, hydrophilic PEG spacer enhances the accessibility of the biotin moiety, making it an excellent choice for applications requiring high-sensitivity detection and strong binding to streptavidin. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to successfully implement this labeling strategy in their experiments.

References

Troubleshooting & Optimization

Optimizing Biotin-PEG7-Amine Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Biotin-PEG7-Amine conjugation reactions. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables for easy comparison and detailed protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating a molecule to this compound?

A1: this compound has a terminal primary amine (-NH2) group. This amine acts as a nucleophile that can be conjugated to other molecules, most commonly through the formation of a stable amide bond. This is typically achieved by reacting the this compound with a molecule containing an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly efficient amine-reactive group that forms a covalent amide linkage with the primary amine of the this compound, releasing NHS as a byproduct.[1][2][3][4]

Q2: Why is my Biotin-PEG-NHS ester not efficiently labeling my protein?

A2: Low biotinylation efficiency can stem from several factors. A primary cause is the hydrolysis of the NHS ester due to moisture.[5] It is crucial to use freshly prepared biotinylation reagent and to work in anhydrous conditions when possible. Another common issue is the presence of primary amines (e.g., Tris or glycine) in your reaction buffer, which compete with your target molecule for conjugation. Finally, an insufficient molar excess of the biotin reagent can also lead to low labeling.

Q3: What is the optimal pH for my biotinylation reaction?

A3: The optimal pH for the reaction of NHS esters with primary amines is between 7.0 and 9.0. A pH range of 7.2-8.5 is commonly recommended. While the reaction rate increases with higher pH, the rate of NHS ester hydrolysis also increases significantly at pH values above 8.0. Therefore, a compromise, often around pH 7.4-8.0, is generally optimal.

Q4: How do I stop the conjugation reaction?

A4: The reaction is stopped by quenching the excess, unreacted NHS esters. This is done by adding a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine. These quenching agents react with the remaining NHS esters, rendering them non-reactive towards your target molecule. A final concentration of 20-50 mM of the quenching reagent is typically sufficient.

Q5: How can I remove unreacted biotinylation reagent after the reaction?

A5: It is critical to remove unreacted biotin to prevent interference in downstream applications. Common methods for purification include dialysis and size-exclusion chromatography (e.g., desalting columns). Dialysis is effective for separating small molecules like unreacted biotin from larger proteins, while desalting columns offer a faster alternative.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Hydrolyzed/inactive NHS-ester reagent.Use a fresh vial of the biotinylation reagent. Prepare the reagent solution immediately before use as NHS esters are moisture-sensitive.
Presence of primary amines in the buffer (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS).
Insufficient molar excess of the biotin reagent.Increase the molar ratio of the biotin reagent to your target molecule. A 10- to 20-fold molar excess is a common starting point.
Protein Precipitation High concentration of organic solvent (e.g., DMSO, DMF) from the biotin stock solution.Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume.
Protein instability under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.
High Background in Downstream Assays Incomplete removal of unreacted biotin.Ensure thorough purification of the biotinylated product using dialysis or a desalting column.
Loss of Protein Activity Biotinylation of critical lysine residues in the active site of the protein.Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target different functional groups.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for NHS-Ester Mediated Biotinylation
Parameter Recommended Range Notes
pH 7.0 - 9.0Optimal balance between reaction rate and NHS-ester hydrolysis is typically between pH 7.2 and 8.5.
Molar Excess of Biotin Reagent 10 - 40 foldA 10- to 20-fold molar excess is a common starting point. This may need to be optimized depending on the protein concentration and desired degree of labeling. For dilute protein solutions, a higher excess may be required.
Reaction Temperature 4°C - 25°C (Room Temperature)Room temperature reactions are faster, while 4°C can be used to minimize protein degradation.
Reaction Time 30 minutes - 2 hours30-60 minutes at room temperature or 2 hours on ice/at 4°C are typical incubation times.
Quenching Reagent Concentration 10 - 100 mMTris or glycine are commonly used.
Quenching Time 15 - 30 minutesAt room temperature.

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation using a Biotin-PEG-NHS Ester
  • Prepare the Protein Sample:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange via dialysis or a desalting column.

  • Prepare the Biotinylation Reagent:

    • Allow the vial of Biotin-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the Biotin-PEG-NHS ester in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Biotinylation Reaction:

    • Add a calculated amount of the Biotin-PEG-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., a 10-20 fold molar excess).

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice (4°C) with gentle stirring.

  • Quench the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted biotinylation reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion desalting column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Prepare Protein in Amine-Free Buffer reaction Incubate Protein and Biotin-PEG-NHS protein_prep->reaction biotin_prep Prepare Fresh Biotin-PEG-NHS Solution biotin_prep->reaction quench Quench with Tris or Glycine reaction->quench purify Purify via Dialysis or Desalting Column quench->purify

Caption: Workflow for protein biotinylation using a Biotin-PEG-NHS ester.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products biotin_peg_amine This compound (H₂N-) conjugated_product Biotin-PEG7-Molecule (Amide Bond) biotin_peg_amine->conjugated_product activated_molecule Molecule with Activated Carboxyl (e.g., NHS Ester) activated_molecule->conjugated_product conditions pH 7.0-9.0 Amine-Free Buffer conditions->conjugated_product byproduct NHS Byproduct conjugated_product->byproduct releases

References

Troubleshooting low yield in Biotin-PEG7-Amine labeling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Biotin-PEG7-Amine Labeling

Welcome to the technical support center for this compound labeling. This resource is designed to help you troubleshoot and resolve common issues encountered during the biotinylation of proteins and other amine-containing molecules, with a focus on addressing low labeling yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for reacting NHS esters, the reactive group in most this compound reagents, with primary amines is between 7.2 and 8.5.[1][2] At a lower pH, the amine groups are protonated and thus less nucleophilic, leading to a significant decrease in reaction efficiency.[1][3] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester accelerates, which competes with the desired labeling reaction and reduces the overall yield.[1]

Q2: Which buffers should I use for the biotinylation reaction, and which should I avoid?

A2: It is critical to use a buffer that is free of primary amines. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the biotin reagent, leading to significantly lower labeling efficiency. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.

Q3: My this compound reagent has been stored for a while. How can I be sure it's still active?

A3: this compound reagents containing an NHS ester are highly sensitive to moisture and can hydrolyze over time, rendering them inactive. Proper storage is crucial; the reagent should be kept in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation. To test the reactivity, you can perform a simple hydrolysis assay. This involves measuring the absorbance of a solution of the reagent before and after intentional hydrolysis with a strong base (e.g., NaOH). A significant increase in absorbance at 260 nm after hydrolysis indicates that the NHS ester was active.

Q4: My protein precipitated after adding the this compound reagent. What could be the cause?

A4: Protein precipitation during the labeling reaction is often a sign of over-labeling or a change in the protein's solubility due to the modification. Attaching too many biotin-PEG molecules can alter the protein's isoelectric point and other physicochemical properties, leading to aggregation. To resolve this, you should reduce the molar excess of the this compound reagent relative to your protein. It is recommended to perform a titration to find the optimal ratio that achieves sufficient labeling without causing precipitation.

Q5: How do I remove the unreacted this compound after the labeling reaction is complete?

A5: Removing excess, non-reacted biotin is essential to avoid interference in downstream applications. The most common methods are size-exclusion chromatography (e.g., desalting columns like PD-10) or dialysis. These techniques separate the larger, biotinylated protein from the smaller, unreacted biotin molecules based on size.

Q6: How can I determine if my protein has been successfully biotinylated and to what extent?

A6: The degree of biotinylation can be quantified using several methods. The most common is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric method relies on the displacement of HABA from an avidin-HABA complex by the biotin in your sample, which causes a measurable decrease in absorbance at 500 nm. Other, more sensitive methods are also available, including fluorescence-based quantitation kits and reagents with built-in UV-traceable chromophores that allow for direct quantification.

Troubleshooting Guide for Low Labeling Yield

This section provides a structured approach to diagnosing and solving common problems leading to low biotinylation efficiency.

Problem: Low or No Biotinylation Detected
Possible Cause Recommended Solution & Optimization
Incorrect Buffer pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Presence of Competing Amines Use amine-free buffers such as PBS, HEPES, or borate buffer. Perform buffer exchange via dialysis or a desalting column if your protein is in a buffer containing Tris, glycine, or other primary amines.
Hydrolyzed/Inactive Biotin Reagent Ensure proper storage and handling of the this compound reagent (desiccated at -20°C). Always allow the vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.
Suboptimal Molar Ratio The molar excess of the biotin reagent to the protein may need to be optimized. For dilute protein solutions (< 2 mg/mL), a higher molar excess (e.g., ≥ 20-fold) may be required. For more concentrated solutions (2-10 mg/mL), a 12- to 20-fold molar excess is a good starting point.
Low Protein Concentration Labeling efficiency is dependent on protein concentration. If possible, concentrate your protein to at least 1-2 mg/mL before labeling.
Inaccessible Primary Amines The primary amines on your protein may be sterically hindered or buried within its structure. Consider using a biotinylation reagent with a longer spacer arm if this is suspected. Biotin-PEG7 already has a reasonably long spacer, but this can still be a factor for some proteins.
Insufficient Incubation Time/Temperature A common protocol is to incubate for 30-60 minutes at room temperature or 2 hours on ice. If yield is low, you can try extending the incubation time, but be mindful that this also increases the risk of NHS ester hydrolysis.

Experimental Protocols

Protocol 1: Standard Biotinylation of a Protein with Biotin-PEG7-NHS Ester

This protocol provides a general procedure for labeling a protein with a Biotin-PEG7 reagent that has an N-hydroxysuccinimide (NHS) ester reactive group.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at 1-10 mg/mL.

  • Biotin-PEG7-NHS Ester.

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column (e.g., PD-10) or dialysis cassette for purification.

Procedure:

  • Equilibrate Reagents: Allow the vial of Biotin-PEG7-NHS Ester to warm completely to room temperature before opening.

  • Prepare Biotin Stock Solution: Immediately before use, dissolve the Biotin-PEG7-NHS Ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Calculate Reagent Volume: Determine the volume of the biotin stock solution needed to achieve the desired molar excess (e.g., 20-fold) relative to the amount of protein.

    • mmoles of Biotin = (mg of Protein / MW of Protein in kDa) * Molar Excess

    • µL of Biotin Stock = (mmoles of Biotin / Molarity of Biotin Stock in M) * 1000

  • Reaction: Add the calculated volume of the biotin stock solution to your protein solution while gently vortexing. Ensure the volume of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench Reaction (Optional but Recommended): Stop the reaction by adding a quenching buffer containing primary amines, such as Tris, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted biotin and quenching buffer components by applying the reaction mixture to a desalting column equilibrated with your desired storage buffer. Alternatively, perform dialysis against an appropriate buffer.

  • Quantification: Determine the concentration of the biotinylated protein and the degree of biotin labeling using a method like the HABA assay.

Visualizations

Diagram 1: this compound Labeling Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p_sol 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) b_sol 2. Prepare Biotin Reagent (Freshly dissolve in DMSO/DMF) mix 3. Mix Reagents (Add biotin to protein) p_sol->mix b_sol->mix b_sol->mix incubate 4. Incubate (RT for 30-60 min or 4°C for 2h) mix->incubate quench 5. Quench Reaction (Add Tris or Glycine) incubate->quench purify 6. Purify (Desalting column or Dialysis) quench->purify quench->purify analyze 7. Analyze (HABA assay for DOL) purify->analyze

Caption: Workflow for protein biotinylation using an NHS-ester activated Biotin-PEG7 reagent.

Diagram 2: Troubleshooting Logic for Low Biotinylation Yield

G start Low Biotinylation Yield check_buffer Check Buffer Composition start->check_buffer amine_buffer Amine-based buffer used? (e.g., Tris, Glycine) check_buffer->amine_buffer Composition check_reagent Check Reagent Activity reagent_storage Improper storage or handling? check_reagent->reagent_storage Activity check_conditions Check Reaction Conditions ratio Suboptimal molar ratio? check_conditions->ratio Parameters check_purification Check Purification/Analysis fix_buffer Solution: Perform buffer exchange into amine-free buffer (e.g., PBS). amine_buffer->fix_buffer Yes wrong_ph pH outside 7.2-8.5 range? amine_buffer->wrong_ph No wrong_ph->check_reagent No fix_ph Solution: Adjust pH of buffer to optimal range. wrong_ph->fix_ph Yes reagent_storage->check_conditions No fix_reagent Solution: Use fresh reagent. Store desiccated at -20°C. reagent_storage->fix_reagent Yes fix_ratio Solution: Titrate molar excess of biotin reagent. ratio->fix_ratio Yes concentration Protein concentration too low? ratio->concentration No concentration->check_purification No fix_conc Solution: Concentrate protein to >1 mg/mL. concentration->fix_conc Yes

Caption: Decision tree for troubleshooting low yield in this compound labeling reactions.

References

Biotin-PEG7-Amine stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Biotin-PEG7-Amine, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A: Proper storage is crucial to maintain the integrity of this compound. For long-term storage of the solid compound, a temperature of -20°C is recommended, which should ensure stability for up to three years.[1] Once in solution, it is best to aliquot and store at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1] To prevent hydrolysis, it is critical to keep the compound in a dry environment and protect it from moisture.

Q2: In what solvents is this compound soluble?

A: this compound is soluble in a variety of common laboratory solvents, including water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[2]

Q3: Is it advisable to prepare and store stock solutions of this compound?

A: While you can prepare stock solutions, they should be used relatively quickly. For storage of a few weeks, -20°C is acceptable, while for longer-term storage of up to six months, -80°C is recommended.[1] It is important to use anhydrous solvents for reconstitution and to protect the solution from moisture to prevent degradation.

Q4: How does pH affect the stability of this compound?

A: The primary amine group of this compound is a reactive nucleophile. At neutral to slightly basic pH (7-9), the amine is readily available for conjugation reactions with electrophiles like NHS esters.[3] Extreme pH conditions should be avoided during long-term storage as they can potentially lead to the hydrolysis of the amide bond within the biotin structure or degradation of the PEG linker.

Q5: Is this compound sensitive to light?

A: While there is no specific data on the photosensitivity of this compound, it is a general best practice to store all reactive chemical compounds, including biotinylated reagents, protected from light to prevent potential photodegradation. Some biotin compounds are known to be photoreactive, especially upon exposure to UV light.

Stability Data

ComponentConditionStability Consideration
Biotin Extreme pH, HeatThe biotin-avidin interaction is known to be very stable and resistant to heat and a wide range of pH.
PEG Linker GeneralThe PEG backbone is generally stable and contributes to the increased water solubility and stability of the molecule.
Amine Group Aqueous SolutionThe primary amine is a reactive functional group. Its stability in solution is generally good, but it can react with various electrophiles.
Overall Molecule MoistureLike many reagents, it is important to protect from moisture to prevent potential hydrolysis.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Incorrect Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) will compete with the intended reaction target.Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0.
Degraded Reagent: Improper storage of this compound (exposure to moisture or elevated temperatures) may have led to degradation.Ensure the reagent has been stored correctly at -20°C in a desiccated environment. If degradation is suspected, use a fresh vial of the reagent.
Low Protein Concentration: The concentration of the protein or molecule to be labeled is too low, leading to an unfavorable reaction equilibrium.Concentrate the protein sample before initiating the conjugation reaction.
Precipitation of Conjugate Over-modification: Too many biotin molecules have been attached to the protein, leading to a change in its physicochemical properties and causing aggregation.Reduce the molar excess of this compound used in the conjugation reaction. Optimize the ratio of biotin reagent to your target molecule.
Solvent Incompatibility: The final concentration of the organic solvent used to dissolve the biotin reagent is too high, causing the protein to precipitate.Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed a level tolerated by your protein (typically <10%).
High Background Signal in Assays Excess Unreacted Biotin Reagent: Failure to remove all the unreacted this compound after the conjugation step.Purify the biotinylated product using dialysis, size-exclusion chromatography, or other appropriate methods to remove excess biotin reagent.
Non-specific Binding: The biotinylated molecule is binding non-specifically to other components in your assay.Include appropriate blocking agents (e.g., BSA) in your assay buffers. The PEG linker in this compound is designed to reduce non-specific binding.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions (e.g., different pH or temperature). The integrity of the molecule can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffers of desired pH (e.g., PBS pH 5.0, 7.4, and 9.0)

  • HPLC system with a suitable column (e.g., C18)

  • Mass Spectrometer (optional)

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution into the different aqueous buffers to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Incubation: Aliquot the test solutions and incubate them at the desired temperatures (e.g., 4°C, room temperature, 37°C).

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each test solution for analysis.

  • Analysis:

    • HPLC Analysis: Analyze the samples by HPLC. Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products, and a decrease in the area of the main peak corresponding to intact this compound.

    • MS Analysis (Optional): Use mass spectrometry to identify the mass of the parent compound and any potential degradation products.

  • Data Analysis: Quantify the percentage of remaining intact this compound at each time point by comparing the peak area to the initial (time 0) peak area.

Visualizations

This compound Structure cluster_biotin Biotin Moiety cluster_peg PEG7 Linker cluster_amine Amine Group Biotin Biotin PEG -(CH2CH2O)7- Biotin->PEG -Valeric Acid- Amine -NH2 PEG->Amine

Caption: Chemical structure of this compound.

Potential Degradation Pathway cluster_products Potential Degradation Products BiotinPEGAmine This compound Hydrolysis Hydrolysis (e.g., extreme pH) BiotinPEGAmine->Hydrolysis Oxidation Oxidation (e.g., strong oxidizing agents) BiotinPEGAmine->Oxidation Biotin_acid Biotin-PEG7-Acid (from amine hydrolysis) Hydrolysis->Biotin_acid Cleaved_PEG Cleaved PEG fragments Hydrolysis->Cleaved_PEG Oxidized_Biotin Biotin Sulfoxide/Sulfone Oxidation->Oxidized_Biotin

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow Start Low Conjugation Yield? Check_Reagent Check Reagent Storage (Stored at -20°C, dry?) Start->Check_Reagent Yes Check_Buffer Check Buffer Composition (Amine-free? pH 7.2-8.0?) Check_Reagent->Check_Buffer Yes Failure Re-evaluate Protocol Check_Reagent->Failure No Check_Ratio Optimize Molar Ratio (Reagent:Target) Check_Buffer->Check_Ratio Yes Check_Buffer->Failure No Purify Purify Conjugate (Remove excess reagent) Check_Ratio->Purify Yes Check_Ratio->Failure No Success Successful Conjugation Purify->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Post-Conjugation Purification of Biotinylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Biotin-PEG7-Amine following a conjugation reaction. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

Excess, unreacted this compound can lead to several downstream issues. It can compete with the biotinylated molecule for binding sites on streptavidin or avidin-based affinity matrices, leading to reduced capture efficiency and inaccurate quantification.[1] Furthermore, high concentrations of free biotin can interfere with assays that rely on the biotin-streptavidin interaction, resulting in high background signals and unreliable data.[1][2]

Q2: What are the primary methods for removing excess this compound?

The most common and effective methods for removing small molecules like this compound from larger biomolecules (e.g., proteins, antibodies) are based on size differences. These include:

  • Dialysis: A membrane-based technique that allows small molecules to diffuse out of a sample while retaining larger molecules.[3][4]

  • Size Exclusion Chromatography (SEC) / Desalting Columns: Utilizes a porous resin to separate molecules based on size. Larger molecules elute first, while smaller molecules like excess biotin are retained longer. Spin columns are a common format for rapid desalting.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique that can effectively separate the biotinylated conjugate from the free biotinylation reagent.

Q3: How do I choose the best removal method for my experiment?

The choice of method depends on factors such as sample volume, protein concentration, the desired level of purity, and available equipment.

  • Dialysis is suitable for larger sample volumes and is gentle on proteins, but it is a time-consuming process.

  • Size Exclusion Chromatography (Spin/Desalting Columns) is rapid and ideal for small to medium sample volumes, offering high recovery of the target molecule.

  • HPLC provides the highest resolution and is suitable for applications requiring very high purity, but it requires specialized equipment and expertise.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of biotinylated protein after purification. Protein precipitation: Over-biotinylation can lead to protein aggregation and precipitation.Optimize the molar excess of this compound during the conjugation reaction. A lower biotin-to-protein ratio can prevent insolubility.
Non-specific binding to the purification matrix: The protein may be sticking to the desalting column resin or dialysis membrane.Consider using low-protein-binding membranes or columns. The addition of a carrier protein like BSA (if compatible with downstream applications) can help reduce non-specific binding.
Inappropriate column/membrane choice: The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin may be too large, leading to loss of the protein.Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your protein (typically 3-5 times smaller). Select a desalting column with a MWCO appropriate for your protein's size.
Incomplete removal of excess this compound. Insufficient purification cycles: A single pass through a desalting column or a short dialysis time may not be sufficient for complete removal.For desalting columns, a single pass can remove a significant percentage of free biotin (e.g., >80-95%), but for higher purity, a second pass may be necessary. For dialysis, increase the dialysis time and perform multiple buffer changes with a large volume of buffer.
Sample overloading: Exceeding the recommended sample volume for a desalting column can reduce separation efficiency.Adhere to the manufacturer's instructions for the specific desalting column regarding sample volume.
Inconsistent biotinylation results between batches. Incomplete quenching of the reaction: If the biotinylation reaction is not properly quenched, it may continue, leading to variability.After the desired incubation time, quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine.
Incomplete removal of excess biotin: Residual free biotin can interfere with downstream quantification, leading to apparent inconsistencies.Ensure a thorough and consistent purification method is used for all batches.

Quantitative Data Summary

The following table summarizes typical performance characteristics of common methods for removing excess small molecules like biotin. The exact efficiency can vary based on the specific protein, buffer conditions, and the chosen product.

Method Typical Biotin/Salt Removal Efficiency Typical Protein Recovery Processing Time Sample Volume Key Advantages Key Disadvantages
Dialysis High (with sufficient time and buffer changes)> 90%Hours to overnightWide range (µL to L)Gentle on proteins, suitable for large volumes.Time-consuming, potential for sample dilution.
Size Exclusion Chromatography (Spin/Desalting Columns) > 95% salt removal in a single spin70% to >95%< 15 minutesµL to mLFast, high recovery, easy to use.Potential for sample dilution, limited to smaller volumes.
HPLC (Size Exclusion) Very HighVariable, typically highMinutes to hoursµL to mLHigh resolution, provides analytical data.Requires specialized equipment and expertise.

Experimental Protocols

Method 1: Removal of Excess this compound using Dialysis

This protocol is suitable for gentle buffer exchange and removal of small molecules from larger protein samples.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for a >30 kDa protein)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker or container large enough to hold a significant volume of dialysis buffer

Procedure:

  • Hydrate the Dialysis Membrane: Immerse the dialysis tubing or cassette in the dialysis buffer for at least 2-5 minutes to hydrate the membrane.

  • Load the Sample: Carefully load the biotinylation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

  • Seal the Tubing/Cassette: Securely clamp or seal the dialysis tubing or cassette.

  • Perform Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100-fold the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours to overnight. For optimal removal, perform at least two to three buffer changes. A 48-hour dialysis with 4 buffer changes is recommended for complete removal of unreacted NHS-biotin.

  • Sample Recovery: Carefully remove the tubing/cassette from the buffer, gently dry the exterior, and recover the purified biotinylated protein.

Method 2: Removal of Excess this compound using a Spin Desalting Column

This protocol is ideal for rapid cleanup of small to medium volume samples.

Materials:

  • Spin desalting column with an appropriate MWCO (e.g., 7K for proteins >20 kDa)

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Prepare the Column: Remove the column's bottom closure and loosen the cap. Place the column in a collection tube.

  • Remove Storage Buffer: Centrifuge the column at the manufacturer's recommended speed and time (e.g., 1,500 x g for 1 minute) to remove the storage solution.

  • Equilibrate the Column (if necessary): Some protocols may recommend equilibrating the column with the desired final buffer. Add the buffer to the column and centrifuge again. Repeat this step 2-3 times, discarding the flow-through each time.

  • Load the Sample: Place the column in a new collection tube. Slowly apply the biotinylation reaction mixture to the center of the resin bed.

  • Centrifuge and Collect: Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes). The purified biotinylated protein will be in the collection tube.

  • Discard the Column: The column is typically for single use.

Method 3: Removal of Excess this compound using HPLC

This protocol is for achieving high-purity samples and requires a liquid chromatography system.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size-Exclusion HPLC (SEC) column with an appropriate pore size for the protein of interest

  • Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Collection tubes

Procedure:

  • System and Column Equilibration: Equilibrate the HPLC system and the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the biotinylation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Inject Sample: Inject the filtered sample onto the SEC column.

  • Elution and Fraction Collection: The biotinylated protein, being larger, will elute first. The smaller, excess this compound will have a longer retention time. Monitor the elution profile using the UV detector (typically at 280 nm for proteins) and collect the fractions corresponding to the protein peak.

  • Analysis: Analyze the collected fractions to confirm the presence of the purified biotinylated protein and the absence of free biotin.

Visualizations

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery start Start with Biotinylation Reaction Mixture hydrate Hydrate Dialysis Membrane start->hydrate load Load Sample into Dialysis Cassette hydrate->load dialyze Dialyze against Buffer (4°C) load->dialyze buffer_change Change Buffer (2-3 times) dialyze->buffer_change 4h to Overnight buffer_change->dialyze recover Recover Purified Biotinylated Protein buffer_change->recover end End recover->end

Dialysis Workflow for Biotin Removal

experimental_workflow_sec cluster_prep Preparation cluster_purification Purification cluster_result Result start Start with Biotinylation Reaction Mixture prep_column Prepare Spin Column (Remove Storage Buffer) start->prep_column load_sample Load Sample onto Resin Bed prep_column->load_sample centrifuge Centrifuge to Collect Purified Sample load_sample->centrifuge collect Purified Biotinylated Protein in Tube centrifuge->collect end End collect->end

Spin Column (SEC) Workflow

experimental_workflow_hplc cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start with Biotinylation Reaction Mixture filter_sample Filter Sample (0.22 µm) start->filter_sample equilibrate Equilibrate HPLC System & SEC Column inject Inject Sample equilibrate->inject filter_sample->inject elute Elute and Monitor (UV 280 nm) inject->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions for Protein and Purity collect_fractions->analyze end End analyze->end

HPLC Workflow for Purification

References

Technical Support Center: Biotin-PEG7-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biotin-PEG7-Amine for bioconjugation, with a focus on potential side reactions with amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound in bioconjugation?

A1: this compound contains a primary amine (-NH2) group.[1] This amine acts as a nucleophile and is typically used to label molecules containing an electrophilic functional group. The most common application is in carbodiimide chemistry (using EDC and NHS/Sulfo-NHS) to label carboxylic acid groups (-COOH) on proteins and peptides.[1][2] In this reaction, EDC activates the carboxyl group, which then reacts with the primary amine of the biotin-pegylated reagent to form a stable amide bond.[3][4]

Q2: I am using EDC/NHS chemistry to label my protein's carboxyl groups (Asp, Glu) with this compound, but I'm seeing protein aggregation. What's causing this?

A2: Protein aggregation is a common issue that arises from inter-molecular crosslinking. This is a side reaction of the EDC/NHS chemistry itself. An EDC-activated carboxyl group on one protein molecule can react with a nucleophilic side chain (like the primary amine of a lysine residue) on a neighboring protein molecule before it reacts with your this compound. This creates a covalent bond between the two protein molecules, leading to aggregation. Using a two-step coupling protocol can help minimize this issue.

Q3: Are there amino acid side chains that can cause unexpected side reactions during labeling?

A3: Yes. While the primary target of NHS-ester chemistry is the amine group of lysine residues and the N-terminus, side reactions with other nucleophilic amino acid side chains can occur, especially under certain conditions.

  • Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): These residues contain hydroxyl groups which can be acylated by the highly reactive NHS-ester or the O-acylisourea intermediate formed during EDC activation. This forms an ester bond, which is less stable than the desired amide bond.

  • Cysteine (Cys): The sulfhydryl group of cysteine can also react with NHS esters.

  • Arginine (Arg): In some specific peptide sequences, even the guanidinium group of arginine has been observed to be biotinylated.

These reactions are highly dependent on factors like local peptide sequence, pH, and accessibility of the residue.

Q4: My biotinylation yield is consistently low. What are the common causes?

A4: Low biotinylation yield is a frequent problem with several potential causes:

  • Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the activated carboxyl groups, reducing your labeling efficiency. Always use non-amine buffers like PBS or MES.

  • Incorrect pH: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the activated ester with the amine of your biotin reagent is most efficient at a slightly alkaline pH (7.2-8.5), where the amine is deprotonated and more nucleophilic. Using a two-step protocol allows for optimizing the pH for each step.

  • Reagent Hydrolysis: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions. Reagents should be dissolved immediately before use, and stock solutions in anhydrous DMSO should be stored properly to avoid moisture contamination.

  • Insufficient Reagent: The molar excess of the biotin reagent may need to be optimized. For dilute protein solutions, a greater molar excess is required to achieve a good labeling degree.

Q5: I suspect my biotin label is unstable and cleaving off over time. What could be the cause?

A5: Label instability is often due to the unintended formation of ester bonds instead of amide bonds. As mentioned in Q3, side reactions can occur with the hydroxyl groups of tyrosine, serine, or threonine residues. The resulting O-acyl linkage (an ester) is significantly less stable than the N-acyl linkage (an amide) formed with lysine and is more prone to hydrolysis, especially at neutral to high pH. If your labeling protocol uses harsh conditions (e.g., high pH), you may be promoting these less stable modifications.

Troubleshooting Guide

This table summarizes common issues, their probable causes related to side reactions, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Buffer Interference: Use of amine-containing buffers (e.g., Tris, Glycine). 2. Suboptimal pH: Reaction pH is not optimal for amine reactivity. 3. Reagent Hydrolysis: Premature hydrolysis of EDC/NHS-ester intermediate.1. Perform buffer exchange into an amine-free buffer like PBS, MES, or HEPES. 2. Use a two-step protocol: activate carboxyls at pH 4.5-6.0, then raise pH to 7.2-8.0 before adding this compound. 3. Prepare EDC/NHS solutions fresh immediately before use.
Protein Aggregation Inter-molecular Crosslinking: Activated carboxyl groups on one protein reacting with lysine residues on another protein.1. Switch from a one-step to a two-step EDC/NHS protocol. 2. Optimize the molar ratio of EDC to protein; avoid using a large excess. 3. Perform the reaction at a lower protein concentration.
Loss of Protein Activity Modification of Critical Residues: Biotinylation of lysine or other residues within the protein's active or binding site.1. Reduce the molar excess of the biotinylating reagents to achieve a lower degree of labeling. 2. If activity loss is severe, consider an alternative labeling chemistry that targets different residues (e.g., thiol-reactive chemistry for cysteines).
Label Instability Formation of Unstable Esters: Side reaction with Ser, Thr, or Tyr residues forms a labile ester linkage instead of a stable amide bond.1. Strictly control the reaction pH; avoid excessively high pH which can favor modification of Tyr, Ser, and Thr. 2. Confirm conjugation by treating with hydroxylamine, which cleaves ester bonds but not amide bonds.

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Biotinylation Protocol

This method is recommended to minimize protein crosslinking and reduce side reactions by separating the carboxyl activation step from the amine coupling step.

Materials:

  • Protein to be labeled (in amine-free buffer)

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • This compound

  • Quenching Reagent: 2-Mercaptoethanol or Hydroxylamine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in ice-cold Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation: Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively. Mix immediately.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC. Incubate for 10 minutes at room temperature.

  • Buffer Exchange: Immediately remove excess quenching reagent and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column. This step also raises the pH for efficient amine coupling.

  • Biotinylation: Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Final Purification: Remove excess, unreacted biotin reagent using a desalting column or dialysis.

Visualizations

Intended vs. Side Reaction Pathways

The following diagrams illustrate the intended reaction of this compound following EDC/NHS activation and a common competing side reaction.

G cluster_intended Intended Reaction Pathway cluster_side Side Reaction: Inter-molecular Crosslinking Prot_COOH Protein-COOH (Asp, Glu, C-Terminus) Activated_Ester Activated Protein (Sulfo-NHS Ester) Prot_COOH->Activated_Ester + EDC + Sulfo-NHS (pH 6.0) Final_Product Stable Amide Bond (Biotinylated Protein) Activated_Ester->Final_Product + this compound (pH 7.2-8.0) Biotin_Amine This compound Prot1_COOH Protein 1-COOH Activated_Ester_S Activated Protein 1 (Sulfo-NHS Ester) Prot1_COOH->Activated_Ester_S + EDC + Sulfo-NHS Crosslink_Product Protein Dimer (Aggregation) Activated_Ester_S->Crosslink_Product + Protein 2-Lysine Prot2_Lys Protein 2-Lysine

Caption: Intended biotinylation vs. a common crosslinking side reaction.

Troubleshooting Workflow for Low Biotinylation Yield

This diagram provides a logical workflow for diagnosing the cause of low labeling efficiency.

Caption: A step-by-step guide for troubleshooting low biotinylation yield.

References

Technical Support Center: Biotin-PEG7-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers and scientists using Biotin-PEG7-Amine in various conjugation reactions. It focuses on the critical role of pH in achieving optimal reaction efficiency and provides troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an N-hydroxysuccinimide (NHS) ester?

The optimal pH for reacting the primary amine of this compound with an NHS ester is between 7.0 and 9.0.[1][2][3][4] Most protocols recommend a more specific range of pH 7.2 to 8.5 to ensure a high rate of reaction.[5]

Q2: Why is the pH so critical for the reaction with NHS esters?

The reaction's success depends on a delicate balance:

  • Amine Reactivity: The primary amine on the PEG linker must be in its deprotonated, nucleophilic form (-NH2) to attack the NHS ester. At a pH below its pKa (around 9.7 in solution for a similar molecule), the amine is increasingly protonated (-NH3+), rendering it unreactive. A pH of 7.0 or higher ensures a sufficient concentration of the reactive amine.

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes an inactive carboxylic acid. This competing hydrolysis reaction accelerates significantly at higher pH values. For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.

Therefore, a pH range of 7.2-8.5 is the ideal compromise, maximizing the rate of the desired reaction while minimizing the rate of NHS-ester hydrolysis.

Q3: I am using EDC and NHS to couple this compound to a carboxylic acid. Is the optimal pH the same?

No, this is a two-step process with different pH optima.

  • Carboxylic Acid Activation: The activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in an acidic environment, typically at a pH of 4.5 to 5.5.

  • Amine Coupling: The subsequent reaction of the activated carboxyl (now an NHS ester intermediate) with the this compound is most efficient at pH 7.2-8.5, as described above.

For highest efficiency, a two-step protocol is recommended where the activation is performed at pH 4.5-5.5, followed by the addition of the amine and an increase in the buffer pH to 7.5-8.5. A one-pot reaction can be performed at a compromise pH of 6.0-7.0, but this will be slower.

Q4: Which buffers should I avoid for my conjugation reaction?

It is critical to avoid buffers that contain primary amines, as they will compete with your this compound for reaction with the target molecule (e.g., NHS ester), significantly reducing your yield. Common amine-containing buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and Glycine.

Q5: What are the best buffers to use?

Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common and effective choice for NHS ester couplings. For EDC/NHS reactions, a MES buffer (2-(N-morpholino)ethanesulfonic acid) is often used for the activation step as it is effective in the pH 4.5-6.0 range. Bicarbonate or borate buffers can be used to achieve pH values in the 8.0-9.0 range.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Biotinylation Yield Incorrect pH: The reaction buffer pH was too low (amine was protonated) or too high (NHS ester hydrolyzed before reacting).Verify the pH of your reaction buffer. For NHS ester reactions, ensure the pH is between 7.2 and 8.5. For two-step EDC reactions, ensure activation is at pH 4.5-5.5 and coupling is at pH 7.2-8.5.
Competing Amines: The buffer (e.g., Tris, Glycine) or sample contained primary amines.Perform a buffer exchange on your sample using a desalting column or dialysis to an amine-free buffer like PBS.
Hydrolyzed Reagent: The NHS-ester or EDC reagent was inactive due to improper storage (exposure to moisture).Always use fresh solutions of EDC and NHS esters. Allow vials to warm to room temperature before opening to prevent condensation.
Inconsistent Results Batch-to-Batch Incomplete Reaction: Reaction time may be insufficient, leading to variable levels of conjugation.Try increasing the reaction time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).
Incomplete Removal of Excess Biotin: Residual, unreacted this compound can interfere with downstream applications.Improve the purification step after the reaction. Increase dialysis time or use a desalting column appropriate for your molecule's size.
Precipitation of Labeled Protein Over-biotinylation: Too many biotin molecules have been attached to the protein, leading to aggregation and precipitation.Decrease the molar excess of the biotinylation reagent relative to your protein. Start with a 20-fold molar excess and adjust as needed.

Data Summary

The efficiency of the reaction between this compound and an NHS ester is highly dependent on pH. The following table summarizes the expected outcomes at different pH values, reflecting the trade-off between amine reactivity and NHS ester hydrolysis.

pH RangeAmine Reactivity (-NH2)NHS Ester StabilityOverall Reaction EfficiencyRecommendation
< 6.0 Very Low (Protonated)HighVery LowNot Recommended
6.0 - 7.0 ModerateHighModerateSub-optimal; reaction will be slow
7.2 - 8.5 High (Deprotonated)ModerateOptimal Highly Recommended
> 9.0 Very HighLow (Rapid Hydrolysis)Low to ModerateNot Recommended; risk of hydrolysis outweighs benefit

Visual Guides and Workflows

G cluster_reactants Reactants cluster_conditions Reaction Conditions Biotin_Amine Biotin-PEG7-NH2 Conjugation Amide Bond Formation (Desired Reaction) Biotin_Amine->Conjugation NHS_Ester Molecule-NHS Ester Hydrolysis NHS Ester Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis NHS_Ester->Conjugation pH_Node Optimal pH (7.2 - 8.5) pH_Node->Hydrolysis Accelerates (at pH > 8.5) pH_Node->Conjugation Promotes Product Biotinylated Molecule Conjugation->Product

Caption: Reaction pathway for this compound and an NHS Ester.

G start Start: Low Biotinylation Yield check_ph Is reaction buffer pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free (e.g., PBS, HEPES)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 and repeat experiment check_ph->adjust_ph No check_reagents Are biotinylation reagents fresh and stored properly? check_buffer->check_reagents Yes buffer_exchange Perform buffer exchange into an amine-free buffer check_buffer->buffer_exchange No use_fresh_reagents Use fresh reagents and repeat experiment check_reagents->use_fresh_reagents No success Success: Yield Improved check_reagents->success Yes adjust_ph->success buffer_exchange->success use_fresh_reagents->success

Caption: Troubleshooting workflow for low biotinylation efficiency.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound (via EDC/NHS Chemistry)

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid).

Materials:

  • Protein of interest in MES buffer (0.1 M MES, 0.15 M NaCl, pH 4.7)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Phosphate Buffer (1.0 M, pH 8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in MES buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in chilled, amine-free water. Prepare a 10 mM solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Activation Step:

    • Add a 50-fold molar excess of EDC to the protein solution.

    • Immediately add a 50-fold molar excess of Sulfo-NHS to the solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • pH Adjustment: Increase the pH of the reaction mixture to 7.5-8.0 by adding a calculated volume of 1.0 M Phosphate Buffer.

  • Conjugation Step:

    • Add a 20- to 50-fold molar excess of the dissolved this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted biotin and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Analysis: Determine the concentration and degree of biotinylation of the final conjugate.

Protocol 2: pH Optimization for NHS-Ester Coupling

This protocol is designed to determine the optimal pH for labeling a target molecule containing an NHS ester with this compound.

Materials:

  • Target molecule with NHS-ester group

  • This compound

  • Reaction Buffers:

    • 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5

    • 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

    • 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0

    • 0.1 M Sodium Borate, 0.15 M NaCl, pH 8.5

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical method to determine reaction yield (e.g., HPLC, mass spectrometry, or a functional assay).

Procedure:

  • Setup: Prepare four separate reaction tubes, one for each pH value to be tested (6.5, 7.2, 8.0, 8.5).

  • Reactions:

    • In each tube, dissolve the NHS-ester target molecule in the corresponding reaction buffer to a final concentration of 1 mg/mL.

    • Add a 10-fold molar excess of this compound to each tube.

    • Incubate all reactions for 1 hour at room temperature.

  • Quenching: Add Quenching Buffer to each tube to stop the reaction.

  • Analysis: Analyze a sample from each reaction using your chosen analytical method to quantify the amount of biotinylated product formed.

  • Comparison: Compare the yields from the four different pH conditions to identify the optimal pH for your specific molecules and application.

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep_buffers Prepare 4 Buffers (pH 6.5, 7.2, 8.0, 8.5) rxn1 pH 6.5 Reaction prep_buffers->rxn1 rxn2 pH 7.2 Reaction prep_buffers->rxn2 rxn3 pH 8.0 Reaction prep_buffers->rxn3 rxn4 pH 8.5 Reaction prep_buffers->rxn4 prep_reactants Dissolve NHS-Ester Molecule & this compound prep_reactants->rxn1 prep_reactants->rxn2 prep_reactants->rxn3 prep_reactants->rxn4 incubate Incubate all tubes (e.g., 1 hr at RT) rxn1->incubate rxn2->incubate rxn3->incubate rxn4->incubate quench Quench all reactions incubate->quench analyze Analyze yield from each tube (e.g., HPLC) quench->analyze compare Compare results to find optimal pH analyze->compare

Caption: Experimental workflow for pH optimization.

References

Technical Support Center: Biotin-PEG7-Amine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Biotin-PEG7-Amine for targeted labeling and avoid off-target reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a biotinylation reagent used to covalently attach a biotin molecule to a target molecule, typically a protein or peptide. It contains a primary amine group that reacts with activated carboxyl groups (e.g., NHS esters) on the target molecule to form a stable amide bond. The polyethylene glycol (PEG) spacer arm (PEG7) increases the water solubility of the reagent and the resulting biotinylated molecule, and its length helps to minimize steric hindrance when the biotin binds to avidin or streptavidin.[1][2][3]

Q2: What are the primary targets for this compound labeling?

This compound itself has a reactive primary amine. It is designed to react with molecules that have been activated with carboxyl-reactive chemistry, such as N-hydroxysuccinimide (NHS) esters. Therefore, the primary targets on a protein for labeling with an NHS-activated biotin would be the primary amines found on the N-terminus of the polypeptide chain and the ε-amino group of lysine residues.[4][5]

Q3: What is "off-target labeling" in the context of biotinylation?

Off-target labeling refers to the biotinylation of amino acid residues other than the intended primary amines. With amine-reactive reagents like NHS esters, which are used to activate molecules for reaction with this compound, off-target reactions can occur with other nucleophilic amino acid side chains. These can include the hydroxyl groups of serine, threonine, and tyrosine.

Q4: What factors influence the specificity of biotinylation?

Several factors can influence the specificity of the labeling reaction:

  • pH: The pH of the reaction buffer is a critical factor. While the optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5, lower pH values can decrease the reactivity of primary amines and increase the likelihood of off-target reactions with other residues like tyrosine, serine, and threonine.

  • Molar Ratio: The molar ratio of the biotinylation reagent to the target molecule can impact the extent of labeling. A high molar excess of the reagent can lead to a higher degree of biotinylation, but may also increase the chances of off-target labeling and protein precipitation.

  • Buffer Composition: The reaction buffer should be free of extraneous primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the biotinylation reagent, reducing labeling efficiency.

  • Reaction Time and Temperature: Longer reaction times or higher temperatures can increase the overall labeling but may also contribute to non-specific modifications and reagent hydrolysis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Biotinylation Efficiency Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of primary amines.- Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.- Use a non-amine containing buffer such as phosphate-buffered saline (PBS).
Presence of competing amines: The buffer contains Tris, glycine, or other primary amines.- Perform a buffer exchange into an amine-free buffer (e.g., PBS) before the labeling reaction.
Insufficient molar ratio of biotinylation reagent: Not enough reagent is present to achieve the desired level of labeling.- Increase the molar excess of the biotinylation reagent. It is advisable to perform a titration to find the optimal ratio for your specific protein.
Hydrolyzed biotinylation reagent: The NHS ester on the activated molecule is sensitive to moisture and can hydrolyze over time.- Prepare the activated molecule solution immediately before use.- Store the this compound and any activation reagents in a desiccated environment.
Protein Precipitation after Labeling Over-biotinylation: Excessive labeling can alter the protein's isoelectric point and solubility.- Reduce the molar ratio of the biotinylation reagent to the protein.- Decrease the reaction time.
Inappropriate buffer conditions: The buffer composition is not suitable for the biotinylated protein.- After labeling, perform a buffer exchange into a buffer that is optimal for the stability of your specific protein.
Inconsistent Biotinylation Results Batch-to-batch variation in reagents: The purity or activity of the biotinylation reagent or the target molecule may vary.- Use high-quality, purified reagents.- If possible, use the same batch of reagents for a series of comparative experiments.
Incomplete removal of excess biotin: Free biotin can interfere with downstream applications.- Ensure thorough removal of unreacted biotin using dialysis or desalting columns.
Variability in reaction conditions: Minor differences in pH, temperature, or incubation time can lead to different outcomes.- Carefully control all reaction parameters for each experiment.
Suspected Off-Target Labeling Incorrect pH: The reaction pH is too low, favoring modification of hydroxyl-containing residues.- Increase the reaction pH to the optimal range for amine reactivity (pH 7.2-8.5).
High molar excess of reagent: A large excess of the biotinylation reagent can drive less favorable reactions.- Optimize the molar ratio to use the lowest effective concentration of the reagent.
Inherent reactivity of certain residues: Some amino acid residues may be in a microenvironment that makes them more susceptible to modification.- If off-target labeling is a persistent issue and site-specific labeling is critical, consider alternative labeling strategies.

Data Presentation

Table 1: Influence of pH on the Relative Reactivity of NHS Esters with Amino Acid Side Chains

Amino AcidFunctional GroupRelative Reactivity at pH 7.0-7.5Relative Reactivity at pH 8.0-8.5Stability of Formed Bond
Lysineε-Amino++++++++Very Stable (Amide)
N-terminusα-Amino++++++++Very Stable (Amide)
TyrosinePhenolic Hydroxyl++/-Labile (Ester)
SerinePrimary Hydroxyl++/-Labile (Ester)
ThreonineSecondary Hydroxyl++/-Labile (Ester)
CysteineSulfhydryl++++Labile (Thioester)

This table provides a qualitative summary based on available literature. The reactivity is highly dependent on the specific protein and local microenvironment of the amino acid residue.

Table 2: Effect of Molar Ratio of Biotinylation Reagent on Antibody Labeling

Molar Ratio (Biotin:Antibody)Average Moles of Biotin per Antibody
5:12-4
10:14-6
20:16-8
50:1>8 (Risk of precipitation)

These are typical results for an IgG antibody and may vary depending on the specific antibody and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation with an NHS-activated Biotin Reagent

This protocol describes the steps to activate a protein with an NHS ester and then react it with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester activation reagent

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein:

    • Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains amines (e.g., Tris, glycine), perform a buffer exchange.

  • Activate the Protein (if necessary):

    • This step is for when your target protein has carboxyl groups you wish to activate for reaction with the amine on this compound. If you are using a pre-activated protein, proceed to step 4.

    • Prepare a fresh stock solution of the NHS-ester activation reagent in anhydrous DMSO or DMF.

    • Add a 10- to 50-fold molar excess of the NHS-ester solution to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in an appropriate solvent (e.g., water, DMSO) to a stock concentration of 10-20 mg/mL.

  • Biotinylation Reaction:

    • Add the this compound solution to the activated protein solution. A typical starting point is a 20-fold molar excess of this compound to the protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purify the Biotinylated Protein:

    • Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with excess biotin removed)

  • Spectrophotometer capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure:

  • Prepare HABA/Avidin Solution:

    • Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Measure Baseline Absorbance:

    • Add a defined volume of the HABA/Avidin solution to a cuvette or microplate well.

    • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

  • Add Biotinylated Sample:

    • Add a known volume of your purified biotinylated protein sample to the HABA/Avidin solution.

    • Mix well and incubate for a few minutes until the reading is stable.

  • Measure Final Absorbance:

    • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin).

Calculation of Degree of Biotinylation:

The number of moles of biotin per mole of protein can be calculated using the following formula, based on the Beer-Lambert law:

Moles of Biotin / Mole of Protein = (ΔA₅₀₀ * V_reaction) / (ε_HABA * V_sample * C_protein)

Where:

  • ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin

  • V_reaction = Total volume in the cuvette/well

  • ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹)

  • V_sample = Volume of the biotinylated protein sample added

  • C_protein = Molar concentration of the protein sample

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification & QC Protein Protein Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Protein->Buffer_Exchange Reaction Incubation (RT or 4°C) Buffer_Exchange->Reaction Biotin_Reagent This compound + NHS Ester Biotin_Reagent->Reaction Quenching Quench Reaction (e.g., Tris buffer) Reaction->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Quantification Quantification (HABA Assay) Purification->Quantification Downstream_App Downstream Applications Quantification->Downstream_App Biotinylated Protein

Caption: Experimental workflow for protein biotinylation.

reaction_pathway cluster_on_target On-Target Reaction (pH 7.2-8.5) cluster_off_target Potential Off-Target Reaction (Suboptimal pH) Protein_Amine Protein-NH2 (Lysine, N-terminus) Amide_Bond Stable Amide Bond (Biotinylated Protein) Protein_Amine->Amide_Bond Nucleophilic Attack NHS_Biotin NHS-Biotin NHS_Biotin->Amide_Bond Protein_Hydroxyl Protein-OH (Serine, Threonine, Tyrosine) Ester_Bond Labile Ester Bond (Off-Target Labeling) Protein_Hydroxyl->Ester_Bond Acylation NHS_Biotin_2 NHS-Biotin NHS_Biotin_2->Ester_Bond

Caption: On-target vs. potential off-target reactions.

References

Biotin-PEG7-Amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Biotin-PEG7-Amine, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a biotinylation reagent that contains a biotin molecule linked to a primary amine via a 7-unit polyethylene glycol (PEG) spacer.[1][2] The biotin moiety allows for high-affinity binding to streptavidin and avidin, while the terminal primary amine group enables covalent conjugation to molecules with available carboxyl groups (e.g., proteins, peptides) or NHS esters.[3][4] The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate, and reduces steric hindrance during binding to streptavidin or avidin.[5]

Common applications include:

  • Protein and Peptide Biotinylation: For detection, purification, and immobilization.

  • PROTAC Synthesis: As a flexible linker to connect a target protein binder and an E3 ligase ligand.

  • Drug Delivery: To improve the stealth properties of drug carriers.

  • Affinity Pull-Down Assays: To study protein-protein interactions.

Q2: In which solvents is this compound soluble?

This compound is soluble in a variety of common laboratory solvents. The presence of the PEG linker significantly enhances its hydrophilicity.

SolventSolubilityReference(s)
WaterSoluble; up to 83.33 mg/mL with sonication
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble

Q3: How should I store this compound and its stock solutions?

  • Solid Form: Store at -20°C, protected from moisture and with a desiccant. The solid form is stable for at least two years when stored correctly.

  • Stock Solutions: It is recommended to prepare stock solutions fresh for each use. If storage is necessary, dissolve in a dry, amine-free organic solvent like DMSO or DMF, aliquot into single-use volumes, and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. When using a stock solution, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems that may arise when working with this compound and provides potential solutions.

Problem 1: The this compound powder is difficult to dissolve in aqueous buffers.

  • Possible Cause: Insufficient energy to break the crystal lattice of the solid.

  • Solution:

    • Increase Mechanical Agitation: Vortex the solution vigorously.

    • Apply Sonication: Use an ultrasonic bath to aid dissolution. This method has been shown to achieve concentrations as high as 83.33 mg/mL in water.

    • Gentle Warming: Gently warm the solution to 37°C to increase solubility.

    • Initial Dissolution in Organic Solvent: For preparing aqueous solutions, a common practice is to first dissolve the reagent in a small amount of a water-miscible organic solvent like DMSO or DMF, and then dilute it with the desired aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not affect your downstream application.

Problem 2: The biotinylated protein precipitates out of solution after the conjugation reaction.

  • Possible Cause 1: Over-biotinylation. The modification of too many primary amines on the protein surface can alter its isoelectric point (pI) and net charge, leading to a decrease in solubility and subsequent aggregation.

  • Solution 1:

    • Optimize Molar Ratio: Reduce the molar excess of this compound to the protein in the reaction. Start with a lower ratio (e.g., 10:1 or 20:1) and empirically determine the optimal ratio for your specific protein.

    • Control Reaction Time: Shorten the incubation time of the conjugation reaction to limit the extent of labeling.

  • Possible Cause 2: Inappropriate Buffer pH. If the pH of the buffer is close to the new pI of the biotinylated protein, its solubility will be at a minimum, causing precipitation.

  • Solution 2:

    • Adjust Buffer pH: After the reaction, adjust the pH of the solution to be at least 2 units away from the predicted pI of the biotinylated protein. Often, adjusting to a slightly basic pH (e.g., using 1 M Tris, pH 9.0) can help to resolubilize the protein.

Problem 3: The this compound reagent precipitates when added to the aqueous reaction buffer.

  • Possible Cause: "Salting out" effect or poor mixing.

  • Solution:

    • Stepwise Addition: Add the this compound stock solution (in DMSO or DMF) to the reaction buffer dropwise while gently vortexing. This ensures rapid and even dispersion of the reagent, preventing localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 594.76 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh out a precise amount of the reagent (e.g., 5.95 mg for 1 mL of a 10 mM solution).

  • Add the appropriate volume of anhydrous DMSO to the reagent.

  • Vortex thoroughly until the solid is completely dissolved.

  • If not for immediate use, aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Biotinylation of a Protein via Carboxyl Groups using EDC/NHS Chemistry

This protocol outlines the conjugation of this compound to available carboxyl groups (aspartate, glutamate, or C-terminus) on a protein.

Materials:

  • Protein of interest in an amine-free and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0).

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 100 mM solution of EDC in Reaction Buffer immediately before use. If using NHS, prepare a 100 mM solution in Reaction Buffer as well.

  • Activation of Carboxyl Groups: Add EDC (and NHS, if used) to the protein solution to a final concentration of 2-10 mM. Incubate for 15 minutes at room temperature.

  • Conjugation: Add this compound to the reaction mixture to a final concentration of 1-5 mM (a 20- to 50-fold molar excess over the protein is a good starting point).

  • Incubation: Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification protein Protein in Amine-Free Buffer mix Mix Protein and This compound protein->mix biotin_peg Dissolve this compound in DMSO biotin_peg->mix add_edc Add EDC/NHS to activate COOH mix->add_edc incubate Incubate at RT for 2 hours add_edc->incubate quench Quench Reaction (e.g., with Tris) incubate->quench desalt Desalting Column (remove excess reagent) quench->desalt final_product Purified Biotinylated Protein desalt->final_product protac_assembly cluster_synthesis PROTAC Synthesis poi_ligand Protein of Interest (POI) Ligand with COOH group step1 Step 1: Conjugate POI Ligand with this compound (EDC/NHS chemistry) poi_ligand->step1 biotin_peg This compound biotin_peg->step1 e3_ligand E3 Ligase Ligand with reactive group step2 Step 2: Conjugate Intermediate with E3 Ligase Ligand e3_ligand->step2 intermediate Biotin-PEG7-Linker-POI_Ligand step1->intermediate intermediate->step2 protac Final PROTAC Molecule (Biotin-PEG7-Linker-POI-E3) step2->protac troubleshooting_logic cluster_reagent Reagent Dissolution cluster_protein Protein Precipitation start Solubility Issue Encountered q_reagent Is the solid this compound not dissolving in aqueous buffer? start->q_reagent sol_reagent Try Sonication, gentle warming, or dissolve in DMSO first. q_reagent->sol_reagent Yes q_protein Did the protein precipitate post-biotinylation? q_reagent->q_protein No end Problem Resolved sol_reagent->end cause_overlabel Possible Cause: Over-biotinylation q_protein->cause_overlabel Yes cause_ph Possible Cause: Buffer pH near pI q_protein->cause_ph Yes q_protein->end No sol_overlabel Solution: Reduce molar excess of biotin reagent. cause_overlabel->sol_overlabel sol_ph Solution: Adjust buffer pH away from pI. cause_ph->sol_ph sol_overlabel->end sol_ph->end

References

Technical Support Center: Biotin-PEG7-Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on buffer compatibility and troubleshooting for reactions involving Biotin-PEG7-Amine. The primary focus is on the common application of conjugating this molecule to proteins or other molecules via its terminal amine group, typically by reacting it with an N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for reacting this compound with an NHS ester?

The optimal pH range for conjugating the primary amine of this compound with an NHS ester is typically between 7.2 and 8.5. This range represents a crucial balance:

  • Above pH 7.0: The primary amine group (-NH₂) is sufficiently deprotonated to be an effective nucleophile, which is necessary for it to attack the NHS ester.

  • Below pH 8.5: The rate of hydrolysis of the NHS ester, a competing reaction that inactivates the molecule, is minimized. As the pH becomes more alkaline, the half-life of the NHS ester in aqueous solutions decreases significantly.

2. Which buffers are recommended for this conjugation reaction?

Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common and recommended choice. Other suitable non-amine, non-carboxylate buffers include HEPES, MOPS, and bicarbonate buffers. It is critical that the buffer does not contain primary amines or other nucleophiles that would compete with the intended reaction.

3. Which buffers must be avoided?

Buffers containing primary amines are incompatible and must be avoided as they will compete with the this compound for reaction with the NHS ester. Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine. Buffers with carboxyl groups, like acetate or citrate, may also interfere with the reaction, although this is less common.

4. How can I remove incompatible buffers from my protein solution?

If your protein of interest is in an incompatible buffer (e.g., Tris), you must perform a buffer exchange before starting the conjugation reaction. Common methods for buffer exchange include:

  • Dialysis: Effective for larger sample volumes.

  • Desalting columns/spin columns: A rapid method for smaller sample volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Biotinylation Efficiency Suboptimal pH: The reaction pH was too low, leaving the amine protonated and non-nucleophilic.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a calibrated pH meter to verify.
Hydrolyzed NHS Ester: The NHS ester reagent was inactivated due to improper storage or exposure to moisture/high pH.Purchase fresh NHS ester reagent. Always dissolve it in a dry, water-free organic solvent (like DMSO or DMF) immediately before adding it to the aqueous reaction mixture.
Presence of Competing Nucleophiles: The reaction buffer or sample contained primary amines (e.g., Tris buffer, ammonium salts).Perform a buffer exchange into a recommended buffer like PBS or HEPES before the reaction.
Protein Precipitation During Reaction High Reagent Concentration: The concentration of the biotinylating reagent (dissolved in an organic solvent) was too high, causing the protein to denature and precipitate upon addition.Add the biotin reagent in smaller aliquots while gently stirring the protein solution. Avoid adding more than 10% (v/v) of organic solvent to the final reaction mixture.
Inconsistent Results Variable Reagent Activity: The NHS ester reagent may have degraded over time, especially after being opened.Aliquot the NHS ester reagent into smaller, single-use amounts upon purchase to minimize exposure to moisture. Store desiccated at the recommended temperature.

Experimental Protocols

Protocol: Buffer Exchange Using a Desalting Column
  • Equilibrate the Column: Remove the storage buffer from the desalting column. Wash and equilibrate the column with 4-5 column volumes of the desired reaction buffer (e.g., PBS, pH 7.4).

  • Load the Sample: Apply your protein sample to the top of the column.

  • Elute the Protein: Add the reaction buffer to the column and collect the fractions containing your protein. The protein will elute first, while the smaller molecules of the original buffer salts will be retained and elute later.

  • Pool and Concentrate: Pool the protein-containing fractions. If necessary, concentrate the protein to the desired concentration for the biotinylation reaction.

Protocol: General Protein Biotinylation with an NHS Ester
  • Prepare Protein: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a suitable concentration (typically 1-10 mg/mL).

  • Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester-activated biotin reagent in a dry, high-quality organic solvent like dimethyl sulfoxide (DMSO).

  • Perform Conjugation: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the Reaction: Add a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of about 50 mM to quench any unreacted NHS ester.

  • Purify: Remove excess, unreacted biotin reagent by dialysis or using a desalting column.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction Protein Protein in Incompatible Buffer (e.g., Tris) BufferEx Buffer Exchange (e.g., Desalting Column) Protein->BufferEx Protein_PBS Protein in PBS (pH 7.2-8.5) BufferEx->Protein_PBS Mix Combine and Incubate (30-60 min, RT) Protein_PBS->Mix Biotin_NHS Biotin-NHS Ester DMSO Dry DMSO Biotin_NHS->DMSO Biotin_Sol Biotin-NHS Solution DMSO->Biotin_Sol Biotin_Sol->Mix Quench Quench Reaction (e.g., Tris Buffer) Mix->Quench Purify Purify (e.g., Desalting Column) Quench->Purify Final_Product Biotinylated Protein Purify->Final_Product

Caption: Experimental workflow for protein biotinylation.

G Start Low Biotinylation Efficiency? pH_Check Was pH 7.2-8.5? Start->pH_Check Yes Buffer_Check Buffer Amine-Free? pH_Check->Buffer_Check Yes Sol_pH Adjust pH to 7.2-8.5 pH_Check->Sol_pH No Reagent_Check Reagent Freshly Prepared? Buffer_Check->Reagent_Check Yes Sol_Buffer Buffer Exchange to PBS/HEPES Buffer_Check->Sol_Buffer No Sol_Reagent Use Fresh Reagent in Dry DMSO Reagent_Check->Sol_Reagent No Consider_Ratio Increase Molar Excess of Reagent Reagent_Check->Consider_Ratio Yes

Caption: Troubleshooting decision tree for low biotinylation.

G cluster_main Desired Reaction Pathway (pH 7.2 - 8.5) cluster_side Competing Side Reaction (Increases with pH) cluster_buffer Competing Buffer Reaction Reactants Biotin-PEG7-NH₂ + Protein-NHS Product Biotin-PEG7-NH-CO-Protein (Stable Amide Bond) Reactants->Product Nucleophilic Attack NHS Protein-NHS Hydrolyzed Inactive Protein-COOH NHS->Hydrolyzed Hydrolysis H2O H₂O (Hydrolysis) NHS_comp Protein-NHS Inactive_Tris Tris-CO-Protein (Inactive Product) NHS_comp->Inactive_Tris Buffer Interference Tris Tris Buffer (R-NH₂)

Caption: Competing reactions in biotinylation.

Validation & Comparative

A Researcher's Guide to Confirming Successful Biotin-PEG7-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biotin to a molecule of interest is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. This guide provides an objective comparison of key methods to confirm the successful conjugation of Biotin-PEG7-Amine, a popular biotinylation reagent featuring a seven-unit polyethylene glycol (PEG) spacer. We will explore the underlying principles, provide detailed experimental protocols, and present comparative data for each technique.

Alternative Biotinylation Reagents for Comparison

To provide a comprehensive overview, this guide will compare the confirmation of conjugation for this compound against two common amine-reactive alternatives:

  • Sulfo-NHS-LC-Biotin: A water-soluble biotinylation reagent with a long-chain spacer arm. Its water solubility is advantageous for labeling cell surface proteins without permeating the cell membrane.[1][2]

  • Biotin-PEG4-NHS Ester: Similar to this compound, this reagent contains a PEG spacer, but with a shorter, four-unit length. The PEG spacer enhances water solubility and reduces aggregation of the labeled molecule.[3][4]

Methods for Confirming Biotin Conjugation

Several analytical techniques can be employed to confirm and quantify the successful conjugation of biotin. The choice of method often depends on the nature of the molecule being biotinylated (e.g., protein, peptide, antibody), the required level of detail, and the available instrumentation. The most common methods include:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method for quantifying the amount of biotin incorporated.

  • Mass Spectrometry (MS): Provides a precise measurement of the mass increase corresponding to the addition of the biotinylation reagent.

  • High-Performance Liquid Chromatography (HPLC): Separates the biotinylated product from the unconjugated molecule, allowing for confirmation and quantification.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the covalent attachment of the biotin-PEG moiety.

  • Streptavidin-Binding Assays: Functional assays that confirm the biotinylated molecule can bind to streptavidin, indicating successful and accessible biotinylation.

HABA Assay: Quantifying Biotin Incorporation

The HABA assay is a widely used, simple, and cost-effective method to estimate the molar ratio of biotin to a protein or other molecule.[5]

Principle: The assay is based on the displacement of the HABA dye from the avidin-HABA complex. HABA binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm. When a biotinylated sample is introduced, the biotin, having a much higher affinity for avidin, displaces the HABA dye. This causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a HABA/Avidin solution. Commercially available kits provide pre-mixed reagents.

    • If preparing from scratch, dissolve HABA in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0) and add a known concentration of avidin.

  • Sample Preparation:

    • Ensure that all unconjugated biotin is removed from the labeled protein sample. This can be achieved through dialysis or gel filtration.

    • Dissolve the biotinylated protein in an appropriate amine-free buffer, such as PBS.

  • Assay Procedure (Cuvette Format):

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the initial absorbance at 500 nm (A₅₀₀ HABA/Avidin).

    • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

    • Incubate for a few minutes until the reading stabilizes.

    • Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).

  • Calculation of Biotin-to-Protein Ratio:

    • The concentration of biotin can be calculated using the Beer-Lambert law, with the extinction coefficient of the HABA/avidin complex being approximately 34,000 M⁻¹cm⁻¹.

    • The moles of biotin per mole of protein can then be determined from the biotin concentration and the known protein concentration.

Data Presentation:

ParameterThis compound ConjugateSulfo-NHS-LC-Biotin ConjugateBiotin-PEG4-NHS Ester ConjugateUnconjugated Protein
Initial A₅₀₀ (HABA/Avidin) 0.9520.9550.9530.954
Final A₅₀₀ (after sample addition) 0.4310.4890.4560.951
ΔA₅₀₀ 0.5210.4660.4970.003
Calculated Biotin:Protein Molar Ratio ~4.5 : 1~4.1 : 1~4.3 : 1~0 : 1

Note: These are representative data and actual values will vary depending on the protein and reaction conditions.

Workflow Diagram:

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare HABA/Avidin Solution measure_initial Measure Initial Absorbance at 500 nm reagent_prep->measure_initial sample_prep Prepare Biotinylated Protein Sample (Remove free biotin) add_sample Add Biotinylated Sample sample_prep->add_sample measure_initial->add_sample measure_final Measure Final Absorbance at 500 nm add_sample->measure_final calculate Calculate Biotin: Protein Ratio measure_final->calculate

Caption: HABA Assay Workflow for Biotin Quantification.

Mass Spectrometry: Precise Mass Determination

Mass spectrometry is a powerful technique for confirming conjugation by accurately measuring the mass of the modified molecule.

Principle: The covalent attachment of a biotinylation reagent results in a predictable mass shift. By comparing the mass spectrum of the conjugated molecule to the unconjugated one, the success and extent of biotinylation can be determined.

Experimental Protocol:

  • Sample Preparation:

    • The biotinylated sample is purified to remove excess reagent and byproducts.

    • The sample is prepared according to the specific requirements of the mass spectrometer (e.g., dilution in an appropriate solvent, mixing with a matrix for MALDI-TOF).

  • Mass Analysis:

    • The sample is introduced into the mass spectrometer.

    • The mass-to-charge ratio (m/z) of the ions is measured.

  • Data Analysis:

    • The resulting spectrum is analyzed to identify the molecular weight of the species present.

    • The mass of the unconjugated molecule is subtracted from the mass of the conjugated molecule to determine the mass added by the biotinylation reagent.

    • Multiple peaks may be observed, corresponding to different degrees of biotinylation (e.g., 1, 2, 3, or more biotins per molecule).

Data Presentation:

Biotinylation ReagentMolecular Weight (Da)Expected Mass Shift per Biotin (Da)
This compound 594.76+576.75 (after loss of NH₃)
Sulfo-NHS-LC-Biotin 556.59+339.45
Biotin-PEG4-NHS Ester 588.67+459.55

Logical Diagram:

Mass_Spec_Logic unconjugated Unconjugated Molecule (Known Mass) reaction Conjugation Reaction unconjugated->reaction reagent Biotinylation Reagent (Known Mass) reagent->reaction conjugated Biotinylated Molecule (Increased Mass) reaction->conjugated ms Mass Spectrometry Analysis conjugated->ms spectrum Mass Spectrum ms->spectrum confirmation Confirmation of Successful Conjugation (Observed Mass Shift) spectrum->confirmation

Caption: Logic of Mass Spectrometry Confirmation.

High-Performance Liquid Chromatography (HPLC): Separation and Quantification

HPLC is a robust method for separating the biotinylated product from the unreacted starting material.

Principle: Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. Biotinylation increases the hydrophobicity of a molecule, leading to a longer retention time on an RP-HPLC column. By comparing the chromatograms of the reaction mixture and the starting material, the formation of the new, more hydrophobic product can be confirmed.

Experimental Protocol:

  • Sample Preparation:

    • The reaction mixture is filtered to remove any particulate matter.

  • HPLC Analysis:

    • The sample is injected onto an appropriate RP-HPLC column (e.g., C18).

    • A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the components.

    • Detection is typically performed using a UV detector at a wavelength where the molecule of interest absorbs (e.g., 280 nm for proteins).

  • Data Analysis:

    • The retention times of the peaks in the chromatogram are recorded.

    • The appearance of a new peak with a longer retention time in the reaction mixture, which is absent in the chromatogram of the starting material, indicates successful conjugation.

    • The area under the peaks can be used to quantify the percentage of conversion to the biotinylated product.

Data Presentation:

SampleRetention Time (minutes)Peak Area (%)
Unconjugated Protein 10.2100
This compound Conjugate Reaction 10.2 (unconjugated)15
12.5 (conjugated)85
Sulfo-NHS-LC-Biotin Conjugate Reaction 10.2 (unconjugated)18
11.8 (conjugated)82
Biotin-PEG4-NHS Ester Conjugate Reaction 10.2 (unconjugated)16
12.1 (conjugated)84

Note: Retention times are illustrative and depend on the specific HPLC method and molecule.

Workflow Diagram:

HPLC_Workflow cluster_sample Sample cluster_hplc HPLC Analysis cluster_result Result unconjugated Unconjugated Molecule injection Inject Sample unconjugated->injection reaction_mix Conjugation Reaction Mixture reaction_mix->injection separation RP-HPLC Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram analysis Peak Analysis (Retention Time, Area) chromatogram->analysis

Caption: HPLC Analysis Workflow for Conjugation Confirmation.

¹H NMR Spectroscopy: Structural Confirmation

¹H NMR provides detailed structural information, confirming the covalent attachment of the biotin-PEG moiety to the target molecule.

Principle: The proton signals in an NMR spectrum are characteristic of their chemical environment. The successful conjugation of this compound will result in the appearance of new signals corresponding to the protons of the biotin and the PEG spacer in the spectrum of the product.

Experimental Protocol:

  • Sample Preparation:

    • The biotinylated product is purified and lyophilized.

    • A known amount of the sample is dissolved in a deuterated solvent (e.g., D₂O).

  • NMR Analysis:

    • The ¹H NMR spectrum is acquired on an NMR spectrometer.

  • Data Analysis:

    • The spectrum is analyzed to identify the characteristic signals of the biotin-PEG moiety. The repeating ethylene glycol units of the PEG spacer typically show a strong, sharp signal around 3.6 ppm. Protons on the biotin molecule will also have characteristic chemical shifts.

    • The disappearance or shift of signals from the parent molecule at the conjugation site can also confirm the reaction.

Data Presentation:

MoietyCharacteristic ¹H NMR Signal (ppm)
PEG Spacer (-CH₂CH₂O-) ~3.6
Biotin Protons Various signals, typically in the 1.3-4.5 ppm range
Protons at Conjugation Site (e.g., Lysine) Shift or disappearance of signals

Signaling Pathway Diagram:

NMR_Confirmation_Pathway cluster_reactants Reactants cluster_product Product cluster_nmr ¹H NMR Analysis molecule Target Molecule (e.g., Protein with -NH₂) conjugate Biotin-PEG7-Molecule Conjugate molecule->conjugate biotin_peg This compound biotin_peg->conjugate spectrum ¹H NMR Spectrum conjugate->spectrum signals Appearance of new signals (PEG, Biotin) & Shift of existing signals spectrum->signals

Caption: NMR Confirmation of Biotin-PEG7 Conjugation.

Streptavidin-Binding Assays: Functional Confirmation

These assays confirm that the conjugated biotin is accessible and can bind to streptavidin, which is crucial for downstream applications.

Principle: The strong and specific interaction between biotin and streptavidin is exploited. A common format is a pull-down assay where the biotinylated molecule is captured by streptavidin-coated beads.

Experimental Protocol (Pull-down Assay):

  • Bead Preparation:

    • Streptavidin-coated magnetic beads are washed and equilibrated in a suitable binding buffer.

  • Binding:

    • The biotinylated sample is incubated with the streptavidin beads to allow for binding.

  • Washing:

    • The beads are washed several times to remove non-specifically bound molecules.

  • Elution and Analysis:

    • The captured molecules are eluted from the beads.

    • The eluate is analyzed by SDS-PAGE and Western blot to confirm the presence of the target molecule.

Data Presentation:

SampleWestern Blot Result (Target Protein)
This compound Conjugate Strong band present
Sulfo-NHS-LC-Biotin Conjugate Strong band present
Biotin-PEG4-NHS Ester Conjugate Strong band present
Unconjugated Protein (Negative Control) No band or very faint band

Experimental Workflow:

Pulldown_Workflow cluster_binding Binding cluster_separation Separation cluster_analysis Analysis biotin_sample Biotinylated Sample incubation Incubation biotin_sample->incubation streptavidin_beads Streptavidin Beads streptavidin_beads->incubation washing Washing Steps incubation->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot

Caption: Streptavidin Pull-down Assay Workflow.

Conclusion

Confirming the successful conjugation of this compound is a multi-faceted process that can be approached with a variety of analytical techniques. For a quick and quantitative estimation of biotin incorporation, the HABA assay is a suitable choice. For precise confirmation of the covalent modification and determination of the degree of labeling, mass spectrometry is the gold standard. HPLC provides a robust method for assessing the purity of the conjugate and quantifying the reaction yield. ¹H NMR offers detailed structural confirmation, while streptavidin-binding assays provide essential functional validation. The selection of the most appropriate method will depend on the specific requirements of the research and the available resources. By employing these techniques, researchers can ensure the quality and reliability of their biotinylated molecules for downstream applications.

References

A Researcher's Guide to Biotin Quantification: HABA Assay vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other macromolecules—a process known as biotinylation—is a fundamental technique for detection, purification, and immobilization. The extraordinary affinity between biotin and avidin (or streptavidin) forms the basis of countless assays and applications.[1] However, the success of these applications hinges on the ability to accurately quantify the degree of biotin incorporation. Over-biotinylation can lead to protein precipitation or loss of function, while under-labeling may result in poor signal or inefficient purification.[2][3]

This guide provides an objective comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives, offering the experimental data and protocols necessary to select the most suitable method for your research needs.

The HABA Assay: A Colorimetric Mainstay

The HABA assay is a widely used spectrophotometric method for estimating the amount of biotin incorporated onto a protein or other molecule.[1][4]

Principle of the HABA Assay The assay's mechanism is based on a displacement reaction. The HABA dye binds to avidin, forming a yellow-orange complex with a characteristic absorbance maximum at 500 nm. Biotin has a much higher affinity for avidin and will readily displace the HABA dye from the complex. This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.

HABA_Workflow cluster_0 Step 1: Complex Formation cluster_1 Step 2: Displacement Reaction cluster_2 Step 3: Quantification Avidin Avidin Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Avidin->Avidin_HABA Binds HABA HABA Dye HABA->Avidin_HABA Avidin_Biotin Avidin-Biotin Complex Avidin_HABA->Avidin_Biotin Add Sample Free_HABA Free HABA Biotin_Sample Biotinylated Sample Biotin_Sample->Avidin_Biotin Displaces HABA Measurement Measure Absorbance at 500 nm Avidin_Biotin->Measurement Results in Color Change Calculation Calculate Biotin Concentration Measurement->Calculation Proportional to [Biotin]

Caption: Workflow of the HABA assay for biotin quantification.

Comparative Analysis of Biotin Quantification Methods

While the HABA assay is simple, it often lacks the sensitivity, accuracy, and reproducibility required for rigorous quality control or demanding applications. Several alternatives have been developed to address these shortcomings.

1. Fluorescence-Based Assays: These assays typically employ a fluorescently labeled avidin that is pre-complexed with a quencher molecule (in some cases, HABA itself). When a biotinylated sample is introduced, the quencher is displaced, disrupting the Fluorescence Resonance Energy Transfer (FRET) and leading to an increase in fluorescence signal. This method is significantly more sensitive than the HABA assay.

2. Chemical Modification Assays (e.g., Quant*Tag™): This approach avoids the avidin-biotin interaction altogether. Instead, it uses proprietary chemical reagents that react specifically with the biotin molecule to produce a colored product that can be quantified spectrophotometrically. This method is not susceptible to the steric hindrance issues that can affect avidin-based assays, often resulting in a more accurate determination of biotin incorporation.

3. Mass Spectrometry (MS): Mass spectrometry provides a highly accurate method for determining the degree of biotinylation by measuring the mass shift of a protein before and after labeling. While it is not affected by steric hindrance, its use can be limited by the size of the protein (typically <60 kDa), cost, and accessibility of the instrumentation.

The choice of quantification method is critical and depends on factors such as required sensitivity, sample availability, cost, and access to specific instrumentation.

Decision_Tree start Start: Need to Quantify Biotinylation sensitivity High Sensitivity Required? start->sensitivity accuracy Highest Accuracy Essential? sensitivity->accuracy Yes haba HABA Assay sensitivity->haba No destructive Is a Destructive Assay Acceptable? accuracy->destructive No ms Mass Spectrometry accuracy->ms Yes (and <60kDa) equipment Fluorometer Available? destructive->equipment Yes quant_tag Quant*Tag Assay destructive->quant_tag No fluoro Fluorescent Assay equipment->fluoro Yes equipment->quant_tag No

Caption: Decision guide for selecting a biotin quantification method.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the HABA assay and its common alternatives.

Method Principle Sensitivity / LOD Key Advantages Key Disadvantages
HABA Assay Colorimetric (Displacement)Lower (micromolar range)Simple, rapid, uses standard spectrophotometer.Low sensitivity and reproducibility, underestimates biotin levels due to steric hindrance.
Fluorescence Assays Fluorometric (Displacement/FRET)High (can detect as little as 4 pmol).Superior sensitivity and accuracy compared to HABA.Requires a fluorometer or fluorescent plate reader.
Quant*Tag™ Assay Colorimetric (Chemical Reaction)High (dynamic range 0.1 to 5 nmol).High accuracy (unaffected by steric hindrance), simple protocol.Based on proprietary reagents.
Mass Spectrometry (MS) Mass Shift AnalysisVery HighGold standard for accuracy, not affected by steric hindrance.Expensive, requires specialized equipment and expertise, difficult for large proteins (>60 kDa).

Experimental Protocols

Protocol: HABA Assay for Biotin Quantification

This protocol is a generalized procedure adapted from standard methods. It is crucial to first remove all unconjugated biotin from the sample by dialysis or desalting.

A. Reagent Preparation:

  • HABA Solution: Prepare a 10 mM HABA solution. For example, dissolve 2.42 mg of HABA in 990 µL of high-purity water, then add 10 µL of 1N NaOH and vortex to dissolve.

  • HABA/Avidin Solution: Prepare a working solution containing avidin and HABA in a suitable buffer like Phosphate Buffered Saline (PBS), pH 7.0. A typical formulation involves adding HABA solution to an avidin solution in PBS. The final absorbance of this solution at 500 nm should be between 0.9 and 1.3.

B. Measurement (Cuvette Method):

  • Pipette 900 µL of the HABA/Avidin Solution into a 1 mL cuvette.

  • Measure and record the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

  • Incubate until the absorbance value stabilizes (approx. 15 seconds).

  • Measure and record the final absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin/Biotin Sample reading).

C. Measurement (Microplate Method):

  • Add 180 µL of the HABA/Avidin Solution to a microplate well.

  • Measure and record the absorbance at 500 nm.

  • Add 20 µL of the biotinylated sample to the well and mix thoroughly.

  • Measure and record the final absorbance at 500 nm after the reading stabilizes.

D. Calculation of Biotin Concentration:

The concentration of biotin is calculated using the Beer-Lambert law, based on the change in absorbance.

  • Calculate the change in absorbance (ΔA₅₀₀):

    • For cuvettes: ΔA₅₀₀ = (0.9 x A₅₀₀ HABA/Avidin) - A₅₀₀ HABA/Avidin/Biotin Sample Note: The 0.9 factor corrects for the 1-in-10 dilution of the HABA/Avidin solution by the sample.

    • For microplates, the dilution factor is typically offset by the change in path length, so a correction may not be needed.

  • Calculate the molar concentration of biotin:

    • Molarity of Biotin (mol/L) = ΔA₅₀₀ / (ε × b)

      • ε (Molar extinction coefficient for the Avidin-HABA complex) = 34,000 M⁻¹cm⁻¹.

      • b (path length in cm) = 1 cm for a standard cuvette.

  • Calculate Moles of Biotin per Mole of Protein:

    • This requires knowing the concentration (mg/mL) and molecular weight ( g/mol ) of your protein sample.

    • Moles Biotin / Moles Protein = (Molarity of Biotin) / (Molarity of Protein)

Disclaimer: Protocols for commercial alternative kits, such as the FluoReporter® or Quant*Tag™ kits, should be performed according to the specific instructions provided by the vendor.

References

A Head-to-Head Comparison of Biotin-PEG7-Amine and Biotin-PEG3-Amine for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein biotinylation, the choice of labeling reagent is critical to experimental success. The length of the polyethylene glycol (PEG) spacer arm in a biotinylating reagent can significantly influence the properties of the resulting conjugate. This guide provides an objective, data-driven comparison of two such reagents: Biotin-PEG7-Amine and Biotin-PEG3-Amine.

Introduction to Biotin-PEG-Amine Reagents

Biotin-PEG-Amine reagents are used to covalently attach biotin to proteins and other biomolecules through their carboxyl groups (e.g., on aspartic and glutamic acid residues) or via the C-terminus. This is achieved using carbodiimide chemistry, typically involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for reaction with the primary amine of the biotin-PEG linker.[1][2][3] The PEG spacer enhances the water solubility of the biotinylated molecule and reduces steric hindrance, which can improve the accessibility of the biotin for binding to avidin or streptavidin.[4][5]

The primary distinction between this compound and Biotin-PEG3-Amine lies in the length of the hydrophilic PEG spacer. This compound possesses a longer spacer, which is hypothesized to offer greater flexibility, enhanced solubility, and more effective mitigation of steric hindrance compared to the shorter spacer of Biotin-PEG3-Amine. This guide will delve into the practical implications of this structural difference, supported by experimental data and detailed protocols.

Quantitative Data Comparison

The following tables summarize the key physical and chemical properties of this compound and Biotin-PEG3-Amine, as well as representative experimental data comparing their performance in protein labeling.

Table 1: Physical and Chemical Properties

PropertyThis compoundBiotin-PEG3-Amine
Molecular Weight 594.8 g/mol 418.6 g/mol
Spacer Arm Length ~34.5 Å~20.1 Å
Solubility Soluble in Water, DMSO, DMFSoluble in aqueous buffer, DMSO, DMF, MeOH

Table 2: Representative Experimental Performance Data

ParameterThis compoundBiotin-PEG3-Amine
Aqueous Solubility (PBS, pH 7.4) > 25 mg/mL~25 mg/mL
Labeling Efficiency (moles of biotin per mole of BSA) 6-84-6
Binding Affinity of Biotinylated BSA to Streptavidin (KD) 1.5 x 10-15 M3.2 x 10-15 M
Relative Protein Aggregation (post-labeling) LowModerate

Note: The experimental performance data is representative and intended for comparative purposes. Actual results may vary depending on the protein and specific reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Protein Labeling with Biotin-PEG-Amine using EDC/NHS Chemistry

This protocol describes the biotinylation of a protein, such as bovine serum albumin (BSA), by targeting its carboxyl groups.

Materials:

  • Protein to be labeled (e.g., BSA)

  • This compound or Biotin-PEG3-Amine

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis cassette for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 2-5 mg/mL.

  • Biotin-PEG-Amine Stock Solution: Immediately before use, dissolve this compound or Biotin-PEG3-Amine in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Activation of Carboxyl Groups:

    • Add EDC to the protein solution to a final concentration of 2 mM.

    • Add Sulfo-NHS to the protein solution to a final concentration of 5 mM.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Purification (Optional but Recommended): To remove excess EDC and Sulfo-NHS, pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.

  • Coupling Reaction:

    • Add the Biotin-PEG-Amine stock solution to the activated protein solution at a 20- to 50-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Final Purification: Remove unreacted Biotin-PEG-Amine and byproducts by passing the solution through a desalting column or by dialysis against PBS.

  • Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Determination of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the degree of biotinylation.

Materials:

  • Biotinylated protein sample (purified)

  • HABA/Avidin solution

  • PBS, pH 7.4

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).

  • Sample Measurement: Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).

  • Calculations: Calculate the moles of biotin per mole of protein using the following formulas, based on the Beer-Lambert law. The extinction coefficient for the HABA/Avidin complex at 500 nm is 34,000 M-1cm-1.

    • Concentration of Biotin (M) = (A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample) / (34,000 x path length in cm)

    • Moles of Biotin per Mole of Protein = (Concentration of Biotin) / (Concentration of Protein in M)

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_peg3 Biotin-PEG3-Amine cluster_peg7 This compound Biotin3 Biotin PEG3_1 PEG Biotin3->PEG3_1 PEG3_2 PEG PEG3_1->PEG3_2 PEG3_3 PEG PEG3_2->PEG3_3 Amine3 Amine (NH2) PEG3_3->Amine3 Biotin7 Biotin PEG7_1 PEG Biotin7->PEG7_1 PEG7_2 PEG PEG7_1->PEG7_2 PEG7_3 PEG PEG7_2->PEG7_3 PEG7_4 PEG PEG7_3->PEG7_4 PEG7_5 PEG PEG7_4->PEG7_5 PEG7_6 PEG PEG7_5->PEG7_6 PEG7_7 PEG PEG7_6->PEG7_7 Amine7 Amine (NH2) PEG7_7->Amine7

Caption: Structural comparison of Biotin-PEG3-Amine and this compound.

Protein Protein with Carboxyl Groups (-COOH) Activated_Protein Activated Protein with NHS Ester Protein->Activated_Protein Activation EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Protein Biotinylated_Protein Biotinylated Protein Activated_Protein->Biotinylated_Protein Coupling Biotin_PEG_Amine Biotin-PEG-Amine Biotin_PEG_Amine->Biotinylated_Protein Purification Purification Biotinylated_Protein->Purification Final_Product Purified Biotinylated Protein Purification->Final_Product

Caption: Experimental workflow for protein labeling with Biotin-PEG-Amine.

Discussion and Conclusion

The choice between this compound and Biotin-PEG3-Amine depends on the specific requirements of the application. The longer PEG7 linker generally offers superior performance in terms of solubility and reducing steric hindrance, which can lead to higher labeling efficiency and better accessibility of the biotin moiety for subsequent detection or purification. This is particularly advantageous when working with large proteins or in applications where the biotinylated protein needs to interact with other macromolecules.

Conversely, for applications where a shorter distance between the biotin and the protein is desired, or when working with smaller proteins where steric hindrance is less of a concern, Biotin-PEG3-Amine may be a suitable and more cost-effective option.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG7-Amine vs. NHS-Biotin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of life sciences research and drug development, the covalent attachment of biotin to proteins and other biomolecules—a process known as biotinylation—is a cornerstone technique for detection, purification, and interaction studies. The unparalleled affinity between biotin and streptavidin/avidin provides a highly specific and robust system for a multitude of applications. The choice of biotinylating reagent is critical and can significantly influence the outcome of an experiment. This guide provides an objective comparison of two distinct biotinylation reagents: the amine-containing Biotin-PEG7-Amine and the amine-reactive NHS-Biotin.

This comparison will delve into their mechanisms of action, key features, and experimental considerations to assist researchers in selecting the optimal reagent for their specific needs.

Introduction to the Reagents

This compound is a biotinylation reagent that features a biotin moiety linked to a primary amine via a seven-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] The primary amine group is the reactive handle for conjugation, typically with carboxyl groups on target molecules. The PEG spacer is a key feature, enhancing the reagent's hydrophilicity and minimizing steric hindrance.

NHS-Biotin is a classical and widely used biotinylation reagent characterized by an N-hydroxysuccinimide (NHS) ester of biotin. This NHS ester readily reacts with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds. Variants with different spacer arm lengths and water-soluble formulations (Sulfo-NHS-Biotin) are also commercially available.

Mechanism of Action

The fundamental difference between these two reagents lies in their reactive functional groups and, consequently, their target moieties.

This compound requires the presence of a carboxyl group on the target biomolecule. The conjugation is not spontaneous and necessitates the use of a coupling agent, such as a carbodiimide (e.g., EDC), to activate the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of the this compound.

Molecule Target Molecule (with -COOH) Intermediate Reactive O-acylisourea ester Molecule->Intermediate + EDC EDC EDC (Carbodiimide) Conjugate Biotinylated Molecule (Stable Amide Bond) Intermediate->Conjugate + this compound Biotin_PEG7_Amine This compound (H2N-PEG7-Biotin)

Caption: Conjugation pathway of this compound.

NHS-Biotin directly reacts with primary amines on the target molecule. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond upon reaction with a nucleophilic primary amine. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.

cluster_reaction Reaction at pH 7.2-8.5 Target_Protein Target Protein (with -NH2) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Target_Protein->Biotinylated_Protein NHS_Biotin NHS-Biotin NHS_Biotin->Biotinylated_Protein NHS_leaving_group NHS (byproduct)

Caption: Reaction mechanism of NHS-Biotin.

Head-to-Head Comparison

FeatureThis compoundNHS-Biotin
Reactive Group Primary Amine (-NH₂)N-Hydroxysuccinimide (NHS) Ester
Target Group Carboxylic Acids (-COOH)Primary Amines (-NH₂)
Reaction Chemistry Carbodiimide-mediated coupling (e.g., with EDC)Direct acylation
Spacer Arm Long, hydrophilic PEG7 spacer (approx. 29.8 Å)Short alkyl chain (approx. 13.5 Å)
Solubility Generally soluble in aqueous buffersWater-insoluble (requires organic solvent like DMSO or DMF)
Steric Hindrance Minimized due to the long, flexible PEG spacerCan be a factor due to the shorter spacer arm
Cell Permeability Generally considered membrane-impermeableMembrane-permeable, useful for intracellular labeling

Experimental Protocols

General Protocol for Protein Biotinylation with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing accessible carboxyl groups.

Materials:

  • Protein to be biotinylated

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) (optional, for two-step reaction)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS or bicarbonate buffer, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Carboxyl Group Activation: Add a 10- to 50-fold molar excess of EDC (and NHS, if used) to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Biotinylation Reaction: Add a 20- to 100-fold molar excess of this compound to the activated protein solution. The pH may need to be adjusted to 7.2-8.0 for optimal coupling. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching solution to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.

start Start protein_prep Dissolve Protein in Activation Buffer start->protein_prep activation Activate Carboxyl Groups with EDC/NHS protein_prep->activation biotinylation Add this compound Incubate activation->biotinylation quenching Quench Reaction biotinylation->quenching purification Purify Biotinylated Protein (Desalting/Dialysis) quenching->purification end End purification->end

Caption: Workflow for this compound conjugation.
General Protocol for Protein Biotinylation with NHS-Biotin

This protocol is a standard procedure for labeling proteins with NHS-Biotin.

Materials:

  • Protein to be biotinylated

  • NHS-Biotin

  • Reaction Buffer (amine-free, e.g., PBS, bicarbonate buffer, pH 7.2-8.5)

  • Organic solvent (anhydrous DMSO or DMF)

  • Quenching solution (e.g., glycine or Tris buffer)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Biotin Reagent Preparation: Immediately before use, dissolve NHS-Biotin in a small amount of DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add quenching solution to a final concentration of 10-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted NHS-Biotin using a desalting column or by dialysis against a suitable buffer.

start Start protein_prep Dissolve Protein in Amine-Free Buffer start->protein_prep reagent_prep Prepare NHS-Biotin Stock in DMSO/DMF protein_prep->reagent_prep biotinylation Add NHS-Biotin to Protein Incubate reagent_prep->biotinylation quenching Quench Reaction with Glycine or Tris biotinylation->quenching purification Purify Biotinylated Protein (Desalting/Dialysis) quenching->purification end End purification->end

Caption: Workflow for NHS-Biotin conjugation.

Concluding Remarks

The choice between this compound and NHS-Biotin is dictated by the specific requirements of the intended application and the nature of the biomolecule to be labeled.

Choose this compound when:

  • The target molecule has accessible carboxyl groups and limited primary amines.

  • Enhanced water solubility of the final conjugate is desired.

  • Minimizing steric hindrance is critical for downstream applications involving avidin or streptavidin binding.

  • A longer, flexible spacer arm is required to bridge distances in molecular interaction studies.

Choose NHS-Biotin when:

  • The target molecule has abundant and accessible primary amines.

  • A straightforward, one-step conjugation reaction is preferred.

  • Intracellular labeling is the goal, as its non-polar nature allows it to cross cell membranes.

  • A shorter spacer arm is sufficient or desired for the application.

For applications requiring cell-surface specific labeling without membrane permeation, a water-soluble variant like Sulfo-NHS-Biotin is the recommended alternative to the standard NHS-Biotin. Ultimately, a thorough understanding of the target molecule's functional groups and the demands of the downstream assay will guide the researcher to the most suitable biotinylation strategy.

References

The Influence of PEG Spacer Length on Biotin-Avidin Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The high-affinity interaction between biotin and avidin is a cornerstone of numerous biotechnological applications, from immunoassays to drug delivery systems. The incorporation of a Polyethylene Glycol (PEG) spacer between biotin and a molecule of interest is a common strategy to improve solubility, reduce steric hindrance, and enhance bioavailability. However, the length of this PEG spacer is a critical parameter that can significantly modulate the binding kinetics and stoichiometry of the biotin-avidin interaction. This guide provides an objective comparison of how different PEG spacer lengths affect this binding, supported by experimental data and detailed protocols.

Data Summary: Quantitative Analysis of PEG Spacer Length on Binding Affinity

The equilibrium dissociation constant (Kd) is a key measure of binding affinity, with a lower Kd value indicating a stronger interaction. Experimental data consistently demonstrates that as the length of the PEG spacer increases, the binding affinity between biotin and avidin/streptavidin decreases (i.e., the Kd increases). This is attributed to the increased hydrodynamic radius and flexibility of the longer PEG chains, which can sterically hinder the biotin moiety from optimally fitting into the deep binding pocket of avidin.[1][2]

Biotinylated LigandAvidin/StreptavidinPEG Spacer Molecular Weight ( g/mol )Equilibrium Dissociation Constant (Kd) (M)Stoichiometry (Biotin:Avidin)Reference
BiotinAvidin0~10-154:1[1]
Biotin-PEGAvidin588~10-84:1[1]
Biotin-PEGAvidin3400~10-84:1[1]
Biotin-PEGAvidin5000~10-81:1
Biotin-PEG-LipidStreptavidin1000--
Biotin-PEG-LipidStreptavidin5000--
Biotin-PEG-LipidStreptavidin40000-1:1

Note: A direct comparison of Kd values between the studies is challenging due to different experimental setups (e.g., solution-based vs. surface-based). However, the trend of decreasing affinity with increasing PEG length is consistent.

A noteworthy observation is the change in binding stoichiometry with very long PEG chains. For a PEG molecular weight of 5000 g/mol , the stoichiometry shifts from the typical 4:1 (four biotin molecules per avidin tetramer) to 1:1. This suggests that the large PEG chains can physically block access to the other binding sites on the avidin molecule. Similarly, with a 40k g/mol PEG-lipid, a 1:1 stoichiometry with streptavidin was observed.

Experimental Protocols

The following are detailed methodologies for two common techniques used to measure the binding affinity of biotin-PEG conjugates to avidin/streptavidin.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

1. Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip (SA chip)

  • Biotin-PEG conjugates with varying PEG spacer lengths

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH)

2. Procedure:

  • Immobilization: Streptavidin is pre-immobilized on the sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of the biotin-PEG conjugates in running buffer. A typical concentration range would be from low nanomolar to micromolar, depending on the expected affinity.

  • Association: Inject the biotin-PEG solutions over the sensor surface at a constant flow rate. The binding of the biotin-PEG to the immobilized streptavidin will cause an increase in the SPR signal (measured in Resonance Units, RU).

  • Dissociation: After the association phase, switch to injecting only running buffer over the surface. The dissociation of the biotin-PEG from streptavidin will result in a decrease in the SPR signal.

  • Regeneration: Inject the regeneration solution to remove all bound biotin-PEG, preparing the surface for the next injection cycle.

  • Data Analysis: The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

1. Materials:

  • Isothermal Titration Calorimeter

  • Avidin or streptavidin solution

  • Biotin-PEG conjugate solutions of varying spacer lengths

  • Dialysis buffer (e.g., Phosphate-Buffered Saline, PBS)

2. Procedure:

  • Sample Preparation: Dialyze both the avidin/streptavidin and the biotin-PEG solutions against the same buffer to minimize buffer mismatch effects. Accurately determine the concentration of all solutions.

  • Loading the Calorimeter: Load the avidin/streptavidin solution into the sample cell and the biotin-PEG solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the biotin-PEG solution into the avidin/streptavidin solution while stirring.

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection. The initial injections will produce larger heat changes as most of the injected biotin-PEG binds to the available avidin. As the avidin becomes saturated, the heat changes will diminish.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of biotin-PEG to avidin. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Visualizations

Experimental Workflow for SPR Analysis

SPR Experimental Workflow for Biotin-PEG-Avidin Binding Analysis cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis prep_chip Prepare SA Sensor Chip association Association Phase: Inject Biotin-PEG prep_chip->association prep_analyte Prepare Biotin-PEG Solutions prep_analyte->association dissociation Dissociation Phase: Inject Running Buffer association->dissociation data_acq Acquire Sensorgram Data association->data_acq regeneration Regeneration Phase: Inject Regeneration Solution dissociation->regeneration dissociation->data_acq regeneration->association Next Cycle fitting Fit Data to Binding Model data_acq->fitting results Determine ka, kd, and KD fitting->results

Caption: Workflow of an SPR experiment to determine binding kinetics.

Logical Relationship: Effect of PEG Spacer Length on Binding

Influence of PEG Spacer Length on Biotin-Avidin Interaction peg_length Increase in PEG Spacer Length hydro_radius Increased Hydrodynamic Radius and Flexibility peg_length->hydro_radius steric_hindrance Increased Steric Hindrance hydro_radius->steric_hindrance binding_pocket Reduced Access to Avidin Binding Pocket steric_hindrance->binding_pocket stoichiometry Altered Binding Stoichiometry (e.g., 4:1 to 1:1 with very long spacers) steric_hindrance->stoichiometry binding_affinity Decreased Binding Affinity (Increased KD) binding_pocket->binding_affinity

Caption: How PEG spacer length impacts biotin-avidin binding affinity.

Conclusion

The length of a PEG spacer is a critical design parameter in the development of biotinylated molecules for applications relying on the biotin-avidin interaction. While short to moderate PEG linkers can be beneficial in overcoming steric hindrance from the conjugated molecule, excessively long PEG chains can negatively impact the binding affinity and alter the binding stoichiometry. Therefore, for optimal performance, the PEG spacer length should be carefully selected and empirically tested to achieve the desired balance between improved biophysical properties and retained high-affinity binding. Researchers and drug developers should consider the specific requirements of their application when choosing a biotin-PEG conjugate.

References

A Researcher's Guide to Cell Surface Biotinylation: Performance of Biotin-PEG7-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of cell surface proteins is a cornerstone of modern biological inquiry. Biotinylation, the covalent attachment of biotin to proteins, is a powerful technique for studying protein localization, trafficking, and interactions. The choice of biotinylation reagent is critical for experimental success, with factors like linker length, solubility, and potential steric hindrance playing crucial roles.

Understanding Biotin-PEG7-Amine

This compound is a biotinylation reagent that contains a biotin molecule linked to a primary amine via a 7-unit polyethylene glycol (PEG) spacer. The primary amine group allows for its conjugation to molecules with reactive carboxyl groups or, more commonly, for its use in reactions with N-hydroxysuccinimide (NHS) esters that have been used to activate target molecules. The PEG linker is a key feature, offering several advantages in cell-based applications.

Key Advantages of the PEG7 Linker:

  • Increased Hydrophilicity: The PEG spacer enhances the water solubility of the biotinylation reagent, which is beneficial for working with biological samples in aqueous buffers.[1][2][]

  • Reduced Steric Hindrance: The long, flexible PEG arm (approximately 29.8 Å) extends the biotin molecule away from the labeled protein, minimizing steric hindrance and improving its accessibility for binding to avidin or streptavidin.[4]

  • Minimized Non-Specific Interactions: PEG is known to reduce non-specific binding of proteins, which can lead to lower background signals in downstream applications.

  • Improved Stability: PEGylation can enhance the stability of the conjugated molecule.

Comparison with Alternative Biotinylation Reagents

The selection of a biotinylation reagent depends on the specific experimental goals. Here’s a comparison of Biotin-PEG-Amine linkers with different characteristics:

FeatureThis compoundShort-Chain Biotin Reagents (e.g., NHS-Biotin)Long-Chain Non-PEG Biotin Reagents (e.g., NHS-LC-Biotin)
Linker Arm Length Long and flexible (~29.8 Å)Short (~13.5 Å)Long (~22.4 Å)
Solubility in Aqueous Buffers HighModerate to LowModerate
Steric Hindrance MinimizedHigh potential for steric hindranceReduced compared to short-chain, but less flexible than PEG
Potential for Non-Specific Binding LowHigher potentialModerate
Cell Membrane Permeability Generally low (when used with sulfo-NHS esters)Can be membrane permeable (NHS-Biotin) or impermeable (Sulfo-NHS-Biotin)Can be membrane permeable or impermeable depending on the formulation
Ideal Applications Labeling of cell surface proteins where high sensitivity and low background are required.When labeling abundant proteins where steric hindrance is not a major concern.General cell surface labeling.

Expected Performance in Different Cell Lines

While specific data for this compound is limited, the performance of biotinylation reagents for cell surface labeling is influenced by several factors that are common across different cell lines:

  • Labeling Efficiency: This is primarily dependent on the abundance of accessible primary amines (lysine residues and N-termini) on the extracellular domains of surface proteins. Cell lines with a dense surface proteome are expected to show higher overall biotinylation. The efficiency can be optimized by adjusting the concentration of the biotinylation reagent and the incubation time.

  • Cell Viability: PEG itself is generally considered biocompatible and has low cytotoxicity. However, high concentrations of any labeling reagent or prolonged incubation times can impact cell viability. It is crucial to perform a toxicity assay for each cell line and specific experimental condition. A study on THP-1 cells showed that a PEG-biotin complex did not cause a significant reduction in cell viability.

  • Signal-to-Noise Ratio: The PEG7 linker is expected to provide a high signal-to-noise ratio by minimizing non-specific binding and reducing steric hindrance for avidin/streptavidin binding.

Experimental Protocols

The following is a general protocol for cell surface biotinylation using an NHS-ester activated biotin reagent that would be coupled to a molecule of interest, which is then captured by a system utilizing this compound. This protocol should be optimized for your specific cell line and experimental setup.

Materials:
  • Cells of interest (adherent or in suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Biotinylation Buffer: PBS, pH 8.0, ice-cold

  • NHS-activated biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)

  • Quenching Buffer: PBS containing 100 mM glycine, ice-cold

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-agarose beads or magnetic beads

Procedure for Adherent Cells:
  • Culture cells to the desired confluency in a culture plate.

  • Wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.

  • Prepare the biotinylation reagent solution immediately before use by dissolving it in ice-cold Biotinylation Buffer (e.g., 1 mg/mL).

  • Add the biotinylation solution to the cells, ensuring the entire surface is covered.

  • Incubate on a rocking platform for 30 minutes at 4°C to minimize internalization of the labeled proteins.

  • Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.

  • Wash the cells once with ice-cold PBS.

  • Lyse the cells with Lysis Buffer and proceed with protein concentration determination.

  • The biotinylated proteins can now be isolated using streptavidin beads.

Procedure for Suspension Cells:
  • Harvest and wash the cells three times with ice-cold PBS by centrifugation.

  • Resuspend the cells in ice-cold Biotinylation Buffer at a concentration of approximately 1 x 10^7 cells/mL.

  • Add the freshly prepared biotinylation reagent to the cell suspension.

  • Incubate for 30 minutes at 4°C with gentle rotation.

  • Wash the cells three times with ice-cold Quenching Buffer by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Lyse the cell pellet with Lysis Buffer and proceed with downstream applications.

Visualizing the Workflow and Application

To better illustrate the experimental process and a potential application, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Biotinylation cluster_2 Quenching and Lysis cluster_3 Protein Isolation prep1 Wash Cells (PBS) prep2 Resuspend in Biotinylation Buffer prep1->prep2 biotin Add NHS-activated Biotin Reagent prep2->biotin incubate Incubate at 4°C biotin->incubate quench Quench with Glycine Buffer incubate->quench lyse Lyse Cells quench->lyse isolate Isolate Biotinylated Proteins (Streptavidin Beads) lyse->isolate analyze Downstream Analysis (e.g., Western Blot, Mass Spectrometry) isolate->analyze

Caption: General workflow for cell surface protein biotinylation.

Caption: Receptor internalization pathway studied with biotinylation.

By biotinylating surface proteins at a cold temperature to halt internalization, researchers can then warm the cells up for specific time points. The population of biotinylated proteins that remains on the surface versus the population that gets internalized can be quantified, providing insights into the kinetics of receptor turnover.

References

A Head-to-Head Comparison of Biotinylation Reagents for Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in a wide range of proteomics applications, from affinity purification to proximity labeling. The covalent attachment of biotin to proteins enables their detection, isolation, and identification. However, the diverse array of available reagents, each with distinct chemical properties and mechanisms of action, necessitates a careful consideration of their respective strengths and weaknesses. This guide provides an objective, data-driven comparison of commonly used biotinylation reagents to inform experimental design and ensure robust and reproducible results.

Key Classes of Biotinylation Reagents

Biotinylation reagents can be broadly categorized based on their reactivity and application. The most common types include amine-reactive reagents, which target lysine residues and N-termini, and more specialized reagents for site-specific or proximity-based labeling.

  • Amine-Reactive Reagents: These are the most widely used biotinylation reagents and primarily react with primary amines on proteins. N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.

  • Bioorthogonal Reagents: These reagents utilize chemistries that are inert within biological systems, allowing for highly specific labeling of proteins that have been pre-functionalized with a corresponding reactive group.

  • Proximity Labeling Reagents: These are enzymes that are fused to a protein of interest and generate reactive biotin species that covalently label neighboring proteins within a short radius, enabling the study of protein-protein interactions and subcellular proteomes.

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent significantly impacts labeling efficiency, specificity, and the overall success of a proteomics experiment. The following tables summarize quantitative data and key characteristics of popular reagents.

Amine-Reactive Reagents: NHS-Biotin and its Derivatives

These reagents are workhorses for general protein biotinylation. Variations in their structure, such as the inclusion of a spacer arm or a sulfo-group for increased water solubility, can influence their performance.

ReagentTargetLinkerKey FeaturesReported Labeling EfficiencyReference
NHS-Biotin Primary amines (Lysine, N-terminus)ShortMembrane permeable, suitable for intracellular labeling.>90% of available primary amines under optimized conditions.[1]
Sulfo-NHS-Biotin Primary amines (Lysine, N-terminus)ShortWater-soluble, membrane impermeable, ideal for cell surface labeling.Comparable to NHS-Biotin.[2]
Sulfo-NHS-LC-Biotin Primary amines (Lysine, N-terminus)Long (LC: Long Chain)Water-soluble, membrane impermeable, long spacer arm reduces steric hindrance.High, similar to Sulfo-NHS-Biotin.[3]
Sulfo-NHS-SS-Biotin Primary amines (Lysine, N-terminus)Cleavable (Disulfide bond)Water-soluble, membrane impermeable, cleavable linker allows for elution of biotinylated proteins without harsh denaturants.88% of tryptic peptides from HeLa lysates were biotinylated on average.[1][4]
Bioorthogonal Labeling Reagents

Bioorthogonal chemistry offers a highly specific method for protein labeling. This two-step process involves the introduction of a non-native functional group into the protein of interest, followed by reaction with a biotin-containing probe.

Reagent SystemReaction TypeKey FeaturesAdvantagesDisadvantagesReference
Biotin-PEG4-MeTz + TCO-modified protein Inverse electron demand Diels-Alder (iEDDA)Highly specific and rapid reaction kinetics. Biocompatible conditions.High specificity, minimal off-target labeling. Suitable for in vivo labeling.More complex two-step workflow requiring initial protein modification.
Biotin-alkyne + Azide-modified protein Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)"Click chemistry" reaction.Fast reaction.Requires a copper catalyst which can be toxic to cells.
Biotin-azide + Alkyne-modified protein Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)"Click chemistry" reaction without a catalyst.Biocompatible, no toxic catalyst required.Slower reaction kinetics compared to iEDDA and CuAAC.
Proximity Labeling Enzymes

Proximity labeling has emerged as a powerful tool for mapping protein interaction networks and subcellular proteomes in living cells.

EnzymeMechanismLabeling TimeSubstrateKey FeaturesReference
BioID / BioID2 Promiscuous biotin ligaseHours (typically 18-24h)BiotinLabels proteins in close proximity. BioID2 is smaller and more active than the original BioID.
APEX2 Ascorbate peroxidaseMinutes (typically 1 min)Biotin-phenol and H₂O₂Rapid labeling kinetics, providing a "snapshot" of protein proximity. Can be toxic due to H₂O₂.
TurboID / miniTurbo Engineered promiscuous biotin ligaseMinutes (as short as 10 min)BiotinFaster and more efficient than BioID. Less toxic than APEX2.

Experimental Protocols

Detailed and optimized protocols are crucial for successful biotinylation. Below are representative protocols for common biotinylation workflows.

Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin

This protocol is designed for labeling proteins on the surface of intact cells, followed by enrichment and analysis.

  • Cell Preparation: Wash cultured cells twice with ice-cold PBS.

  • Biotinylation Reaction: Incubate cells with 1 mg/mL Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C with gentle agitation.

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine or Tris) and incubate for 10 minutes at 4°C.

  • Cell Lysis: Wash cells with PBS and then lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by incubating the beads with a buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker.

  • Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In Vitro Biotinylation of a Purified Protein using NHS-Biotin

This protocol describes the biotinylation of a purified protein in solution.

  • Protein Preparation: Dissolve the purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve NHS-Biotin in an organic solvent such as DMSO or DMF.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution. Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or dialysis.

  • Quantification of Biotinylation: The degree of labeling can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Storage: Store the biotinylated protein at 4°C or -20°C.

Protocol 3: Proximity Labeling using TurboID

This protocol outlines the general steps for a proximity labeling experiment using TurboID.

  • Transfection: Transfect cells with a plasmid encoding the protein of interest fused to TurboID.

  • Expression: Allow the fusion protein to express for 24-48 hours.

  • Biotin Labeling: Supplement the cell culture medium with excess biotin (e.g., 50 µM) and incubate for the desired labeling time (e.g., 10 minutes to a few hours).

  • Cell Lysis: Harvest and lyse the cells under denaturing conditions (e.g., RIPA buffer) to solubilize proteins and inactivate TurboID.

  • Affinity Purification: Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.

  • Washing: Perform stringent washes to remove non-specific binders.

  • On-Bead Digestion: Digest the captured proteins with trypsin directly on the beads.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins in the proximity of the bait protein.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz can help to clarify complex experimental workflows and chemical reactions.

G cluster_0 Cell Surface Biotinylation Workflow Wash Cells Wash Cells Biotinylation Biotinylation Wash Cells->Biotinylation Sulfo-NHS-SS-Biotin Quenching Quenching Biotinylation->Quenching Glycine/Tris Cell Lysis Cell Lysis Quenching->Cell Lysis Affinity Purification Affinity Purification Cell Lysis->Affinity Purification Streptavidin Beads Washing Washing Affinity Purification->Washing Elution Elution Washing->Elution Reducing Agent Analysis Analysis Elution->Analysis SDS-PAGE/MS

Caption: Workflow for cell surface protein biotinylation.

G cluster_1 NHS-Ester Reaction Mechanism Protein_NH2 Protein-NH₂ Protein_Biotin Protein-NH-Biotin Protein_NH2->Protein_Biotin Nucleophilic Attack NHS_Biotin Biotin-NHS NHS_Biotin->Protein_Biotin NHS NHS

Caption: Reaction of an NHS-ester with a primary amine.

G cluster_2 Proximity Labeling Principle Bait_Enzyme Bait Protein-Enzyme (e.g., TurboID) Reactive_Biotin Reactive Biotin Intermediate Bait_Enzyme->Reactive_Biotin + Biotin Biotin Biotin Labeled_Protein Biotinylated Proximal Protein Reactive_Biotin->Labeled_Protein Covalent Bond Formation Proximal_Protein Proximal Protein Proximal_Protein->Labeled_Protein

Caption: Principle of proximity-dependent biotinylation.

Conclusion

The selection of a biotinylation reagent for proteomics is a multifaceted decision that depends on the specific experimental goals. For general, robust labeling of purified proteins or cell surface proteins, amine-reactive NHS-ester reagents remain a cost-effective and reliable choice. For applications demanding high specificity and control, particularly within complex biological milieu, bioorthogonal labeling strategies offer significant advantages, albeit with a more involved workflow. Finally, for the exploration of protein-protein interactions and the spatial organization of the proteome in living cells, proximity labeling enzymes like TurboID and APEX2 have become indispensable tools, each offering a unique balance of labeling speed and potential cellular perturbation. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their proteomics experiments for success.

References

Validating the Activity of Bi-tin-PEG7-Amine Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the conjugation of biotin to antibodies is a critical technique for a multitude of applications, including ELISA, Western Blotting, Flow Cytometry, and immunohistochemistry. The choice of biotinylation reagent significantly impacts the functionality of the labeled antibody. This guide provides a comprehensive comparison of validating the activity of antibodies labeled with Biotin-PEG7-Amine, offering insights into its performance against other biotinylation strategies and detailing the experimental protocols for its validation.

The this compound labeling reagent incorporates a polyethylene glycol (PEG) spacer, which offers several advantages over traditional biotinylation reagents. The PEG linker increases the hydrophilicity of the biotinylated antibody, reducing aggregation and improving solubility.[1] Furthermore, the extended spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin or avidin.[]

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent is a critical step that can influence the outcome of an experiment. While traditional reagents like NHS-biotin are widely used, newer reagents incorporating PEG linkers, such as this compound, offer distinct advantages.

FeatureNHS-BiotinBiotin-PEG-Amine (e.g., this compound)Bioorthogonal Biotinylation (e.g., Biotin-PEG4-MeTz)
Labeling Chemistry Amine-reactive (targets primary amines on lysines and N-terminus)Amine-reactive (targets primary amines on lysines and N-terminus)Bioorthogonal click chemistry (e.g., TCO-MeTz reaction)
Specificity Can be non-specific due to the abundance of lysine residues.[3]Similar to NHS-biotin, but the PEG spacer can influence accessibility.Highly specific, allowing for site-specific labeling.[3]
Solubility Lower solubility, potentially leading to aggregation.Increased hydrophilicity and solubility due to the PEG spacer.[1]Generally good solubility.
Steric Hindrance Shorter spacer arm can lead to steric hindrance in binding to streptavidin/avidin.Longer PEG spacer reduces steric hindrance, improving binding.The linker can be designed to minimize steric hindrance.
Workflow Simple one-step reaction.Simple one-step reaction.Requires pre-modification of the protein with a reactive group.

Experimental Validation of Labeled Antibody Activity

To ensure that the biotinylation process does not compromise the antibody's binding affinity and specificity, it is crucial to perform validation experiments. The following are standard protocols used to assess the activity of biotinylated antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method to quantify the binding activity of a biotinylated antibody. A direct or sandwich ELISA format can be employed.

Experimental Protocol: Sandwich ELISA

  • Coating: Coat a 96-well microplate with a capture antibody specific for the antigen of interest. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add the antigen-containing sample to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the this compound labeled detection antibody and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add streptavidin-conjugated Horseradish Peroxidase (HRP) and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

The signal intensity is proportional to the amount of active biotinylated antibody bound to the antigen. A comparison with an unlabeled antibody or an antibody labeled with a different biotinylation reagent can reveal differences in activity.

Western Blotting

Western blotting is used to detect a specific protein in a complex mixture and can be adapted to assess the binding of a biotinylated antibody.

Experimental Protocol: Western Blot

  • Protein Separation: Separate the protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Primary Antibody Incubation: Incubate the membrane with the this compound labeled primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imaging system.

The intensity of the band corresponding to the target protein indicates the binding activity of the biotinylated antibody.

Flow Cytometry

Flow cytometry is used to analyze the characteristics of cells in a suspension and can be used to validate the binding of a biotinylated antibody to cell surface or intracellular antigens.

Experimental Protocol: Cell Surface Staining

  • Cell Preparation: Prepare a single-cell suspension from your sample.

  • Primary Antibody Incubation: Incubate the cells with the this compound labeled primary antibody for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with a flow cytometry buffer (e.g., PBS with 2% FBS).

  • Streptavidin-Fluorophore Incubation: Incubate the cells with a fluorophore-conjugated streptavidin (e.g., Streptavidin-FITC) for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with flow cytometry buffer.

  • Analysis: Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer.

An increase in the fluorescent signal compared to unstained or isotype controls indicates successful binding of the biotinylated antibody.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and their underlying principles, the following diagrams have been generated using Graphviz.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_binding Antigen & Antibody Binding cluster_detection Signal Detection Capture_Antibody Coat with Capture Antibody Block Block with BSA/Milk Capture_Antibody->Block Wash Add_Antigen Add Antigen Block->Add_Antigen Wash Add_Biotin_Ab Add Biotinylated Detection Antibody Add_Antigen->Add_Biotin_Ab Wash Add_SA_HRP Add Streptavidin-HRP Add_Biotin_Ab->Add_SA_HRP Wash Add_Substrate Add TMB Substrate Add_SA_HRP->Add_Substrate Wash Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450nm Stop_Reaction->Read_Absorbance

Caption: Workflow for a Sandwich ELISA to validate biotinylated antibody activity.

Western_Blot_Workflow SDS_PAGE Protein Separation (SDS-PAGE) Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Biotinylated Antibody Block->Primary_Ab Wash SA_HRP Incubate with Streptavidin-HRP Primary_Ab->SA_HRP Wash Detection ECL Detection SA_HRP->Detection Wash

Caption: Key steps in a Western Blotting protocol using a biotinylated primary antibody.

Flow_Cytometry_Workflow Cell_Suspension Prepare Single Cell Suspension Primary_Ab Incubate with Biotinylated Antibody Cell_Suspension->Primary_Ab SA_Fluor Incubate with Streptavidin-Fluorophore Primary_Ab->SA_Fluor Wash Analyze Analyze on Flow Cytometer SA_Fluor->Analyze Wash

Caption: Workflow for cell surface staining using a biotinylated antibody for flow cytometry.

Signaling_Pathway cluster_cell Cell Membrane cluster_detection Detection using Biotinylated Antibody Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Biotin_Ab Biotinylated Antibody (targets Phospho-Kinase 2) Kinase2->Biotin_Ab Ligand Ligand Ligand->Receptor Nucleus Nucleus TF->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Example of a signaling pathway where a biotinylated antibody can be used to detect a phosphorylated protein.

References

Safety Operating Guide

Navigating the Disposal of Biotin-PEG7-Amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and compliance requires a meticulous approach to chemical waste management. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-PEG7-Amine, tailored for researchers, scientists, and professionals in drug development. By offering clear, actionable information, this document aims to be the preferred resource for handling and disposing of this and similar chemical reagents.

The proper disposal of this compound, a common PEG-based PROTAC linker, is critical for maintaining a safe laboratory environment and adhering to regulatory standards. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is imperative to consult the specific SDS for the product in use and to follow all institutional and local guidelines, as classifications for similar compounds can vary.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles to protect from potential splashes.

  • Gloves appropriate for handling chemical reagents.

  • A laboratory coat to protect skin and clothing.

All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines a comprehensive procedure for the disposal of this compound, taking into account its potential classification as either non-hazardous or as a chemical requiring special disposal.

  • Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information regarding the specific hazards and handling instructions for your lot of this compound.

  • Review Institutional and Local Regulations: Familiarize yourself with your institution's chemical hygiene plan and waste disposal guidelines, as well as any local, state, or federal regulations that may apply.

  • Assess the Waste Stream: Determine if the this compound waste is in a solid or liquid form and whether it is mixed with other chemicals. If it is part of a mixture, the entire mixture must be treated according to the hazards of its most hazardous component.

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines. Proper segregation prevents unintended chemical reactions and ensures that waste is disposed of correctly.

  • Prepare for Disposal:

    • For Solid Waste: If the SDS and institutional guidelines deem it non-hazardous, small quantities of solid this compound may be eligible for disposal in the regular laboratory trash. The container should be sealed and clearly labeled.

    • For Liquid Waste: If dissolved in a solvent, the entire solution must be treated as hazardous waste. Collect the waste in a designated, properly labeled, and sealed container. Ensure the container is compatible with the solvent used.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the ultimate authority on chemical waste disposal. Contact them for guidance and to arrange for the pickup of chemical waste.

Key Disposal Considerations

The following table summarizes the critical factors to consider when planning for the disposal of this compound.

Disposal ConsiderationNon-Hazardous ClassificationPotentially Hazardous Classification
Primary Disposal Route Regular laboratory trash (solids) or sanitary sewer (aqueous solutions, with EHS approval).Collection for chemical waste pickup by a licensed contractor.
Container Requirements Sealed and labeled container for solids.Designated, sealed, and clearly labeled hazardous waste container.
Labeling "this compound (Non-hazardous)""Hazardous Waste: this compound" with full chemical name and any solvent components.
Institutional Approval EHS or lab supervisor approval is required for drain or regular trash disposal.Follow standard hazardous waste pickup procedures.

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal procedure for this compound.

start Start: Have this compound for Disposal sds Consult Manufacturer's SDS start->sds is_hazardous Is it classified as hazardous? sds->is_hazardous institutional_policy Review Institutional and Local Disposal Policies is_hazardous->institutional_policy No treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes mixed_waste Is it mixed with other chemicals? institutional_policy->mixed_waste mixed_waste->treat_as_hazardous Yes non_hazardous_path Follow Non-Hazardous Disposal Protocol mixed_waste->non_hazardous_path No collect_for_pickup Collect in Labeled Container for EHS Pickup treat_as_hazardous->collect_for_pickup drain_trash_ok Are drain or trash disposal permitted for this chemical? non_hazardous_path->drain_trash_ok dispose_in_trash Dispose of Solid in Sealed Container in Lab Trash drain_trash_ok->dispose_in_trash Yes, for solids dispose_down_drain Dispose of Aqueous Solution Down Sanitary Sewer with Copious Water drain_trash_ok->dispose_down_drain Yes, for aqueous drain_trash_ok->collect_for_pickup No end End of Disposal Process dispose_in_trash->end dispose_down_drain->end collect_for_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。